7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXFOBJWRGYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277922 | |
| Record name | 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-95-1 | |
| Record name | 5399-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, bicyclic core, comprised of fused pyrazole and pyrimidine rings, serves as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of a methyl group at the 3-position and a reactive chlorine atom at the 7-position provides a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on mechanistic insights and practical experimental considerations.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 5399-95-1 | [1][2] |
| Molecular Formula | C₆H₅ClN₄ | [2][3][4] |
| Molecular Weight | 168.58 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not consistently reported, expected to be >200 °C | |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | |
| pKa | 5.81 ± 0.50 (Predicted) | [5] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | - A singlet for the methyl group (CH₃) protons around δ 2.5-2.8 ppm.- A singlet for the pyrimidine proton (C₅-H) around δ 8.5-9.0 ppm.- A broad singlet for the pyrazole N-H proton, which may be solvent-dependent. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 15-20 ppm.- Signals for the aromatic carbons of the pyrazole and pyrimidine rings in the range of δ 110-160 ppm.- The carbon bearing the chlorine (C-7) would appear in the downfield region of the aromatic signals. |
| IR (cm⁻¹) | - N-H stretching vibration around 3100-3300 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the heterocyclic rings in the 1500-1650 cm⁻¹ region.- C-Cl stretching vibration in the fingerprint region. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z ≈ 168, with a characteristic M+2 peak at m/z ≈ 170 due to the ³⁷Cl isotope (ratio of approximately 3:1). |
Synthesis of this compound
The synthesis of the pyrazolo[4,3-d]pyrimidine core generally involves the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring. A common and efficient route to this compound starts from commercially available precursors and involves a cyclization followed by chlorination.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield 3-methyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
-
A mixture of 3-methyl-1H-pyrazol-5(4H)-one and urea is heated at 180-200 °C for 2-3 hours.
-
The reaction mixture is then cooled and treated with a hot aqueous solution of sodium hydroxide.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
-
A mixture of 3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and phosphorus oxychloride (POCl₃) is heated at reflux for 3-5 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford this compound.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the chloro substituent at the 7-position. This position is susceptible to nucleophilic aromatic substitution (SₙAr), making it a key handle for introducing a wide range of functional groups.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyrimidine ring and the adjacent pyrazole ring activates the C-7 position towards nucleophilic attack. The SₙAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: Mechanism of SₙAr at the C-7 position.
This reactivity allows for the facile introduction of various nucleophiles, including:
-
Amines: Reaction with primary or secondary amines yields 7-amino derivatives.
-
Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.
-
Thiols: Thiolates can displace the chloride to form 7-thioether derivatives.
Applications in Drug Discovery
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a key building block for the synthesis of these potential therapeutics.
Derivatives of pyrazolo[4,3-d]pyrimidines have shown promise in several therapeutic areas, including:
-
Anticancer Activity: The scaffold is found in inhibitors of various kinases involved in cancer cell proliferation and survival.[6]
-
Anti-inflammatory Properties: Certain derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.[6]
-
Antiviral Activity: The ability of some pyrazolo[4,3-d]pyrimidine derivatives to inhibit viral replication has been explored.[6]
Caption: Role as a scaffold in developing therapeutic agents.
Experimental Protocol: A Typical Nucleophilic Substitution Reaction
The following is a representative protocol for the reaction of this compound with an amine.
Objective: To synthesize a 7-amino-3-methyl-1H-pyrazolo[4,3-d]pyrimidine derivative.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
A suitable solvent (e.g., ethanol, isopropanol, or DMF)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), if the amine salt is used or to scavenge the HCl byproduct.
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Add the solvent (e.g., ethanol) to dissolve or suspend the starting material.
-
Add the amine (1.1-1.5 equivalents) to the mixture. If necessary, add the base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
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Characterize the final product by NMR, IR, and mass spectrometry.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Conclusion
This compound is a heterocyclic compound with significant synthetic utility. Its straightforward synthesis and the reactivity of the 7-chloro group make it an attractive starting material for the construction of diverse molecular libraries. The demonstrated and potential biological activities of its derivatives underscore its importance in modern drug discovery and development. This guide has provided a foundational understanding of its chemical properties, synthesis, and reactivity to aid researchers in harnessing its potential for their scientific endeavors.
References
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The Strategic Core: A Technical Guide to the Mechanism of Action of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine and Its Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the ability to interact with multiple biological targets. The pyrazolo[4,3-d]pyrimidine nucleus, a bioisostere of the endogenous purine ring, stands out as one such scaffold. Its inherent ability to mimic adenine allows it to effectively compete for ATP binding sites on a vast array of enzymes, particularly protein kinases.
This technical guide focuses on 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine , a key intermediate that serves as a strategic starting point for the synthesis of diverse and potent bioactive molecules. While this compound itself is primarily a building block, its true value lies in the mechanistic possibilities it unlocks. The presence of a chloro group at the 7-position provides a reactive handle for nucleophilic aromatic substitution, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of target specificity.
This document will delve into the core mechanisms of action stemming from this scaffold, moving from its foundational role as a kinase inhibitor to more nuanced and emergent activities. We will explore the causality behind the design of derivatives and provide insights into the experimental validation of their biological effects, offering a comprehensive resource for researchers in drug development.
Part 1: The Dominant Paradigm - Competitive ATP Inhibition of Protein Kinases
The primary and most extensively studied mechanism of action for pyrazolo[4,3-d]pyrimidine derivatives is the competitive inhibition of protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural similarity of the pyrazolo[4,3-d]pyrimidine core to adenine allows it to dock into the ATP-binding pocket of these enzymes, preventing the phosphorylation of substrate proteins and thereby interrupting aberrant signaling cascades.
The Rationale of Bioisosterism
The pyrazolo[4,3-d]pyrimidine scaffold is an isostere of adenine, retaining the key hydrogen bonding features necessary for interaction with the hinge region of the kinase domain. This mimicry of ATP is the foundational principle behind its efficacy.[1][2] The nitrogen atoms within the fused ring system can form crucial hydrogen bonds with the backbone of the kinase hinge region, a mode of binding conserved across many kinase inhibitors.
Caption: Bioisosteric mimicry of ATP by the pyrazolo[4,3-d]pyrimidine core.
Key Kinase Targets and Therapeutic Implications
Derivatives of the this compound scaffold have been developed to target a wide array of kinases, demonstrating the versatility of this core structure.
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition is a validated strategy in oncology. Substituted pyrazolo[4,3-d]pyrimidines have been identified as novel inhibitors of CDK1/cyclin B, exhibiting antiproliferative activity in cancer cell lines.[3] Further modifications have led to potent inhibitors of CDK2 and CDK7, which not only regulate the cell cycle but also transcription.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers. The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of our core structure, has been successfully employed to develop potent EGFR inhibitors, including those active against resistance-conferring mutations like T790M.[6][7] The design strategy involves using the pyrazolo[3,4-d]pyrimidine core to occupy the adenine binding region of the EGFR kinase domain.[6][7]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell proliferation, survival, and migration. Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as Src inhibitors, demonstrating the ability to reduce cell viability and induce apoptosis in various hematological malignancies.[8]
Table 1: Representative Kinase Inhibition Data for Pyrazolopyrimidine Derivatives
| Derivative Class | Target Kinase | IC50 Value | Cell Line | Reference |
| Trisubstituted pyrazolo[4,3-d]pyrimidine | CDK7 | Nanomolar range | Leukemia cell lines | [4][5] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | EGFR (wild-type) | 0.016 µM | A549 (lung cancer) | [6] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | EGFR (T790M mutant) | 0.236 µM | - | [6] |
| Pyrazolo[3,4-d]pyrimidine compound '4c' | Src (Fyn) | - | Jurkat, SKMM1 | [8] |
Experimental Workflow: Validating Kinase Inhibition
A multi-step experimental approach is essential to validate the mechanism of action of a putative kinase inhibitor derived from this compound.
Caption: Experimental workflow for characterizing a pyrazolopyrimidine-based kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)
-
Pre-incubation: Incubate the purified target kinase (e.g., EGFR, CDK2) with varying concentrations of the synthesized pyrazolopyrimidine derivative for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase.
-
Reaction Initiation: Add the kinase substrate (a specific peptide) and ATP to the mixture to start the kinase reaction. Incubate for a duration determined by the kinase's activity (e.g., 60 minutes).
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly produced ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Insight: This assay directly measures the enzymatic activity of the kinase. A reduction in signal with increasing inhibitor concentration provides direct evidence that the compound is interfering with the kinase's catalytic function, which for this class of compounds is through competitive ATP binding.
Part 2: An Emerging Mechanism - Disruption of Microtubule Dynamics
While kinase inhibition is the predominant mechanism, the versatility of the pyrazolo[4,3-d]pyrimidine scaffold has been demonstrated by the discovery of derivatives that function as microtubule targeting agents (MTAs). This highlights the importance of not assuming a singular mechanism of action based on the core structure alone.
Targeting the Colchicine Binding Site
Certain N1-methylated pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[4] This mode of action is distinct from the taxane and vinca alkaloid binding sites. By binding to this site, these compounds prevent the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Table 2: Antitubulin Activity of a Pyrazolo[4,3-d]pyrimidine Derivative
| Compound | Activity | IC50 Value | Reference |
| N1-methyl pyrazolo[4,3-d]pyrimidine (Cmpd 9) | Tubulin Polymerization Inhibition | 0.45 µM | [4] |
| N1-methyl pyrazolo[4,3-d]pyrimidine (Cmpd 9) | [3H] Colchicine Binding Inhibition | Potent, similar to CA-4 | [4] |
Experimental Validation of Microtubule Targeting
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP) and keep on ice.
-
Incubation: Add varying concentrations of the test compound or a control (e.g., colchicine, paclitaxel) to a 96-well plate.
-
Reaction Initiation: Add the tubulin solution to the wells and immediately begin monitoring the change in absorbance at 340 nm at 37°C. An increase in absorbance indicates tubulin polymerization into microtubules.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value for polymerization inhibition.
Self-Validation Principle: This protocol is self-validating through the use of appropriate controls. A known inhibitor of polymerization (like colchicine) should decrease the rate of absorbance change, while a known stabilizer (like paclitaxel) should increase it. The test compound's effect can be directly compared to these standards to confirm its mechanism.
Conclusion: A Scaffold of Diverse Opportunity
This compound is more than a mere chemical intermediate; it is a strategic scaffold that provides access to multiple, clinically relevant mechanisms of action. Its primary utility stems from its bioisosteric relationship with purines, making it an ideal starting point for the development of potent and selective kinase inhibitors. The synthetic tractability afforded by the 7-chloro position allows for extensive chemical exploration, leading to compounds that can target key oncogenic drivers like CDKs and EGFR.
Furthermore, the discovery of pyrazolo[4,3-d]pyrimidine derivatives that act as microtubule targeting agents underscores the importance of comprehensive mechanistic evaluation in drug discovery. It demonstrates that even a "privileged" kinase inhibitor scaffold can be rationally modified to engage entirely different cellular targets. For researchers and drug development professionals, this compound represents a validated and versatile core structure with a rich potential for generating next-generation therapeutics.
References
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Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry.
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Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Investigational New Drugs.
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.
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A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Oncology.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology.
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.
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The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
Abstract
The pyrazolo[4,3-d]pyrimidine core, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of pyrazolo[4,3-d]pyrimidine derivatives, with a primary focus on their well-established role as anticancer agents. We will dissect the intricate mechanisms of action, delve into the critical aspects of structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile heterocyclic system.
The Pyrazolo[4,3-d]pyrimidine Core: Structural Significance and Synthetic Strategies
The pyrazolo[4,3-d]pyrimidine bicycle is a nitrogen-rich heterocyclic system that acts as a bioisostere of adenine, a fundamental component of ATP.[1] This structural mimicry allows these derivatives to competitively bind to the ATP-binding sites of a wide array of enzymes, particularly kinases, thereby modulating their activity.[1][2] This inherent characteristic is a cornerstone of their therapeutic potential.
General Synthesis of the Pyrazolo[4,3-d]pyrimidine Scaffold
The construction of the pyrazolo[4,3-d]pyrimidine core typically involves the initial formation of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. A common and versatile approach begins with the reaction of a β-ketonitrile with a hydrazine derivative to yield a 5-aminopyrazole-4-carbonitrile. This key intermediate can then undergo cyclization with various one-carbon synthons, such as formamide or orthoformates, to furnish the desired pyrazolo[4,3-d]pyrimidine scaffold. Subsequent functionalization at various positions of the bicyclic system allows for the generation of diverse chemical libraries for biological screening.[3][4]
A Spectrum of Biological Activities: From Oncology to Neurobiology
While the primary focus of this guide is on their anticancer properties, it is crucial to acknowledge the broader biological landscape of pyrazolo[4,3-d]pyrimidine derivatives. These compounds have demonstrated a wide range of pharmacological effects, including:
-
Anticancer Activity: This is the most extensively studied area, with derivatives showing potent inhibition of various cancer cell lines.[5][6][7][8]
-
Kinase Inhibition: A primary mechanism for their anticancer effects, targeting enzymes like Cyclin-Dependent Kinases (CDKs), Protein Kinase D (PKD), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][9][10][11][12][13][14]
-
Tubulin Polymerization Inhibition: Certain derivatives act as microtubule targeting agents, disrupting the formation of the mitotic spindle and inducing cell cycle arrest.[15]
-
Adenosine Receptor Antagonism: Modifications to the scaffold have yielded potent antagonists of adenosine receptors, suggesting potential applications in neurological and cardiovascular disorders.[16]
-
Antimicrobial and Antiviral Activity: Some derivatives have shown promising activity against various pathogens.[2]
Deep Dive: Anticancer Mechanisms of Action
The anticancer prowess of pyrazolo[4,3-d]pyrimidine derivatives stems from their ability to interfere with multiple critical cellular processes.
Kinase Inhibition: A Dominant Paradigm
The structural similarity of the pyrazolo[4,3-d]pyrimidine core to the purine ring of ATP makes it an ideal scaffold for designing potent kinase inhibitors.[1][2]
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[1][13][17]
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDK2 by pyrazolo[4,3-d]pyrimidine derivatives.
Overexpression and mutations of EGFR are common in various cancers. Pyrazolo[4,3-d]pyrimidine-based compounds have been designed to target the ATP-binding site of EGFR, effectively blocking its downstream signaling pathways and inhibiting tumor growth.[10][18]
Disruption of Microtubule Dynamics
Beyond kinase inhibition, a novel class of N1-methyl pyrazolo[4,3-d]pyrimidines has been identified as potent microtubule targeting agents.[15] These compounds bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in cancer cells.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Substitution at N1 and N3: Alkylation at these positions, particularly with small alkyl groups, can significantly influence potency and selectivity.[15][16]
-
Functionalization at C5: The introduction of various aryl or heteroaryl groups at the C5 position has been a key strategy for modulating activity against different targets. For instance, phenyl substituents at this position have been crucial for adenosine receptor antagonism.[16]
-
Modifications at C7: The C7 position is often a site for introducing solubilizing groups or moieties that can form critical interactions with the target protein.
A general observation across many studies is that the pyrazolo[4,3-d]pyrimidine scaffold itself often forms key hydrogen bonding interactions within the hinge region of kinase ATP-binding sites.[2] The substituents at various positions then fine-tune the potency and selectivity by occupying adjacent hydrophobic pockets.[10]
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro activity of selected pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines and molecular targets.
| Compound ID | Target/Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |
| 1a | A549 (Lung Cancer) | MTT Assay | 2.24 µM | [5] |
| Compound 9 | Tubulin Polymerization | In vitro assay | 0.45 µM | [15] |
| Compound 11 | Tubulin Polymerization | In vitro assay | 0.42 µM | [15] |
| Compound 17m | PKD | Biochemical Assay | 17-35 nM | [9] |
| Compound 14 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 45 nM | [17] |
| Compound 15 | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 7 nM | [17] |
| Compound 16 | EGFR Tyrosine Kinase | Enzymatic Assay | 0.034 µM | [10] |
| Compound XVI | NCI-60 Panel | 5-dose Assay | 1.17 - 18.40 µM | [2] |
| 12c | Renal Cancer Cell Lines | 5-dose Assay | Potent Inhibition | [7] |
Experimental Protocols: A Guide to Practice
General Procedure for the Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives
This protocol provides a generalized approach. Specific reaction conditions, such as temperature, reaction time, and purification methods, will need to be optimized for each specific derivative.
-
Synthesis of the 5-Aminopyrazole-4-carbonitrile Intermediate:
-
To a solution of the appropriate β-ketonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired hydrazine derivative.
-
The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
-
Upon completion, the product is isolated by filtration or extraction.
-
-
Cyclization to the Pyrazolo[4,3-d]pyrimidine Core:
-
The 5-aminopyrazole-4-carbonitrile intermediate is heated in an excess of a one-carbon synthon, such as formamide or triethyl orthoformate, often in the presence of a catalytic amount of acid.
-
The reaction is heated at high temperatures (e.g., 150-180 °C) for several hours.
-
The crude product is then purified, typically by recrystallization or column chromatography.
-
-
Further Functionalization:
-
Subsequent modifications, such as N-alkylation or C-arylation, can be carried out using standard organic chemistry techniques.
-
Workflow: Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives
Caption: A generalized workflow for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives.
In Vitro Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine derivatives (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The pyrazolo[4,t-d]pyrimidine scaffold has unequivocally established its place as a cornerstone in the development of novel therapeutics, particularly in the realm of oncology. Its inherent ability to mimic the purine structure of ATP provides a robust starting point for the design of potent enzyme inhibitors. The diverse biological activities, ranging from kinase and tubulin inhibition to receptor modulation, underscore the remarkable versatility of this heterocyclic system.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase to minimize off-target effects. The design of next-generation pyrazolo[4,3-d]pyrimidine derivatives will undoubtedly focus on improving this selectivity.
-
Overcoming Drug Resistance: As with many targeted therapies, the emergence of drug resistance is a significant clinical hurdle. The development of novel derivatives that can overcome known resistance mechanisms is a critical area of investigation.
-
Exploring New Therapeutic Areas: While oncology remains a major focus, the broader biological activities of these compounds warrant further exploration in other therapeutic areas, such as inflammatory diseases, neurodegenerative disorders, and infectious diseases.
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Li, L., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(10), 18957-18970. [Link]
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El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14772. [Link]
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Gama, A., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112658. [Link]
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Abdel-Ghani, T. M., & El-Sayed, M. A. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 9(4-s), 820-829. [Link]
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Ghorab, M. M., et al. (2018). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Medicinal Chemistry Research, 27(1), 294-304. [Link]
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Shim, J. H., et al. (1993). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 36(14), 2036-2043. [Link]
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Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5029. [Link]
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Shrestha, R., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 106-121. [Link]
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Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1334-1355. [Link]
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Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 15(11), 3241-3252. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2415-2436. [Link]
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Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5029. [Link]
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El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14772. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2415-2436. [Link]
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Salani, B., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(5), 843-849. [Link]
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El-Sayed, N. F., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 410. [Link]
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El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14772. [Link]
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Martini, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(11), 4437-4451. [Link]
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Rashad, A. E., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 344(12), 834-841. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry as it forms the core structure of numerous compounds with diverse biological activities, including roles as kinase inhibitors in oncology.[1][2] The physicochemical properties of such molecules, particularly their solubility and stability, are critical determinants of their therapeutic potential, influencing everything from bioavailability to formulation and shelf-life.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound. While experimental data for this specific molecule is limited, this guide synthesizes established principles of pharmaceutical analysis and predictive data to offer a robust framework for its characterization.
Physicochemical Properties (Predicted)
A foundational understanding of the molecule's intrinsic properties is essential for designing meaningful solubility and stability studies.
| Property | Predicted Value | Significance in Experimental Design |
| Molecular Formula | C₆H₅ClN₄ | Fundamental for all calculations and analytical standards. |
| Molecular Weight | 168.58 g/mol [3] | Used for preparing solutions of known molarity. |
| pKa | 6.20 ± 0.50[4] | Critical for selecting pH in solubility and hydrolysis studies. The predicted pKa suggests the compound's ionization state will change significantly around physiological pH. |
| Boiling Point | 349.6 ± 37.0 °C[4] | Indicates low volatility under normal conditions. |
| Density | 1.535 ± 0.06 g/cm³[4] | Useful for formulation and physical characterization. |
Part 1: Solubility Assessment
Aqueous solubility is a key factor in the druggability of a compound, directly impacting its absorption and distribution in biological systems. The assessment of solubility is typically categorized into two types: kinetic and thermodynamic.
Scientific Rationale for Solubility Studies
The pyrazolopyrimidine scaffold is often associated with poor aqueous solubility, which can hinder its development as a therapeutic agent.[5][6] Improving the solubility of this class of compounds is an active area of research.[7] Therefore, a thorough understanding of the solubility of this compound in various media is crucial for identifying potential formulation strategies. The predicted pKa of 6.20 suggests that its solubility will be pH-dependent.
Experimental Protocols for Solubility Determination
1. Kinetic Solubility Assay
This high-throughput screening method provides a rapid assessment of the solubility of a compound from a concentrated DMSO stock solution upon dilution in an aqueous buffer. It is particularly useful in the early stages of drug discovery.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS) solution at various pH values (e.g., pH 5.0, 7.4, and 9.0) to the DMSO solutions. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
2. Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound in a solvent over a longer period.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, PBS at different pH values, or biorelevant media like FaSSIF and FeSSIF).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Expected Solubility Profile
The following table illustrates how the solubility data for this compound could be presented.
| Solvent/Medium | pH | Solubility Type | Expected Solubility (µg/mL) |
| Deionized Water | ~7 | Thermodynamic | Low |
| PBS | 5.0 | Thermodynamic | Moderate |
| PBS | 7.4 | Thermodynamic | Low to Moderate |
| PBS | 9.0 | Thermodynamic | Low |
| FaSSIF | 6.5 | Thermodynamic | To be determined |
| FeSSIF | 5.0 | Thermodynamic | To be determined |
| DMSO | N/A | N/A | High |
| Methanol | N/A | N/A | Moderate |
Note: Expected solubility is based on the general characteristics of pyrazolopyrimidine derivatives and the predicted pKa.
Experimental Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Part 2: Stability Assessment
Evaluating the chemical stability of a drug candidate is a regulatory requirement and is essential for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are conducted to identify potential degradation products and pathways.
Scientific Rationale for Stability Studies
The pyrazolopyrimidine ring system can be susceptible to degradation under various stress conditions. The chloro and methyl substituents on the ring of this compound may influence its reactivity. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are crucial for developing stability-indicating analytical methods.
Experimental Protocols for Forced Degradation Studies
A systematic approach is employed to expose the compound to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the reliable detection of degradation products.
1. Hydrolytic Degradation
-
Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified period. Given the potential for base-lability of the chloro substituent, milder conditions might be necessary.
-
Neutral Conditions: Reflux the compound in water at 80°C for a specified period.
2. Oxidative Degradation
-
Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours. If no degradation is observed, the concentration of H₂O₂ can be increased, or the temperature can be elevated.
3. Photolytic Degradation
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light to differentiate between photolytic and thermal degradation.
4. Thermal Degradation
-
Expose a solid sample of the compound to dry heat (e.g., 105°C) for a specified period. The impact of humidity can also be assessed by exposing the solid to elevated temperature and relative humidity (e.g., 60°C/75% RH).
Analytical Methodology
A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products. A reversed-phase HPLC method with a C18 column and a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Diode-array detection (DAD) is useful for assessing peak purity, and mass spectrometry (MS) is invaluable for the identification of degradation products.
Data Presentation: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Duration | % Degradation of Parent Compound | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 hours | To be determined | To be determined |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | To be determined | To be determined |
| Neutral Hydrolysis | Water, 80°C | 24 hours | To be determined | To be determined |
| Oxidation | 3% H₂O₂, RT | 24 hours | To be determined | To be determined |
| Photolysis (Solid) | ICH Q1B conditions | N/A | To be determined | To be determined |
| Photolysis (Solution) | ICH Q1B conditions | N/A | To be determined | To be determined |
| Thermal (Dry Heat) | 105°C | 48 hours | To be determined | To be determined |
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Spectroscopic Characterization of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of published experimental spectra for this specific molecule, this document leverages high-fidelity predictive modeling for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. To ensure scientific integrity and provide a robust analytical framework, this guide integrates predicted data with a detailed analysis of experimentally-derived spectra from structurally similar pyrazolo[4,3-d]pyrimidine analogs. Furthermore, it outlines standardized, field-proven protocols for the acquisition of NMR and MS data, offering researchers a self-validating system for the characterization of this and related novel compounds.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine core is a significant pharmacophore, recognized as a purine isostere. This structural similarity allows it to interact with a variety of biological targets, leading to its exploration in the development of agents for oncology and other therapeutic areas. The precise characterization of substituted analogs like this compound is a critical step in the drug discovery pipeline, underpinning structure-activity relationship (SAR) studies and confirming the identity and purity of synthesized compounds. Spectroscopic techniques such as NMR and MS are indispensable tools for this purpose, providing unambiguous structural elucidation.
This guide addresses the current information gap by presenting a detailed, predicted spectroscopic profile of this compound and establishes a methodological framework for its empirical verification.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound with standardized atom numbering for NMR and MS analysis is presented below.
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound. [1] * Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. The choice of solvent is critical as it must fully dissolve the compound without reacting with it. [2][3] * Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter. [4] * Cap the NMR tube securely.
-
-
Instrumental Analysis :
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment. [1] * Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks. [2] * Tune and match the NMR probe to the desired nucleus (e.g., ¹H or ¹³C) to ensure maximum signal-to-noise.
-
Acquire the desired NMR spectra. Standard experiments include 1D ¹H, 1D ¹³C, and often 2D experiments like COSY, HSQC, and HMBC for unambiguous assignment of all protons and carbons.
-
-
Data Processing :
-
The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum is then phased and baseline-corrected to ensure accurate peak integration and chemical shift determination.
-
Peaks are integrated to determine the relative ratios of different protons, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS) Workflow
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.
Caption: General workflow for mass spectrometric analysis.
Step-by-Step Methodology:
-
Sample Preparation :
-
Prepare a stock solution of the compound in a volatile solvent such as methanol, acetonitrile, or a mixture thereof. The concentration is typically low, in the range of ng/mL to µg/mL.
-
The sample is often introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatography (LC) system for separation from impurities. [5]
-
-
Instrumental Analysis :
-
Ionization : The sample is introduced into an ion source. For compounds like this, Electrospray Ionization (ESI) is a common choice, which is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. Electron Ionization (EI) is a harder technique that can provide more fragmentation information. [6][7] * Mass Analysis : The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
-
Data Interpretation :
-
The resulting spectrum is analyzed to find the molecular ion peak, which confirms the molecular weight.
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula.
-
The isotopic pattern, particularly the M+2 peak with roughly one-third the intensity of the M peak, is a key confirmation of the presence of a single chlorine atom.
-
Comparative Analysis with a Structural Isomer
To ground the predicted data in an experimental context, it is instructive to examine the published spectroscopic data for a closely related structural isomer, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . [8]
| Spectroscopic Data | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [8] | Analysis and Comparison |
|---|---|---|
| ¹H NMR (DMSO-d₆, ppm) | δ 8.46 (s, 1H, pyrazole C-H), 4.92 (s, 2H, CH₂Cl), 4.08 (s, 3H, N-CH₃) | The aromatic proton in this isomer is on the pyrazole ring, whereas in the target compound, it is on the pyrimidine ring, which would likely shift it further downfield. The methyl signal in this analog is on a nitrogen, which typically appears further downfield than a carbon-attached methyl group. |
| ¹³C NMR (DMSO-d₆, ppm) | δ 161.8, 153.8, 153.2 (pyrimidine carbons), 132.0 (pyrazole C-H), 111.7 (bridgehead C), 46.5 (CH₂Cl), 34.4 (N-CH₃) | The chemical shifts of the heterocyclic carbons provide a good reference range for the target compound. |
| Mass Spec (EI, m/z) | 216 (M⁺, 100%), 218 (M+2, 63%), 220 (M+4, 10%) | The presence of two chlorine atoms is clearly indicated by the M, M+2, and M+4 peaks. This highlights the diagnostic power of the chlorine isotope pattern. |
| HRMS (ESI-TOF, m/z) | [M+H]⁺ calcd: 217.0042; found: 217.0050 | High-resolution data confirms the elemental composition. |
This comparison demonstrates that while the core pyrazolo-pyrimidine scaffold leads to signals in similar regions, the specific substitution pattern has a predictable and interpretable effect on the exact chemical shifts and fragmentation patterns.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining high-quality predicted NMR and MS data with established experimental protocols and comparative analysis of a structural isomer, researchers are equipped with the necessary information to confidently identify and characterize this compound. The methodologies outlined herein are designed to ensure data integrity and reproducibility, forming a vital component of the research and development process for novel pyrazolo[4,3-d]pyrimidine-based therapeutics.
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The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core for Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This unique characteristic allows compounds based on this framework to interact with a wide array of biological targets, positioning them as promising candidates for the development of novel therapeutics across various disease areas, including oncology, inflammation, and cardiovascular disorders. This guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[4,3-d]pyrimidines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
I. Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle in Cancer
The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[4,3-d]pyrimidines have emerged as potent inhibitors of several CDKs, demonstrating significant antiproliferative activity in various cancer models.
Biological Rationale and Mechanism of Action
CDKs are a family of serine/threonine kinases that, in complex with their cyclin partners, govern the progression of the cell cycle. By inhibiting specific CDKs, pyrazolo[4,3-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, some derivatives have been identified as novel inhibitors of CDK1/cyclin B, a key complex for the G2/M transition[1]. The pyrazolo[4,3-d]pyrimidine core acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates essential for cell cycle progression. The kinase profiling of certain derivatives has confirmed high selectivity toward CDKs 2, 5, and 9[2]. The co-crystal structure of a pyrazolo[4,3-d]pyrimidine derivative with CDK2/cyclin A2 has revealed its binding in the active site, confirming a competitive mode of inhibition[3].
Key Experimental Data
| Compound | Target CDK | IC50 | Cell Line | Antiproliferative Activity | Reference |
| Substituted pyrazolo[4,3-d]pyrimidines | CDK1/cyclin B | - | K-562 | Yes | [1] |
| 3,5,7-Substituted pyrazolo[4,3-d]pyrimidine (4.35) | CDK2, 5, 9 | - | >60 cancer cell lines | Potent | [2] |
| Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives | CDK2/cyclin A2 | 0.057 - 0.119 µM | MCF-7, HCT-116, HepG-2 | IC50 range 6 - 99 nM (HCT-116) | [6][7] |
Experimental Workflow: CDK Inhibition Assay
A common method to assess the inhibitory activity of pyrazolo[4,3-d]pyrimidines against CDKs is a kinase activity assay.
Caption: Workflow for a typical in vitro CDK inhibition assay.
II. Adenosine Receptors: Modulating Purinergic Signaling
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), play crucial roles in various physiological processes, including neurotransmission, cardiac function, and inflammation. Pyrazolo[4,3-d]pyrimidines have been developed as potent antagonists of adenosine receptors, particularly the A1 and A3 subtypes.
Biological Rationale and Mechanism of Action
Antagonism of adenosine receptors can have therapeutic benefits in a range of conditions. For example, A1 receptor antagonists can be beneficial in renal and cardiovascular diseases, while A3 receptor antagonists are being explored for their anti-inflammatory and anti-cancer properties. Pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and shown to have affinity for the adenosine A1 receptor[4]. These compounds act by competitively binding to the receptor, thereby blocking the effects of endogenous adenosine. The structure-activity relationship studies have shown that the potency of these compounds can be modulated by substitutions on the phenyl ring at the 5-position[4].
Key Experimental Data
| Compound Class | Target Receptor | Key Findings | Reference |
| 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones | Adenosine A1 | Affinity for the receptor, with potency influenced by phenyl substituents. | [4] |
| Pyrazolo[3,4-d]pyridazines | Adenosine A1/A3 | Nanomolar affinity and significant residence time. | [8] |
| Pyrazolo-triazolo-pyrimidines | Adenosine A3 | Potent and selective human A3 adenosine receptor antagonists. | [9] |
Experimental Workflow: Radioligand Binding Assay
To determine the affinity of pyrazolo[4,3-d]pyrimidines for adenosine receptors, a radioligand binding assay is commonly employed.
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
III. Xanthine Oxidase: Targeting Hyperuricemia and Gout
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Pyrazolo[4,3-d]pyrimidines have been investigated as inhibitors of xanthine oxidase.
Biological Rationale and Mechanism of Action
Inhibiting xanthine oxidase reduces the production of uric acid, providing a therapeutic strategy for managing gout. Allopurinol, a clinically used xanthine oxidase inhibitor, is itself a pyrazolo[3,4-d]pyrimidine. Several pyrazolo[4,3-d]pyrimidine derivatives have shown potent inhibitory activity against xanthine oxidase, with some compounds exhibiting comparable or even greater potency than allopurinol[10][11]. These compounds act as competitive inhibitors of the enzyme[10][11].
Key Experimental Data
| Compound | IC50 (µM) | Inhibition Type | Reference |
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 | Competitive | [10][11] |
| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 ± 0.013 | Competitive | [10][11] |
| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 ± 0.065 | Competitive | [10][11] |
| Allopurinol (reference) | 0.776 ± 0.012 | Competitive | [10][11] |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
The inhibitory effect of pyrazolo[4,3-d]pyrimidines on xanthine oxidase can be determined by monitoring the formation of uric acid from xanthine spectrophotometrically.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds (pyrazolo[4,3-d]pyrimidine derivatives)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare various concentrations of the test compounds.
-
In a cuvette, mix the phosphate buffer, xanthine solution, and the test compound.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) over time.
-
Calculate the initial reaction velocity.
-
Determine the IC50 value by plotting the percentage of inhibition versus the concentration of the test compound.
IV. Other Promising Therapeutic Targets
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold extends to a range of other important therapeutic targets.
A. VEGFR-2 and Tubulin Polymerization in Oncology
Novel pyrazolo[4,3-d]pyrimidine derivatives have demonstrated anticancer activity by targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and inhibiting tubulin polymerization[12][13]. One such derivative, (E)- 1-methyl-9-(3,4,5-trimethoxybenzylidene)- 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (10k), showed high antiproliferative activity on several human cancer cell lines[12]. Molecular modeling suggests that this compound forms hydrogen bonds with Cys-919 of VEGFR-2, thereby inhibiting its kinase activity[12]. Furthermore, it was found to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to mitotic arrest in cancer cells[12][13].
B. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) for Anemia
Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of HIF-PHD, an enzyme that regulates the stability of hypoxia-inducible factor (HIF). Inhibition of HIF-PHD leads to the stabilization of HIF-α, which in turn promotes the production of erythropoietin (EPO), a hormone essential for red blood cell formation. This makes HIF-PHD inhibitors promising therapeutic agents for the treatment of renal anemia[14].
C. Phosphodiesterases (PDEs) in Cardiovascular and Other Diseases
Certain polycyclic pyrazolo[3,4-d]pyrimidines have been synthesized as potent and selective inhibitors of cGMP-specific phosphodiesterases, PDE1 and PDE5[15]. By inhibiting these enzymes, these compounds can increase intracellular levels of cGMP, leading to vasodilation and other therapeutic effects. This has potential applications in the treatment of hypertension and erectile dysfunction[15][16].
D. Toll-Like Receptor 4 (TLR4) Signaling in Inflammation
In the context of inflammatory diseases, pyrazolo[4,3-d]pyrimidine compounds have been shown to possess anti-inflammatory properties. One compound, 4e, was found to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in macrophages by suppressing the TLR4/p38 signaling pathway. This suggests its potential as a therapeutic agent for acute lung injury[17].
V. Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a remarkably privileged structure in drug discovery, yielding potent and selective modulators of a diverse range of therapeutic targets. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the continued exploration of novel derivatives targeting established and emerging disease pathways. The integration of computational modeling, structure-based drug design, and advanced screening technologies will undoubtedly accelerate the discovery and development of the next generation of pyrazolo[4,3-d]pyrimidine-based therapeutics.
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El-Naggar, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 868. [Link]
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Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Discovery of Novel Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in these areas. Within the vast chemical space explored for kinase inhibition, the pyrazolo[4,3-d]pyrimidine core has emerged as a "privileged scaffold." This is due to its structural resemblance to adenine, the purine base of adenosine triphosphate (ATP), allowing it to act as an effective ATP-competitive inhibitor by occupying the kinase hinge-binding region.[1][2]
This guide provides a comprehensive overview of the discovery process for novel pyrazolo[4,3-d]pyrimidine kinase inhibitors, intended for researchers and drug development professionals. It delves into the rationale behind the scaffold's utility, common synthetic strategies, preclinical evaluation workflows, and specific applications in targeting key kinase families such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK). While the focus is on the pyrazolo[4,3-d]pyrimidine isomer, insights from the closely related and more extensively studied pyrazolo[3,4-d]pyrimidine isomer will be incorporated to illustrate broader principles of this compound class.
The Pyrazolo[4,3-d]pyrimidine Core: A Bioisostere of Adenine
The efficacy of the pyrazolo[4,3-d]pyrimidine scaffold is rooted in the principle of bioisosterism. It mimics the hydrogen bonding pattern of the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the "hinge region" of the kinase active site. This interaction anchors the inhibitor, providing a stable platform for other parts of the molecule to make additional contacts within the ATP-binding pocket, thereby conferring potency and selectivity.
Caption: Generalized synthetic workflow for pyrazolo[4,3-d]pyrimidine inhibitors.
Experimental Protocol: Representative Synthesis
The following is a generalized, representative protocol based on common synthetic routes described in the literature. [3][4]
-
Step 1: Pyrazole Ring Formation: Condense a suitable β-ketoester with hydrazine hydrate to form the initial 3-substituted-5-aminopyrazole.
-
Step 2: Pyrimidine Ring Annulation: React the aminopyrazole from Step 1 with a suitable one-carbon source (e.g., formamide or urea) under high temperature to cyclize and form the pyrazolo[4,3-d]pyrimidin-7-one core.
-
Step 3: Chlorination: Treat the pyrimidinone core with a chlorinating agent like phosphorus oxychloride (POCl₃) to generate a 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate. This chloro group serves as a reactive handle for subsequent substitutions.
-
Step 4: Nucleophilic Aromatic Substitution: React the 7-chloro intermediate with a desired amine (e.g., a substituted aniline) in the presence of a base (like DIPEA) in a suitable solvent (like isopropanol) to install the C7-substituent.
-
Step 5: Final Purification: Purify the final product using column chromatography followed by recrystallization or preparative HPLC to yield the target inhibitor.
-
Step 6: Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Case Studies: Targeting Key Kinase Families
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold has been demonstrated by the successful development of inhibitors against several therapeutically important kinase families.
Cyclin-Dependent Kinases (CDKs)
CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer. [1]Consequently, CDK inhibition is a validated anti-cancer strategy. Several pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK1, CDK2, CDK7, and CDK9. [5][6][7][8]
Caption: Inhibition of the cell cycle by pyrazolo[4,3-d]pyrimidine CDK2 inhibitors.
One study described a series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines with potent antiproliferative activity in non-Hodgkin lymphoma cell lines. The lead compound from this series demonstrated high selectivity for CDK2, CDK5, and CDK9 and showed significant anti-tumor activity in mouse xenograft models. [5]Another novel pyrazolo[4,3-d]pyrimidine derivative, LGR6768, was characterized as a potent and highly selective inhibitor of CDK7, which plays a dual role in regulating both the cell cycle and transcription. [7]
| Compound ID | Target Kinase | IC₅₀ (nM) | Key Findings | Reference |
|---|---|---|---|---|
| LGR6768 | CDK7 | < 100 | Potent and selective CDK7 inhibitor; induces apoptosis in leukemia cell lines. | [7] |
| Compound 4.35 | CDK2, CDK9 | 4, 1 | Potent antiproliferative activity in lymphoma models; effective in vivo. | [5] |
| Compound 9 | Tubulin | N/A (GI₅₀ < 10) | Acts as a microtubule targeting agent, not a kinase inhibitor, but shares the scaffold. | [9] |
Bruton's Tyrosine Kinase (BTK) & Janus Kinases (JAKs)
The pyrazolo[3,4-d]pyrimidine scaffold, a close isomer, has found immense success in targeting kinases crucial to immune signaling, such as BTK and JAKs. These principles are directly applicable to the [4,3-d] isomer.
-
BTK Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases. [10][11]The first-in-class BTK inhibitor, Ibrutinib, features a pyrazolo[3,4-d]pyrimidine core and functions as an irreversible inhibitor by forming a covalent bond with Cys481 in the BTK active site. [10][12]The design of novel inhibitors often involves retaining the pyrazolopyrimidine core while modifying the "warhead" (Michael acceptor) and other substituents to improve selectivity and overcome resistance. [10][13]
-
JAK Inhibitors: The JAK-STAT signaling pathway transduces signals for a wide array of cytokines and growth factors, playing a pivotal role in immunity and inflammation. [14]Selective inhibition of JAK family members (JAK1, JAK2, JAK3, TYK2) is a therapeutic strategy for diseases like rheumatoid arthritis. [15]Novel pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective JAK3 inhibitors, which achieve selectivity by exploiting a unique cysteine residue (Cys909) in the JAK3 active site. [15][16]One such compound, 13t , displayed an IC₅₀ of 0.1 nM for JAK3 and showed efficacy in a rat model of arthritis. [15]
Preclinical Evaluation Workflow
Once a series of compounds has been synthesized, a rigorous pipeline of in vitro and in vivo assays is required to identify promising lead candidates.
Caption: Standard preclinical drug discovery workflow for kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is based on assays that measure ATP consumption, such as the Kinase-Glo® assay. [1]
-
Preparation: Prepare a reaction buffer containing the purified target kinase, its specific substrate peptide, and magnesium chloride.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase/substrate mixture to the wells to initiate the reaction. Add ATP to a final concentration appropriate for the kinase (often near its Km value).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction that produces light.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if a compound induces cell cycle arrest. [1][17]
-
Cell Culture: Seed cancer cells (e.g., HCT-116, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI₅₀ value) for a set time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for discrimination between cells in G₀/G₁, S, and G₂/M phases of the cell cycle.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to the control to identify arrest at a specific phase.
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its inherent ability to mimic ATP provides a strong foundation for developing potent and selective drugs. Research has successfully yielded inhibitors for a diverse range of kinases, including CDKs, JAKs, and BTK, with applications in oncology and immunology.
Future efforts will likely focus on several key areas:
-
Enhanced Selectivity: Designing inhibitors that can distinguish between closely related kinase family members to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against kinase mutations that confer resistance to existing therapies.
-
Novel Targets: Applying the pyrazolo[4,3-d]pyrimidine scaffold to less-explored kinases that are emerging as important drug targets.
-
Targeted Degraders: Adapting the scaffold to create Proteolysis Targeting Chimeras (PROTACs), which recruit the cellular machinery to degrade the target kinase rather than just inhibit it, offering a new therapeutic modality.
The continued exploration of this privileged scaffold, guided by rational design, innovative synthetic chemistry, and robust biological evaluation, promises to deliver the next generation of transformative kinase-targeted medicines.
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El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[17][18][19]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. Available from: [Link]
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Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals (Basel). Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available from: [Link]
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Shim, J. Y., et al. (1990). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]
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Al-Salama, Z., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available from: [Link]
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Legraverend, M., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Li, W., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]
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Hadni, H., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available from: [Link]
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Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available from: [Link]
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Li, C., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available from: [Link]
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Navrátilová, J., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Jing, H., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Scientific Reports. Available from: [Link]
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Doladilek, M., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry. Available from: [Link]
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Faris, A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. Available from: [Link]
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Wang, Y., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Yin, Y., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors. Evaluation of Their Improved Effect for the Treatment of Rheumatoid Arthritis. Bioorganic Chemistry. Available from: [Link]
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Montanari, S., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Available from: [Link]
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Doladilek, M., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry. Available from: [Link]
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Carullo, G., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics. Available from: [Link]
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Bartolucci, G., et al. (2023). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. Available from: [Link]
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In Silico Modeling of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine Binding: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent kinase inhibitors. Its bioisosteric resemblance to the purine core of ATP allows for competitive binding within the catalytically crucial ATP-binding site of numerous kinases. This guide provides an in-depth, technical walkthrough for the in silico modeling of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, a representative member of this chemical class. We will navigate the essential computational workflows, from target identification and validation to advanced molecular dynamics simulations and binding free energy calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery and optimization of novel kinase inhibitors.
Introduction: The Rationale for In Silico Investigation
The process of bringing a new therapeutic agent to market is fraught with challenges, including high costs and long development timelines.[1][2] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these challenges by providing atomic-level insights into molecular recognition events, thereby guiding the rational design of more potent and selective drug candidates.[1][2]
The this compound core is of significant interest due to the established success of related compounds in targeting protein kinases, a class of enzymes frequently implicated in oncogenesis and other disease states.[3][4] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized in the development of inhibitors for a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[4][5] In silico modeling allows us to hypothesize and evaluate the binding of our specific compound to these and other relevant kinases, prioritizing experimental resources for the most promising candidates.
This guide will focus on a practical, step-by-step approach to modeling the binding of this compound to CDK2, a key regulator of the cell cycle and a well-established target in cancer therapy.[6]
Target Selection and Preparation: Laying the Foundation for Meaningful Simulation
The selection of a suitable protein target is the critical first step in any structure-based drug design project. Based on the extensive literature precedent for pyrazolopyrimidine derivatives as kinase inhibitors, CDK2 presents a highly plausible target for this compound.[4][6]
Sourcing High-Quality Structural Data
The Protein Data Bank (PDB) is the primary repository for macromolecular structural data.[7] For our purposes, we will utilize the crystal structure of human CDK2 in complex with a pyrazolo[1,5-a]pyrimidine inhibitor (PDB ID: 1Y91).[8][9] This structure is ideal as it contains a ligand with a similar scaffold to our compound of interest, providing a valuable reference for the expected binding mode.
Protein Preparation Workflow
The raw PDB structure requires careful preparation to ensure it is suitable for computational modeling. This process typically involves:
-
Removal of non-essential molecules: Water molecules, ions, and co-solvents not directly involved in binding are generally removed.
-
Addition of hydrogen atoms: Crystal structures often lack explicit hydrogen atoms, which are crucial for accurate modeling of hydrogen bonding and electrostatics.
-
Protonation state assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) must be assigned at a physiological pH.
-
Energy minimization: A brief energy minimization is performed to relieve any steric clashes introduced during the preparation steps.
Figure 3: Molecular dynamics simulation workflow.
Analysis of MD Trajectories
The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at each time step. Analysis of this trajectory can provide valuable insights, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.
Binding Free Energy Calculations: Quantifying Binding Affinity
While docking scores provide a qualitative estimate of binding affinity, more rigorous methods are needed for quantitative prediction. End-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories.
[10]#### 6.1. MM/GBSA and MM/PBSA Principles
These methods calculate the binding free energy by combining the molecular mechanics energy of the complex, protein, and ligand with an estimate of the solvation free energy.
ΔG_bind = G_complex - (G_protein + G_ligand)
Where the free energy of each species is calculated as:
G = E_MM + G_solv - TΔS
-
E_MM: Molecular mechanics energy (internal, electrostatic, and van der Waals).
-
G_solv: Solvation free energy (polar and non-polar contributions).
-
TΔS: Conformational entropy (often neglected due to high computational cost).
Data Presentation
| Component | Description |
| ΔE_vdw | van der Waals energy |
| ΔE_elec | Electrostatic energy |
| ΔG_polar | Polar solvation energy |
| ΔG_nonpolar | Non-polar solvation energy |
| ΔG_bind | Total binding free energy |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to the CDK2 kinase. The methodologies described, from target preparation to binding free energy calculations, provide a robust framework for generating and evaluating hypotheses in the early stages of drug discovery. The insights gained from these computational studies can be used to prioritize compounds for synthesis and experimental testing, ultimately accelerating the development of novel therapeutics.
Future work could involve expanding this analysis to other relevant kinase targets, performing more rigorous alchemical free energy calculations for a more accurate prediction of binding affinity, and using the generated models to guide the design of novel derivatives with improved potency and selectivity.
References
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Williamson, D. S., Parratt, M. J., Torrance, C. J., Bower, J. F., Moore, J. D., Richardson, C. M., ... & Surgenor, A. E. (2005). Crystal structure of human CDK2 complexed with a pyrazolo [1, 5-a] pyrimidine inhibitor. Bioorganic & medicinal chemistry letters, 15(4), 863-867. Available online: [Link]
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Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Available online: [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023, August 6). YouTube. Available online: [Link]
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Ali, M. R., Reddy, G. V., Singh, S., Kumar, M., & Singh, R. K. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. ACS omega, 3(11), 15836-15847. Available online: [Link]
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Fallon, J. K., & Liddle, J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1123-1143. Available online: [Link]
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S, V., S, S., & G, S. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 243, 114757. Available online: [Link]
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Ghasemi, M., Zare, M., & Zarrineh, H. (2022). Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. Journal of the Iranian Chemical Society, 19(7), 2825-2838. Available online: [Link]
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Free Energy Calculator Tutorial 5: Relative Ligand Binder for Solution Systems. (2020, July 6). YouTube. Available online: [Link]
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El-Damasy, D. A., Lee, J. A., Lee, J. H., Seo, S. H., & Lee, K. T. (2022). Development of Novel Class of Phenylpyrazolo [3, 4-d] pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6548. Available online: [Link]
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Al-Obaidi, Z., Al-Attraqchi, O., & Al-Shidhani, S. (2022). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education, 22(1), 229-234. Available online: [Link]
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RCSB PDB. (2024, February 14). 8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. Retrieved from [Link]
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Kumar, A., Singh, J., & Bharate, S. B. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F: Structural Biology Communications, 76(8), 350-357. Available online: [Link]
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What is in silico drug discovery? (2025, March 20). Patsnap Synapse. Available online: [Link]
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Lee, T. S., Cerutti, D. S., Mermelstein, D. J., Lin, C., LeGrand, S., Giese, T. J., ... & York, D. M. (2020). Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. Journal of chemical information and modeling, 60(11), 5595-5623. Available online: [Link]
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Kovačević, S., Stanković, D., & Penjišević, J. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in chemistry, 8, 593. Available online: [Link]
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El-Naggar, A. M., Abdu-Allah, H. H., El-Shorbagi, A. N. A., & Abdel-Alim, A. A. (2024). New pyrazolo [3, 4-d] pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2397-2415. Available online: [Link]
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays with 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines and serving as the core for numerous kinase inhibitors.[1] This document provides a comprehensive guide for the use of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, a representative member of this class, in cell-based assays. We delve into the mechanistic rationale behind its application, offering detailed, field-proven protocols for critical experiments including cell viability assessment, in-vitro kinase activity assays, and western blot analysis to probe downstream signaling pathways. This guide is designed to equip researchers with the necessary tools to effectively evaluate the biological activity of this compound and similar pyrazolopyrimidine derivatives.
Introduction: The Scientific Rationale for Investigating this compound
This compound belongs to the pyrazolopyrimidine family, a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their potent and broad-spectrum kinase inhibitory activity.[2] Kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolopyrimidine core mimics the adenine structure of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.[3]
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have demonstrated inhibitory activity against several key kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): These serine/threonine kinases are central to the regulation of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[3][4][5]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[6] Targeting CSF1R is a promising strategy in oncology to modulate the tumor microenvironment.
-
Other Kinases: The versatility of the pyrazolopyrimidine scaffold has led to the development of inhibitors for a range of other kinases, including Src family kinases and Epidermal Growth Factor Receptor (EGFR).[7][8]
The 7-chloro substituent on the pyrimidine ring serves as a crucial reactive site for further chemical modification, allowing for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[1] This guide will focus on foundational cell-based assays to characterize the biological effects of the parent compound, this compound.
Compound Handling and Safety Precautions
2.1. Material Safety Information
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[9]
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]
2.2. Preparation of Stock Solutions
Due to the hydrophobic nature of many small molecule inhibitors, a high-quality, anhydrous solvent is required for initial solubilization.
Protocol for 10 mM Stock Solution:
-
Solvent Selection: Use sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Calculation: Determine the mass of this compound (Molecular Weight: 168.58 g/mol ) required to prepare the desired volume of a 10 mM stock solution.
-
Dissolution: Under sterile conditions, add the calculated mass of the compound to the appropriate volume of DMSO.
-
Solubilization: Vortex or gently warm the solution (if necessary) to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Core Experimental Protocols
The following protocols provide a robust framework for assessing the biological activity of this compound.
3.1. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of the compound on cell proliferation and survival. The choice of cell line is critical and should be based on the hypothesized kinase targets. For instance, cancer cell lines with known dysregulation of CDKs or high expression of CSF1R would be appropriate choices.
Recommended Cell Lines:
| Cell Line | Cancer Type | Rationale for Selection |
| HCT-116 | Colorectal Carcinoma | Commonly used in cancer research, sensitive to cell cycle inhibitors. |
| MCF-7 | Breast Adenocarcinoma | Well-characterized, often used for screening anticancer compounds.[12] |
| A549 | Lung Carcinoma | A standard model for lung cancer studies.[13] |
| Bone Marrow-Derived Macrophages (BMDMs) | N/A (Primary Cells) | Ideal for studying CSF1R inhibition in a physiologically relevant context. |
Protocol: MTT/MTS-Based Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing the compound or vehicle control. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Addition of Reagent:
-
Solubilization (MTT assay only): After incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
3.2. In-Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.
Protocol: General Kinase Assay
-
Reagents:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A, CSF1R).
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase reaction buffer.
-
This compound.
-
-
Reaction Setup: In a suitable assay plate, combine the kinase, substrate, and varying concentrations of the inhibitor in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a specific time.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.
3.3. Western Blot Analysis for Downstream Signaling
Western blotting is a powerful technique to investigate the effect of the compound on the phosphorylation status and expression levels of proteins in key signaling pathways.
Workflow for Western Blot Analysis
Caption: Western Blot Workflow.
Recommended Antibodies for Target Validation:
| Target Pathway | Primary Antibodies | Expected Outcome with Inhibition |
| CDK Pathway | p-Rb (Ser807/811), Rb, Cyclin D1, CDK4, CDK6, p21, p27 | Decreased p-Rb, potential changes in cyclin/CDK levels, possible induction of p21/p27 |
| CSF1R Pathway | p-CSF1R (Tyr723), CSF1R, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-AKT (Ser473), AKT | Decreased phosphorylation of CSF1R, ERK1/2, and AKT |
| Apoptosis | Cleaved Caspase-3, PARP, Bcl-2, Bax | Increased cleaved Caspase-3 and PARP, changes in Bcl-2/Bax ratio |
| Loading Control | GAPDH, β-Actin, β-Tubulin | Consistent band intensity across all lanes |
Data Interpretation and Self-Validation
-
Consistency is Key: Ensure that the results from different assays are consistent. For example, a compound that shows potent inhibition in a cell viability assay should also demonstrate target engagement in a western blot analysis at similar concentrations.
-
Dose-Response Relationship: A clear dose-response relationship in all assays strengthens the validity of the findings.
-
Positive and Negative Controls: The inclusion of appropriate positive (e.g., a known inhibitor of the target kinase) and negative (vehicle) controls is essential for validating the experimental setup.
-
Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed effects.
Conclusion
This compound represents a valuable tool for probing kinase-driven cellular processes. The protocols outlined in this guide provide a solid foundation for its characterization in cell-based assays. By carefully selecting cell lines, employing robust experimental techniques, and critically interpreting the data, researchers can effectively elucidate the biological activity of this and other pyrazolopyrimidine-based kinase inhibitors, thereby contributing to the advancement of drug discovery and development.
References
- Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. (n.d.). PubMed.
- 7-Chloro-1H-pyrazolo[4,3-d]pyriMidine Safety Data Sheets. (n.d.). Echemi.
- Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. (2011, April 28). PubMed.
- Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (n.d.). PubMed.
- SAFETY DATA SHEET. (2023, August 22). Fisher Scientific.
- SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.
- Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023, February 25). ResearchGate.
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- Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors. (2025, July 26). PubMed.
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI.
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Application Notes & Protocols: Leveraging 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine for Modern Kinase Inhibitor Screening
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its bioisosteric relationship with adenine, a fundamental component of ATP.[1][2] This structural mimicry allows it to effectively compete for the ATP-binding site of numerous protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.[1][3] This application note provides a comprehensive guide for researchers utilizing 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine , a versatile chemical intermediate, for the discovery and characterization of novel kinase inhibitors. The reactive 7-chloro group serves as a crucial handle for synthetic elaboration, enabling the generation of diverse compound libraries through nucleophilic aromatic substitution.[4] We present detailed protocols for both biochemical and cell-based screening assays, offering insights into the experimental design, data analysis, and interpretation necessary to advance promising candidates from initial hits to validated leads.
Introduction: The Strategic Role of the Pyrazolo[4,3-d]pyrimidine Scaffold
Protein kinases orchestrate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurological disorders.[3] Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery.[5] The pyrazolo[4,3-d]pyrimidine core is particularly effective in this arena because it mimics the purine ring of ATP, allowing it to anchor within the highly conserved ATP-binding pocket of kinases.[3]
This compound is not an inhibitor itself but rather a key starting fragment for building inhibitor libraries. Its strategic value lies in the 7-chloro position, which is readily displaced by various nucleophiles (e.g., anilines, amines), allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide details the workflow for screening derivatives of this scaffold, beginning with high-throughput biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm target engagement and functional effects in a physiological context.
Workflow for Kinase Inhibitor Screening
The process of identifying a potent and selective kinase inhibitor from a compound library follows a logical progression from in vitro enzymatic assays to cellular models. This workflow ensures that resources are focused on compounds with the highest potential for therapeutic development.
Figure 1: A generalized workflow for kinase inhibitor discovery, from library synthesis to lead validation.
Part I: Biochemical Kinase Inhibition Assay
The first step is to determine the direct inhibitory effect of synthesized compounds on the catalytic activity of the target kinase.[5] We describe a luminescence-based assay, the ADP-Glo™ Kinase Assay, which is a robust, high-throughput method that quantifies the amount of ADP produced during the kinase reaction.[6][7]
Principle and Rationale
The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to kinase activity.
-
Why this method? Unlike methods that use modified substrates, this assay measures the formation of ADP, a universal product of all kinase reactions, making it broadly applicable.[8] Its high sensitivity and signal-to-background ratio are ideal for screening large compound libraries.[6]
-
Critical Parameter: ATP Concentration: For ATP-competitive inhibitors, like those derived from the pyrazolo[4,3-d]pyrimidine scaffold, it is crucial to set the ATP concentration at or near the Michaelis-Menten constant (Km) for the target kinase. This provides a standardized condition for comparing inhibitor potencies (IC50 values) and ensures the assay is sensitive enough to detect competitive inhibition.[9]
-
Solvent Considerations: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO). It is essential to maintain a final DMSO concentration that is consistent across all wells (typically ≤1%) to minimize any solvent-induced effects on kinase activity.[6]
Detailed Protocol: ADP-Glo™ Kinase Assay (384-Well Format)
This protocol is designed for determining the IC50 value of a test compound against a target protein kinase.
Materials and Reagents:
-
Target Kinase (e.g., EGFR, SRC, CDK2)
-
Kinase Substrate (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds derived from this compound, serially diluted in 100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Transfer 1 µL of each compound dilution into the wells of a 384-well plate. For control wells, add 1 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).
-
Kinase Addition: Prepare a 2X kinase solution in kinase assay buffer. Add 10 µL of this solution to each well. Mix by shaking the plate gently for 1 minute.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a 2X ATP/Substrate solution in kinase assay buffer. Add 10 µL of this solution to each well to initiate the reaction. The final reaction volume is 20 µL.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[7] The optimal time may vary depending on the kinase's activity.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[7]
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Normalize the data using the control wells: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
IC50 Determination:
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[10]
-
Table 1: Hypothetical Biochemical Screening Data for Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound ID | R-Group at 7-position | Target Kinase | Biochemical IC₅₀ (nM) |
| Cmpd-01 | 4-methoxyaniline | EGFR | 15.2 |
| Cmpd-02 | 4-fluoroaniline | EGFR | 28.5 |
| Cmpd-03 | 3-chloroaniline | EGFR | 8.9 |
| Cmpd-04 | piperazine | EGFR | 150.7 |
Part II: Cell-Based Target Engagement Assay
A potent compound in a biochemical assay may fail in a cellular environment due to poor membrane permeability or rapid metabolism. Therefore, the next crucial step is to verify that the compound can enter the cell and inhibit the target kinase in its native environment.[5][11] A Western blot-based phospho-protein assay provides a direct readout of kinase inhibition.[7]
Principle and Rationale
This assay measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate upon treatment with the inhibitor indicates successful target engagement and inhibition.
-
Why this method? This approach provides direct evidence of on-target activity within a complex cellular signaling network.[12] It is more physiologically relevant than biochemical assays and serves as a critical validation step before proceeding to more complex functional assays like cell proliferation.[11]
-
Choice of Controls: It is essential to probe for both the phosphorylated form of the substrate and the total amount of that substrate protein. Normalizing the phospho-signal to the total protein signal accounts for any variations in protein expression, ensuring that the observed effect is due to inhibition of kinase activity and not a change in substrate levels.[7]
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Application of Pyrazolo[4,3-d]pyrimidines in Anti-Cancer Research: A Technical Guide for Drug Development Professionals
Introduction: The Rise of Pyrazolo[4,3-d]pyrimidines in Oncology
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the pursuit of novel anti-cancer therapeutics. Its structural resemblance to the endogenous purine core allows it to function as a bioisostere of adenine, the cornerstone of adenosine triphosphate (ATP). This mimicry enables pyrazolo[4,3-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of a multitude of protein kinases, many of which are oncogenic drivers.[1][2][3][4] The versatility of this heterocyclic system allows for targeted modifications, leading to the development of highly potent and selective inhibitors of various cancer-associated signaling pathways. This guide provides an in-depth exploration of the application of pyrazolo[4,3-d]pyrimidines in anti-cancer research, complete with detailed protocols for their evaluation and analysis.
Mechanisms of Anti-Cancer Activity: Targeting Key Oncogenic Pathways
The anti-cancer efficacy of pyrazolo[4,3-d]pyrimidines stems from their ability to modulate critical cellular processes, primarily through the inhibition of protein kinases and the disruption of microtubule dynamics.
Kinase Inhibition: A Dominant Anti-Cancer Strategy
Pyrazolo[4,3-d]pyrimidines have been extensively investigated as inhibitors of various kinase families implicated in cancer progression.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and survival. Pyrazolo[4,3-d]pyrimidine derivatives have been designed to target both wild-type and mutant forms of EGFR, offering potential solutions to acquired resistance to existing therapies.[5][6][7]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrazolo[4,3-d]pyrimidine-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[8][9][10][11]
-
Other Kinase Targets: The therapeutic reach of pyrazolo[4,3-d]pyrimidines extends to a range of other kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's tyrosine kinase (BTK), and Breast Tumor Kinase (BRK)/Protein Tyrosine Kinase 6 (PTK6), highlighting the broad applicability of this scaffold in targeting diverse cancer signaling networks.[3][12][13]
Caption: EGFR signaling pathway and its inhibition.
Caption: CDK2 inhibition leading to cell cycle arrest.
Disruption of Microtubule Dynamics
Beyond kinase inhibition, certain pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent microtubule targeting agents. These compounds interfere with the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] Their mechanism often involves binding to the colchicine site on tubulin, preventing the formation of microtubules.[14]
Experimental Protocols for the Evaluation of Pyrazolo[4,3-d]pyrimidines
A rigorous and systematic evaluation is crucial to characterize the anti-cancer properties of novel pyrazolo[4,3-d]pyrimidine compounds. The following protocols provide a comprehensive framework for their in vitro and in vivo assessment.
In Vitro Evaluation
This colorimetric assay is a fundamental first step to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[4,3-d]pyrimidine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
To determine the specific kinase inhibitory activity of the compounds.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate, and the pyrazolo[4,3-d]pyrimidine inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[15][16]
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
To investigate the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazolo[4,3-d]pyrimidine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[5]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[17]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
To determine if the compound induces programmed cell death.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound for a predetermined time.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[1][12][14][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
For compounds suspected of targeting microtubule dynamics.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.[3][19]
-
Compound Addition: Add the pyrazolo[4,3-d]pyrimidine compound or a control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) to the reaction mixture.[3]
-
Polymerization Monitoring: Monitor the polymerization of tubulin in real-time by measuring the change in fluorescence or absorbance at 340 nm in a temperature-controlled spectrophotometer at 37°C.[20]
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
To investigate the molecular mechanism of action by assessing changes in protein expression and phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.[21][22][23]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[21][24]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated EGFR, cleaved PARP, Cyclin B1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[23]
In Vivo Evaluation
To assess the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).[25][26][27]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the pyrazolo[4,3-d]pyrimidine compound via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.[28]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Data Presentation and Interpretation
Table 1: In Vitro Anti-proliferative Activity of Representative Pyrazolo[4,3-d]pyrimidine Compounds
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| PPD-1 | A549 (Non-small cell lung cancer) | 0.5 ± 0.07 |
| PPD-2 | MCF-7 (Breast cancer) | 1.2 ± 0.15 |
| PPD-3 | HCT116 (Colon cancer) | 0.8 ± 0.09 |
Table 2: Kinase Inhibitory Activity of PPD-1
| Kinase Target | IC50 (nM) |
| EGFR (wild-type) | 15 ± 2.1 |
| EGFR (T790M mutant) | 50 ± 5.6 |
| CDK2/Cyclin A | > 1000 |
Table 3: In Vivo Anti-tumor Efficacy of PPD-1 in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| PPD-1 | 25 | 45 ± 5.2 |
| PPD-1 | 50 | 78 ± 6.8 |
Conclusion and Future Perspectives
Pyrazolo[4,3-d]pyrimidines represent a highly promising class of anti-cancer agents with diverse mechanisms of action. Their versatility as a scaffold allows for the development of targeted therapies against a wide range of malignancies. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel pyrazolo[4,3-d]pyrimidine derivatives. Future research in this area will likely focus on the development of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring their potential in combination therapies and as dual-target inhibitors will be crucial in overcoming drug resistance and improving patient outcomes.[21]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Anticancer Research. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
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ResearchGate. (2008). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Retrieved from [Link]
-
PMC. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Xenograft Models in Pyrazolo[4,3-d]pyrimidine Efficacy Testing
Introduction: The Scientific Imperative for Robust Preclinical Modeling
The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors.[1][2] These compounds have demonstrated significant promise in oncology by targeting key drivers of tumorigenesis, including Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin polymerization.[3][4] The progression of these promising therapeutic candidates from in vitro discovery to clinical application is critically dependent on rigorous preclinical evaluation. In vivo xenograft models, in which human tumor cells are implanted into immunodeficient mice, are an indispensable tool in this process, providing a platform to assess anti-tumor efficacy, pharmacokinetics, and pharmacodynamics in a living system.[5][6]
This guide provides a comprehensive overview of the principles, protocols, and critical considerations for designing and executing in vivo xenograft studies to evaluate the efficacy of pyrazolo[4,3-d]pyrimidine-based compounds. As a self-validating system, each step is presented not merely as a procedure, but as a component of a cohesive experimental design, grounded in scientific rationale to ensure data integrity and reproducibility.
Part 1: Pre-Study Considerations: Laying the Foundation for Success
The success of any in vivo efficacy study is predicated on meticulous planning. The choice of cell line and animal model are paramount and must be guided by the specific mechanism of action of the pyrazolo[4,3-d]pyrimidine being investigated.
Cell Line Selection: Aligning Model with Mechanism
The selection of an appropriate cancer cell line is a critical determinant of a study's translational relevance. The rationale for cell line choice should be explicitly linked to the molecular target of the pyrazolo[4,3-d]pyrimidine derivative.
-
For CDK4/6 Inhibitors: The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a key regulator of the G1-S phase transition in the cell cycle.[7] Pyrazolo[4,3-d]pyrimidines targeting this pathway should be tested in cell lines known to be dependent on this axis for proliferation. Hormone receptor-positive (HR+) breast cancer cell lines, such as MCF-7, are often sensitive to CDK4/6 inhibition.[8] Conversely, cell lines with loss-of-function mutations in Rb may exhibit intrinsic resistance. A functional genomic analysis can reveal differential dependencies on CDK4 versus CDK6 across various cancer types, with adenocarcinomas often showing more sensitivity to CDK4 deletion and hematologic and squamous cancers to CDK6 deletion.[8]
-
For VEGFR-2 Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[9] Efficacy testing of VEGFR-2-targeting pyrazolo[4,3-d]pyrimidines should utilize cell lines known to secrete high levels of VEGF, thereby driving angiogenesis. Additionally, some cancer cells, such as the human umbilical vascular endothelial cells (HUVECs) and certain leukemias, express functional VEGFR-2, creating an autocrine loop that supports their proliferation and survival.[10][11] Cell lines like HT-29 (colorectal cancer) have been successfully used in xenograft models to test the efficacy of pyrazolo[3,4-d]pyrimidine-based VEGFR-2 inhibitors.[4]
-
For Tubulin Polymerization Inhibitors: Pyrazolo[4,3-d]pyrimidines that act as microtubule targeting agents can be evaluated in a broad range of cancer cell lines. A particularly insightful approach is to use cell lines that overexpress specific tubulin isotypes, such as βIII-tubulin, which is associated with resistance to taxanes. The MCF-7 cell line engineered to overexpress TUBB3 is an excellent model to demonstrate the ability of a novel pyrazolo[4,3-d]pyrimidine to overcome this resistance mechanism.[3]
Table 1: Recommended Cell Lines for Pyrazolo[4,3-d]pyrimidine Efficacy Testing
| Target Pathway | Recommended Cell Lines | Key Characteristics |
| CDK4/6 | MCF-7 (Breast Cancer) | HR-positive, sensitive to CDK4/6 inhibition.[8] |
| SKMEL28 (Melanoma) | Responded to two or more CDK4/6 inhibitors in a secondary screen. | |
| ACHN (Renal Adenocarcinoma) | Responded to two or more CDK4/6 inhibitors in a secondary screen. | |
| VEGFR-2 | HT-29 (Colorectal Cancer) | Used in xenograft models for VEGFR-2 inhibitor testing.[4] |
| HUVEC (Endothelial Cells) | Express functional VEGFR-2; suitable for angiogenesis studies.[11] | |
| HEL (Erythroleukemia) | Express functional VEGFR-2 and respond to VEGF stimulation.[10] | |
| Tubulin | MCF-7 TUBB3 (Breast Cancer) | Engineered to overexpress βIII-tubulin, a marker of taxane resistance.[3] |
| NCI-60 Panel | A diverse panel of 60 human cancer cell lines for broad-spectrum activity assessment.[3] |
Animal Model Selection: Balancing Clinical Relevance and Practicality
The choice of mouse strain is critical for successful tumor engraftment and growth. Immunodeficient mice are required to prevent the rejection of human tumor cells.
-
Subcutaneous Xenograft Models: These are the most widely used models due to their simplicity, cost-effectiveness, and ease of tumor monitoring.[12] Tumors are implanted in the flank of the mouse, allowing for straightforward measurement of tumor volume with calipers. Athymic nude mice are commonly used; however, for cell lines with lower tumorigenicity, more severely immunocompromised strains like NOD-SCID or NSG mice may be necessary.[13]
-
Orthotopic Xenograft Models: For a more clinically relevant tumor microenvironment, orthotopic implantation is preferred.[14] This involves implanting the tumor cells into the corresponding organ of origin in the mouse (e.g., mammary fat pad for breast cancer, cecum for colorectal cancer). While technically more demanding, these models can better recapitulate tumor-stroma interactions and metastatic progression.
Part 2: Experimental Protocols: A Step-by-Step Guide to Execution
The following protocols provide a detailed methodology for conducting xenograft efficacy studies with pyrazolo[4,3-d]pyrimidines.
Subcutaneous Xenograft Model Establishment
This protocol outlines the key steps for establishing subcutaneous tumors.
Materials:
-
Selected human cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., athymic nude, NOD-SCID), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line in the recommended complete medium until approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and wash twice with sterile PBS.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice immediately before injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a sterile syringe and a 27-30 gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. This can take several days to a few weeks depending on the cell line.
-
Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Drug Formulation and Administration
The poor aqueous solubility of many pyrazolo[4,3-d]pyrimidine derivatives can be a challenge for in vivo studies.[15]
-
Formulation:
-
For initial studies, compounds can be dissolved in a vehicle such as DMSO and then diluted with a suitable aqueous solution (e.g., saline, PBS with Tween 80). However, the final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
For compounds with persistent solubility issues, formulation strategies such as encapsulation in liposomes or nanoparticles can significantly improve their pharmacokinetic properties and allow for intravenous administration.[15][16][17]
-
-
Administration:
-
The route of administration will depend on the pharmacokinetic properties of the compound and the desired therapeutic effect. Common routes include:
-
Oral (p.o.): For orally bioavailable compounds.
-
Intraperitoneal (i.p.): A common route for systemic delivery in preclinical models.
-
Intravenous (i.v.): For compounds with poor oral bioavailability or when precise control over plasma concentration is required. Liposomal formulations are often administered intravenously.[17]
-
-
Dosing schedules can vary, from daily to twice-weekly administration. A maximally tolerated dose (MTD) study is often performed prior to the efficacy study to determine the optimal dose and schedule.[3]
-
Efficacy Study Design and Execution
A well-designed efficacy study will include appropriate control groups and clearly defined endpoints.
-
Study Groups:
-
Vehicle Control: Receives the same formulation vehicle as the treatment groups.
-
Treatment Group(s): Receive the pyrazolo[4,3-d]pyrimidine at one or more dose levels.
-
Positive Control (optional but recommended): A standard-of-care therapeutic for the specific cancer type can be included for comparison.
-
-
Execution:
-
Administer the treatment according to the predetermined dose and schedule.
-
Monitor tumor growth and the overall health of the animals throughout the study. This includes measuring body weight 2-3 times per week as an indicator of toxicity.
-
Define humane endpoints in accordance with institutional guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement).[18][19] This typically includes a maximum allowable tumor volume or a certain percentage of body weight loss.
-
Part 3: Data Analysis and Interpretation: From Raw Data to Actionable Insights
The primary endpoint of an efficacy study is typically the inhibition of tumor growth.
Calculation of Tumor Growth Inhibition (TGI)
Tumor growth inhibition is a key metric for assessing the efficacy of a therapeutic agent. It can be calculated using the following formula:
TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100
Where:
-
Tf = Mean tumor volume of the treated group at the end of the study.
-
Ti = Mean tumor volume of the treated group at the start of treatment.
-
Cf = Mean tumor volume of the control group at the end of the study.
-
Ci = Mean tumor volume of the control group at the start of treatment.
Another common metric is the T/C ratio (Treatment/Control), which is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group at a specific time point.[20][21]
Statistical Analysis
Given the inherent variability in tumor growth and the often small sample sizes in xenograft studies, rigorous statistical analysis is crucial.[5]
-
Comparison of Tumor Growth Curves: A two-way analysis of variance (ANOVA) with repeated measures can be used to compare the overall tumor growth curves between the treatment and control groups.[22]
-
Endpoint Analysis: A Student's t-test or a one-way ANOVA followed by a post-hoc test can be used to compare the mean tumor volumes between groups at the end of the study.
-
Advanced Models: For more complex datasets, statistical models that account for individual animal growth rates and potential missing data due to animal sacrifice can provide a more robust analysis.[5][21]
Part 4: Visualizations: Illustrating Key Concepts and Workflows
Generalized Signaling Pathway for a Pyrazolo[4,3-d]pyrimidine CDK4/6 Inhibitor
Caption: Generalized mechanism of a pyrazolo[4,3-d]pyrimidine CDK4/6 inhibitor.
Experimental Workflow for a Subcutaneous Xenograft Efficacy Study
Caption: Workflow for a subcutaneous xenograft efficacy study.
Part 5: Troubleshooting Common Issues in Xenograft Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no tumor take | - Low cell viability- Insufficient cell number- Inappropriate mouse strain- Suboptimal injection technique | - Ensure cell viability is >90% before injection.- Increase the number of injected cells.- Use a more immunocompromised mouse strain (e.g., NOD-SCID, NSG).- Ensure the injection is truly subcutaneous and not intradermal. |
| High variability in tumor growth | - Inconsistent cell number or viability in injections- Variation in injection site or technique- Health status of the mice | - Ensure a homogenous cell suspension and consistent injection volume.- Standardize the injection site and technique across all animals.- Use healthy, age-matched mice from a reliable vendor. |
| Tumor regression in the control group | - Immune response from the host (even in immunodeficient mice)- Cell line instability | - Consider using a more severely immunodeficient mouse strain.- Ensure the cell line has not been in culture for too many passages. |
| Toxicity (e.g., significant body weight loss) | - Compound toxicity- Formulation vehicle toxicity | - Perform a dose-ranging study to determine the MTD.- Reduce the concentration of solvents like DMSO in the vehicle.- Consider alternative formulations or routes of administration. |
Part 6: Animal Welfare and Ethical Considerations
All in vivo studies must be conducted in strict accordance with institutional and national guidelines for animal welfare.[6][18][23][24] This includes:
-
Obtaining approval from an Institutional Animal Care and Use Committee (IACUC) before initiating any studies.
-
Providing appropriate housing, nutrition, and veterinary care.
-
Minimizing pain and distress through the use of anesthetics and analgesics where appropriate.
-
Establishing clear humane endpoints to ensure that animals are euthanized before they experience undue suffering.
Conclusion
In vivo xenograft models are a powerful and necessary tool for the preclinical evaluation of novel pyrazolo[4,3-d]pyrimidine-based anticancer agents. By carefully considering the mechanism of action of the compound, selecting the appropriate cell line and animal model, and adhering to rigorous experimental protocols and ethical guidelines, researchers can generate high-quality, reproducible data that will guide the clinical development of these promising therapeutics. This application note provides a framework for designing and executing these critical studies, with an emphasis on the scientific rationale that underpins each step of the process.
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Development of EGFR Inhibitors Using the Pyrazolo[4,3-d]pyrimidine Core: Application Notes and Protocols
Introduction: Targeting EGFR with a Privileged Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes such as proliferation, differentiation, and survival.[1][2] Its dysregulation, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4] This has rendered EGFR a prime target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in the design of kinase inhibitors, largely due to its structural resemblance to the adenine base of ATP, allowing it to effectively compete for the ATP-binding site of kinases like EGFR.[5] This document provides a detailed guide for researchers on the design, synthesis, and evaluation of EGFR inhibitors based on the pyrazolo[4,3-d]pyrimidine (a related isomer) and the more extensively studied pyrazolo[3,4-d]pyrimidine scaffold.
The rationale for employing the pyrazolo[4,3-d]pyrimidine core lies in its ability to form key hydrogen bond interactions with the hinge region of the EGFR kinase domain, a critical feature for potent inhibition.[6] Furthermore, the scaffold's versatile substitution patterns allow for the optimization of potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic strategies to construct this core, the structure-activity relationships (SAR) that govern inhibitory activity, and detailed protocols for biochemical and cellular assays to characterize novel compounds.
EGFR Signaling Pathway: A Rationale for Targeted Inhibition
Understanding the EGFR signaling cascade is paramount to appreciating the mechanism of action of its inhibitors. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[2] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways.
The two major signaling axes downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][7] The MAPK pathway primarily regulates gene expression related to cell proliferation and differentiation, while the PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism.[1][7] Dysregulation of these pathways due to aberrant EGFR activity leads to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer.[3]
Caption: Simplified EGFR Signaling Pathway.
Design and Synthesis of Pyrazolo[4,3-d]pyrimidine-Based EGFR Inhibitors
The design of potent pyrazolo[4,3-d]pyrimidine-based EGFR inhibitors hinges on understanding the key pharmacophoric features required for binding to the ATP pocket of the kinase.[6] These features typically include a hinge-binding motif, a hydrophobic moiety, and often a solubilizing group.
Pharmacophore Model for EGFR Inhibition:
Caption: Key Pharmacophoric Elements for EGFR Inhibition.
A common synthetic strategy for the pyrazolo[3,4-d]pyrimidine core, which can be adapted for the [4,3-d] isomer, often starts from a substituted pyrazole derivative.[8] The pyrimidine ring is then constructed through cyclization reactions.
Generalized Synthetic Scheme:
While specific reaction conditions will vary depending on the desired substitutions, a general synthetic approach is outlined below.
Protocol 1: Synthesis of a Generic Pyrazolo[3,4-d]pyrimidine Core
Objective: To synthesize a functionalized pyrazolo[3,4-d]pyrimidine core for further elaboration into potential EGFR inhibitors.
Materials:
-
Substituted aminopyrazole derivative
-
Formamide or other suitable one-carbon source
-
Appropriate solvent (e.g., DMF, ethanol)
-
Acid or base catalyst (if required)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted aminopyrazole (1 equivalent) in a suitable solvent (e.g., formamide).
-
Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for a specified period (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired pyrazolo[3,4-d]pyrimidine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biochemical Evaluation of EGFR Kinase Inhibition
To determine the direct inhibitory effect of the synthesized compounds on EGFR kinase activity, a biochemical assay is essential. Several formats are available, with luminescence-based assays being popular for their high-throughput capabilities.[9][10]
Protocol 2: In Vitro EGFR Kinase Activity Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase (wild-type and relevant mutants, e.g., L858R, T790M)
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)[11]
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Gefitinib, Erlotinib)[12]
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO.
-
In the wells of the assay plate, add the kinase buffer.
-
Add the test compounds or reference inhibitor to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the EGFR kinase to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.[11]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | EGFR WT IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) |
| Reference (Gefitinib) | 37[12] | Varies | High |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Compound Y | Experimental Value | Experimental Value | Experimental Value |
| Caption: Table for summarizing biochemical assay data. |
Cellular Evaluation of EGFR Inhibition
While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to assess the compound's ability to penetrate cells, engage the target in a physiological context, and exert a biological effect.[13]
Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To determine the potency of test compounds in inhibiting the proliferation of cancer cell lines that are dependent on EGFR signaling.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A549 - wild-type EGFR, HCC827 - EGFR exon 19 deletion, H1975 - L858R/T790M mutation)[14][15]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Reference inhibitor
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque-walled tissue culture plates
-
Multichannel pipettes
-
Incubator (37°C, 5% CO₂)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds or reference inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence signal.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
| Compound | A549 GI₅₀ (µM) | HCC827 GI₅₀ (µM) | H1975 GI₅₀ (µM) |
| Reference (Osimertinib) | Varies | Low nM | Low nM[12] |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Compound Y | Experimental Value | Experimental Value | Experimental Value |
| Caption: Table for summarizing cellular proliferation data. |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective EGFR inhibitors from the pyrazolo[3,4-d]pyrimidine scaffold is guided by understanding the structure-activity relationships.[16][17][18]
-
Hinge-Binding Region: The pyrazolo[3,4-d]pyrimidine core itself is crucial for forming hydrogen bonds with the hinge region of the kinase, particularly with the backbone amide of Met793.[19]
-
Hydrophobic Pocket I: Substitutions at the 4-position of the pyrazolo[3,4-d]pyrimidine core with various aryl or heteroaryl groups can occupy a hydrophobic pocket. The nature and substitution pattern of this ring significantly impact potency and selectivity.[20]
-
Solvent-Exposed Region: Modifications that extend towards the solvent-exposed region can be used to improve solubility and other pharmacokinetic properties. Often, these are flexible linkers connected to basic amine groups.[6]
-
Covalent Inhibition: For irreversible inhibitors, a reactive group (e.g., an acrylamide) is incorporated, which forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.[21][22] This can lead to enhanced potency and duration of action.
Caption: Iterative Drug Discovery Workflow.
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold and its isomers represent a highly promising starting point for the development of novel EGFR inhibitors. By leveraging the synthetic and analytical protocols outlined in this guide, researchers can systematically design, synthesize, and evaluate new chemical entities with the potential for improved potency, selectivity, and resistance profiles. Future efforts in this area will likely focus on developing inhibitors that can overcome acquired resistance mechanisms, such as the C797S mutation, and on creating compounds with dual or multi-targeting capabilities to address the complexity of cancer signaling networks.[18][23]
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BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]
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- Abdelgawad, M. A., et al. (2016). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic Chemistry, 66, 103-111.
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ResearchGate. (n.d.). Synthesis of pyrazolo[3,4‐d]pyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
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Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
- Roskoski, R., Jr. (2019). Small molecule inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. Pharmacological Research, 139, 395-411.
- Gomaa, M. S., et al. (2021). Pyrazolo[3,4-d]pyrimidine-based dual EGFR T790M/HER2 inhibitors: Design, synthesis, structure-activity relationship and biological activity as potential antitumor and anticonvulsant agents. European Journal of Medicinal Chemistry, 214, 113222.
- Gushurst, K. S., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega, 2(10), 6891-6901.
- Al-Warhi, T., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303.
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MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]
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National Institutes of Health. (2023). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. Retrieved from [Link]
- Al-Warhi, T., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303.
- Al-Ostoot, F. H., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
- Aljohani, A. K. B., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(15), 5707.
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Pyrazolo[4,3-d]pyrimidine Analogs
Introduction: The Prominence of the Pyrazolo[4,3-d]pyrimidine Scaffold in Drug Discovery
The pyrazolo[4,3-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif, an isostere of adenine, is a cornerstone in the design of a multitude of pharmacologically active compounds due to its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.[3][4][5] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of key cellular signaling proteins, particularly protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[6]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. We will delve into the nuanced structure-activity relationships (SAR) that govern the potency and selectivity of these analogs, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present visual workflows to streamline experimental design and execution.
Core Principles of Pyrazolo[4,3-d]pyrimidine SAR: A Guided Tour
The biological activity of pyrazolo[4,3-d]pyrimidine analogs is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these relationships is paramount for the rational design of potent and selective inhibitors. The general workflow for a typical SAR study is depicted below.
Figure 1: General workflow for a structure-activity relationship (SAR) study.
The pyrazolo[4,3-d]pyrimidine scaffold offers several key positions for chemical modification, primarily at the N1, C3, C5, and C7 positions.
-
N1-Position: Substitution at the N1-position of the pyrazole ring is crucial for modulating potency and selectivity. Small alkyl groups, such as methyl, are often well-tolerated and can enhance cell permeability.[7] Aromatic or heteroaromatic rings at this position can form additional interactions within the ATP-binding pocket of the target kinase.
-
C3-Position: The C3-position often accommodates hydrophobic substituents that can be directed towards the solvent-exposed region of the kinase active site. Varying the size and nature of these groups can fine-tune selectivity. For instance, in a series of anti-inflammatory agents, a propyl group at C3 was found to be beneficial.[8]
-
C5-Position: Modifications at the C5-position have a significant impact on activity. In studies targeting tubulin polymerization, a styryl group at this position was shown to be important for potent inhibition.[7] The nature of the substituent can also influence selectivity between different kinase families.
-
C7-Position: The C7-position is a critical point for establishing interactions with the hinge region of the kinase. Amino groups at this position can act as hydrogen bond donors, mimicking the interactions of the adenine core of ATP.[9] The nature of the amine substituent, whether it be an aniline, a piperazine, or another cyclic amine, can drastically alter the inhibitory profile of the compound.[8][9] For example, substitution with a 4-methylpiperazin-1-yl group has been shown to confer potent activity.[8]
Illustrative SAR Data for Pyrazolo[4,3-d]pyrimidine Analogs
The following table summarizes representative SAR data for pyrazolo[4,3-d]pyrimidine analogs targeting various biological endpoints. This data is synthesized from multiple studies to highlight key trends.
| Compound ID | Scaffold | R1 (N1-Position) | R3 (C3-Position) | R5 (C5-Position) | R7 (C7-Position) | Target/Assay | IC50/GI50 (µM) | Reference |
| Example 1 | Pyrazolo[4,3-d]pyrimidine | -CH3 | -Propyl | -Styryl | -NH-(4-aminophenyl) | NO Production (LPS-induced) | Potent Inhibition | [8] |
| Example 2 | Pyrazolo[4,3-d]pyrimidine | -CH3 | -Propyl | -Styryl | -4-methylpiperazin-1-yl | NO Production (LPS-induced) | Potent Inhibition | [8] |
| Example 3 | Pyrazolo[4,3-d]pyrimidine | -Phenyl | -H | -NH-benzyl | -NH2 | Adenosine A1 Receptor | 0.120 | [9] |
| Example 4 | Pyrazolo[4,3-d]pyrimidine | -Phenyl | -H | -4-benzylpiperazin-1-yl | -NH2 | Adenosine A2A Receptor | 0.045 | [9] |
| Example 5 | Pyrazolo[3,4-d]pyrimidine | -H | -(p-tolyl) | -H | -O-(4-(ureido)phenyl) | FLT3 Kinase | Potent Inhibition | [10] |
| Example 6 | Pyrazolo[3,4-d]pyrimidine | -H | -(p-tolyl) | -H | -O-(4-(ureido)phenyl) | VEGFR2 Kinase | Potent Inhibition | [10] |
Note: The closely related pyrazolo[3,4-d]pyrimidine scaffold often exhibits similar SAR trends and is a valuable comparator in drug discovery campaigns.[4][5][10][11][12][13][14][15][16][17][18][19][20]
Signaling Pathway Context: Targeting the Cell Cycle with CDK Inhibitors
A prominent application of pyrazolo[4,3-d]pyrimidine analogs is the inhibition of cyclin-dependent kinases (CDKs), master regulators of the cell cycle.[3][5][6] Their structural similarity to purines allows them to compete with ATP for binding to the catalytic site of CDKs, thereby arresting cell cycle progression and inducing apoptosis in cancer cells.[3][5]
Figure 3: Workflow for the synthesis of a pyrazolo[4,3-d]pyrimidine analog.
Step-by-Step Methodology:
-
Step 1: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-amine Core
-
Rationale: This step constructs the core bicyclic system. The use of formamide serves as both a reactant and a solvent, providing the necessary carbon atom to form the pyrimidine ring via condensation with the amino and cyano groups of the starting pyrazole.
-
Procedure:
-
To a flask containing a substituted 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq), add an excess of formamide.
-
Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the corresponding pyrazolo[4,3-d]pyrimidin-7-amine.
-
-
-
Step 2: Chlorination at the C7-Position
-
Rationale: To enable the introduction of various amine substituents at the C7 position, the hydroxyl group (in the tautomeric form of the 7-amine) is converted to a more reactive leaving group, typically a chlorine atom. Phosphorus oxychloride (POCl3) is a standard and effective reagent for this transformation.
-
Procedure:
-
Suspend the pyrazolo[4,3-d]pyrimidin-7-amine (1.0 eq) in phosphorus oxychloride (POCl3).
-
Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring the cooled mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate.
-
-
-
Step 3: Nucleophilic Aromatic Substitution to Introduce the C7-Substituent
-
Rationale: The electron-deficient nature of the pyrimidine ring, enhanced by the pyrazole fusion, makes the 7-chloro intermediate highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a diverse range of primary or secondary amines.
-
Procedure:
-
Dissolve the 7-chloro-pyrazolo[4,3-d]pyrimidine (1.0 eq) in a suitable solvent like isopropanol or DMF.
-
Add the desired amine (1.1-1.5 eq) and a base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction to 80-120 °C for 2-12 hours, depending on the nucleophilicity of the amine.
-
Monitor the reaction to completion by TLC.
-
After cooling, concentrate the mixture and purify the residue by column chromatography on silica gel to afford the final N-substituted-pyrazolo[4,3-d]pyrimidin-7-amine analog.
-
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)
This protocol describes a common method to determine the in vitro potency (IC50) of test compounds against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. [3][21][22] Step-by-Step Methodology:
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The magnesium is a critical cofactor for the kinase.
-
ATP Solution: Prepare a stock solution of ATP in water and determine its precise concentration spectrophotometrically. For the assay, dilute to the desired final concentration (often near the Km value for the specific kinase) in kinase buffer.
-
Substrate Solution: Prepare a stock solution of a suitable substrate for CDK2/Cyclin A (e.g., a peptide derived from Histone H1) in kinase buffer.
-
Enzyme Solution: Dilute recombinant human CDK2/Cyclin A enzyme to the desired working concentration in kinase buffer. The concentration should be chosen to ensure the reaction is linear over the incubation time.
-
Test Compound Plates: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine analogs in 100% DMSO. Then, dilute these into the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Rationale: A multi-well plate format allows for high-throughput screening of multiple compounds at various concentrations. [22]Pre-incubation of the enzyme with the inhibitor allows for binding equilibrium to be reached before starting the reaction.
-
Procedure:
-
Add 2.5 µL of the diluted test compound or control (e.g., DMSO for 100% activity, a known inhibitor like Roscovitine for 0% activity) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the diluted enzyme solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing both ATP and the substrate.
-
Incubate the plate at 30 °C for a fixed time (e.g., 30-60 minutes).
-
Stop the reaction by adding a detection reagent. A common method is to use a commercially available kit (e.g., ADP-Glo™) that quantifies the amount of ADP produced via a luminescence-based readout.
-
Measure the signal (e.g., luminescence) on a plate reader.
-
-
-
Data Analysis:
-
Rationale: The IC50 value is a standard measure of inhibitor potency and represents the concentration of inhibitor required to reduce the kinase activity by 50%.
-
Procedure:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the average signal from the DMSO-only wells to 100% activity and the signal from the positive control inhibitor wells to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Protocol 3: Cell-Based Proliferation/Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [23][24]It is a fundamental assay to assess the cytotoxic or cytostatic effects of potential anticancer compounds. [24][25] Step-by-Step Methodology:
-
Cell Seeding:
-
Rationale: Seeding an appropriate number of cells is crucial to ensure they are in the logarithmic growth phase during the experiment and to obtain a robust signal.
-
Procedure:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions. [3][7] 2. Trypsinize the cells, count them, and dilute to the desired density in fresh culture medium.
-
Seed the cells into a 96-well plate (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.
-
-
-
Compound Treatment:
-
Rationale: A dose-response curve is generated to determine the concentration at which the compound exerts its biological effect.
-
Procedure:
-
Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine analogs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls (vehicle control, e.g., 0.1% DMSO).
-
Incubate the cells for a specified period, typically 48-72 hours.
-
-
-
MTT Addition and Incubation:
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.
-
Procedure:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C until purple precipitate is visible.
-
-
-
Formazan Solubilization and Measurement:
-
Rationale: The insoluble formazan must be dissolved to allow for spectrophotometric quantification.
-
Procedure:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Procedure:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
-
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold remains a highly versatile and fruitful starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of new analogs with improved potency and selectivity. The detailed protocols offer a practical framework for the synthesis and biological evaluation of these compounds. Future efforts in this field will likely focus on exploiting subtle differences in the ATP-binding sites of various kinases to design next-generation inhibitors with superior selectivity profiles, thereby minimizing off-target effects and enhancing therapeutic outcomes. The continued application of iterative SAR campaigns, guided by robust biological assays and structural biology, will undoubtedly lead to the discovery of new clinical candidates based on this privileged scaffold.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][26][27]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Retrieved from
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][26][27]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. (2022). Semantic Scholar. Retrieved from
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][26][27]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). National Institutes of Health (NIH). Retrieved from
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Application Notes & Protocols: The Therapeutic Potential of Pyrazolo[4,3-d]pyrimidine Compounds in Inflammation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of the purine nucleus of adenosine triphosphate (ATP).[1][2] This structural mimicry allows compounds based on this scaffold to effectively compete for the ATP-binding site of numerous protein kinases, many of which are pivotal in inflammatory signaling cascades.[2] This guide provides an in-depth exploration of the mechanisms, applications, and evaluation protocols for pyrazolo[4,3-d]pyrimidine derivatives as potent anti-inflammatory agents. We will delve into their role as inhibitors of key inflammatory mediators, including Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), Cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), providing field-proven protocols for their preclinical assessment.
The Scientific Rationale: Targeting Key Nodes of Inflammatory Signaling
Inflammation is a complex biological response involving a network of signaling pathways that, when dysregulated, contributes to a host of chronic diseases. Pyrazolo[4,3-d]pyrimidine compounds have emerged as a versatile class of inhibitors capable of modulating multiple key nodes within this network.
Kinase Inhibition: A Primary Mechanism of Action
The structural similarity of the pyrazolo[4,3-d]pyrimidine core to adenine allows for potent and often selective inhibition of various kinases that are critical for immune cell activation and proliferation.[1][2]
-
Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which drives B-cell proliferation and activation.[3][4] Dysregulated BTK activity is implicated in autoimmune diseases like rheumatoid arthritis.[3][5] Pyrazolo[3,4-d]pyrimidine-based inhibitors, such as the FDA-approved drug Ibrutinib, covalently bind to BTK, blocking its downstream signaling and attenuating B-cell-mediated inflammation.[3][6]
-
Janus Kinases (JAKs): The JAK-STAT pathway is the principal signaling route for numerous pro-inflammatory cytokines (e.g., interleukins, interferons).[7][8] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins, leading to the transcription of inflammatory genes.[8][9] Inhibitors targeting this pathway have shown broad anti-inflammatory efficacy in conditions like rheumatoid arthritis and psoriasis.[10]
Caption: Key Anti-inflammatory Signaling Pathways Targeted by Pyrazolo[4,3-d]pyrimidines.
Modulation of Pro-inflammatory Enzymes and Pathways
Beyond kinase inhibition, these compounds exhibit efficacy against other critical inflammatory targets.
-
Cyclooxygenase (COX) Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives show significant inhibitory activity against COX-2, the inducible enzyme responsible for producing prostaglandins at sites of inflammation.[1][11][12][13] Selective COX-2 inhibition is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11][14]
-
NF-κB and NLRP3 Inflammasome Pathway: The NF-κB pathway is a central regulator of the inflammatory response. Some pyrazolo[4,3-d]pyrimidine compounds have been shown to suppress this pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[15] This can also impact the activation of the NLRP3 inflammasome, a multi-protein complex that processes and activates key inflammatory cytokines like IL-1β.[15]
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: During inflammation, high levels of nitric oxide (NO) are produced by iNOS, contributing to vasodilation and tissue damage. Potent pyrazolo[4,3-d]pyrimidine derivatives have been developed that act as iNOS dimerization inhibitors, preventing the formation of the active enzyme and significantly reducing NO production.[16]
Application Notes: A Step-Wise Preclinical Evaluation Strategy
The successful evaluation of a novel pyrazolo[4,3-d]pyrimidine compound requires a logical, tiered approach, moving from broad cellular effects to specific molecular targets and finally to in vivo efficacy.
Caption: A Phased Workflow for Preclinical Evaluation of Anti-inflammatory Compounds.
Causality Behind the Workflow:
-
Phase 1 (In Vitro Screening): The initial goal is to confirm that the compound has anti-inflammatory activity at concentrations that are not generally toxic to cells. A cytotoxicity assay is a mandatory first step to ensure that any observed reduction in inflammatory markers is due to specific bioactivity, not cell death. The LPS-stimulated macrophage model is an excellent primary screen because it represents a robust, generalized inflammatory response.[15][17]
-
Phase 2 (Mechanistic Elucidation): Once a compound is identified as a "hit," the next critical step is to understand how it works. This is essential for lead optimization and predicting potential side effects. A panel of cell-free enzymatic assays (e.g., for specific kinases or COX isoforms) can pinpoint direct molecular targets. Cell-based assays like Western blotting for phosphorylated (activated) signaling proteins can then validate that the compound engages its target within a cellular context.
-
Phase 3 (In Vivo Validation): A compound that is potent in vitro may not be effective in a complex biological system due to poor absorption, rapid metabolism, or off-target effects. Therefore, in vivo validation is crucial. The carrageenan-induced paw edema model is a standard, rapid, and reliable method to assess efficacy against acute inflammation.[1] For compounds intended for chronic diseases like arthritis, a more complex model such as adjuvant-induced arthritis is necessary to evaluate long-term therapeutic potential.[16]
Detailed Protocols
Protocol 3.1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol provides a framework for assessing a compound's ability to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6) in RAW 264.7 murine macrophages.
A. Cell Viability (MTT Assay - Prerequisite)
-
Plate Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).
-
Treat with Compound: Add various concentrations of the test compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilize Formazan: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm. Calculate cell viability as a percentage of the vehicle control.
-
Rationale: This step identifies the non-toxic concentration range of the compound for use in subsequent functional assays.
-
B. Measurement of Inflammatory Mediators
-
Plate and Treat: Seed RAW 264.7 cells as in step A.1. Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Induce Inflammation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Collect Supernatant: Centrifuge the plate and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
TNF-α and IL-6 Assay (ELISA):
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely, using the collected supernatant as the sample.
-
Rationale: This multi-faceted assay provides a robust measure of the compound's ability to suppress key inflammatory outputs from a primary immune cell type.[1][15][17]
-
Protocol 3.2: In Vivo Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is a standard for evaluating the in vivo efficacy of an anti-inflammatory agent.[12][14]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice (weighing 180-220g or 20-25g, respectively) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicles orally 1 hour before carrageenan injection.
-
Induce Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate Inhibition:
-
Calculate the percentage increase in paw volume for each animal relative to its baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Rationale: Carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of acute inflammation. The simplicity and reproducibility of this model make it an excellent first-pass in vivo test.
-
Data Presentation & Interpretation
Quantitative data from in vitro assays should be summarized to facilitate comparison between compounds and against standards.
Table 1: In Vitro Anti-inflammatory Activity of Exemplary Pyrazolo[4,3-d]pyrimidine Compounds
| Compound ID | Target/Assay | IC₅₀ (µM) | Source |
| Compound 4e | NO Production (LPS-RAW264.7) | 2.64 | [17] |
| IL-6 Production (LPS-RAW264.7) | 4.38 | [17] | |
| TNF-α Production (LPS-RAW264.7) | 5.63 | [17] | |
| Compound 5k | COX-2 Inhibition | 0.27 | [1] |
| COX-1 Inhibition | >25.5 | [1] | |
| Compound D27 | NO Production (LPS-RAW264.7) | 3.17 | [16] |
| iNOS Inhibition | 1.12 | [16] | |
| Celecoxib | COX-2 Inhibition | 0.29 | [1] |
Data compiled from published literature for illustrative purposes.
Interpretation: A desirable compound will exhibit low micromolar or nanomolar IC₅₀ values against its intended target. For COX inhibitors, a high selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is crucial for a favorable safety profile.[1] A compound showing potent inhibition of NO, TNF-α, and IL-6 in the cellular assay demonstrates broad-spectrum anti-inflammatory potential.
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold represents a highly fruitful starting point for the development of novel anti-inflammatory therapeutics. Its inherent ability to mimic ATP allows for the rational design of potent kinase inhibitors, while further chemical modifications have yielded compounds that effectively target other key inflammatory mediators like COX-2 and iNOS. The protocols outlined in this guide provide a validated framework for the systematic evaluation of these compounds, from initial cellular screening to in vivo proof-of-concept. Future research should focus on developing derivatives with improved kinase selectivity to minimize off-target effects and on exploring their therapeutic potential in a wider range of chronic inflammatory and autoimmune diseases.
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Yadava, U., et al. (2012). Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies. Journal of Molecular Modeling, 18(9), 4115-4125. Available at: [Link]
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Kumar, A., et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 22(4), 236-249. Available at: [Link]
-
Singh, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 42(1), 1-22. Available at: [Link]
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6810-6832. Available at: [Link]
-
Sharma, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(24), 8072. Available at: [Link]
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Almansa, C., et al. (2003). 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. Bioorganic & Medicinal Chemistry, 11(6), 863-868. Available at: [Link]
-
Thomas, M. P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1785-1805. Available at: [Link]
-
Gaspari, V., et al. (2023). The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. International Journal of Molecular Sciences, 24(8), 7291. Available at: [Link]
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Kumar, P., et al. (2022). JAK-STAT inhibitors in Immune mediated diseases: An Overview. Journal of the Association of Physicians of India, 70(10), 63-68. Available at: [Link]
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Schwartz, D. M., et al. (2016). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 15(12), 843-862. Available at: [Link]
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Cohen, R. D. (2018). The role of JAK inhibitors in your clinical practice. HMP Education. Available at: [Link]
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- 1. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Antiviral Evaluation of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
Introduction: The Promise of Pyrazolo[4,3-d]pyrimidines in Antiviral Research
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine bioisostere. This structural similarity to endogenous purines allows compounds based on this scaffold to interact with a wide range of biological targets, including viral enzymes and host factors essential for viral replication. While extensive research has focused on their anticancer properties, the potential of pyrazolo[4,3-d]pyrimidine derivatives as antiviral agents is an area of growing interest. Recent studies have explored their efficacy against various viruses, suggesting that this class of compounds warrants further investigation in the quest for novel antiviral therapeutics.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential antiviral research applications of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine . Although specific antiviral data for this particular derivative is not yet widely published, its structural features—notably the reactive chloro-substituent at the 7-position—make it a prime candidate for functionalization and screening against a variety of viral pathogens.[1] The protocols detailed herein are designed to provide a robust framework for the systematic evaluation of its cytotoxicity, antiviral efficacy, and preliminary mechanism of action.
Hypothesized Mechanism of Action
Given that the pyrazolo[4,3-d]pyrimidine core is an analog of purine, it is plausible that this compound or its derivatives could exert antiviral effects through several mechanisms common to nucleoside/nucleotide analogs or kinase inhibitors:
-
Inhibition of Viral Polymerases: Many antiviral drugs are nucleoside analogs that, once inside the cell, are phosphorylated to their active triphosphate form. This active form can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase, leading to chain termination and halting replication.
-
Inhibition of Host or Viral Kinases: Numerous cellular kinases are co-opted by viruses for their replication. Compounds with the pyrazolo[4,3-d]pyrimidine scaffold have been investigated as kinase inhibitors.[1] By targeting these essential kinases, the compound could disrupt the viral life cycle.
-
Interference with other Viral Enzymes: Other viral enzymes, such as helicases or proteases, that have a nucleotide-binding site could also be potential targets.
The following experimental workflow is designed to first establish the antiviral activity and then to provide avenues for elucidating the specific mechanism of action.
Experimental Workflow for Antiviral Screening
The systematic evaluation of a novel compound like this compound follows a multi-step process. This workflow ensures that the observed antiviral activity is specific to the virus and not a result of general toxicity to the host cells.
Caption: Step-by-step workflow for the Plaque Reduction Assay.
Data Presentation and Interpretation
Clear and consistent data presentation is crucial for comparing the antiviral potential of different compounds. All quantitative data from the cytotoxicity and antiviral assays should be summarized in a table.
| Compound ID | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Virus Tested | Cell Line Used |
| This compound | Data | Data | Data | e.g., HSV-1 | e.g., Vero |
| Control Drug (e.g., Acyclovir) | Data | Data | Data | e.g., HSV-1 | e.g., Vero |
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%.
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral effect (e.g., plaque formation) by 50%. [2]* Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate, as it suggests that the compound is effective against the virus at concentrations well below those that are toxic to the host cell. [2]An SI > 10 is often considered a good starting point for further development.
Further Mechanistic Studies
Should this compound demonstrate a favorable selectivity index, further studies can be conducted to elucidate its mechanism of action. A time-of-addition assay can help pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, replication, or egress). [3]Subsequently, target-based biochemical assays, such as viral polymerase inhibition assays, can be employed to identify the specific molecular target.
Conclusion
While direct antiviral data for this compound is not yet in the public domain, its pyrazolo[4,3-d]pyrimidine core structure represents a promising starting point for the development of novel antiviral agents. The protocols and workflow detailed in these application notes provide a robust and scientifically rigorous framework for the initial characterization of this and other related compounds. By systematically evaluating cytotoxicity and antiviral efficacy, researchers can identify promising lead candidates for further preclinical development.
References
-
Desselberger, U. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Humana Press, 2000. Available at: [Link]
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Integrated Research Facility. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io, 2025. Available at: [Link]
-
Tai, C.J., et al. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. JoVE (Journal of Visualized Experiments), 2022. Available at: [Link]
-
Slobodova, Z., et al. In vitro methods for testing antiviral drugs. Virology Journal, 2017. Available at: [Link]
-
Smee, D. F., et al. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy, 1989. Available at: [Link]
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Geraghty, R. J., & Chen, L. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 2021. Available at: [Link]
-
Kasula, M., et al. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry, 2023. Available at: [Link]
-
Tantry, S. J., et al. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 2017. Available at: [Link]
-
Abdel-Megeid, F. M. E., et al. Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds. Nucleosides, Nucleotides & Nucleic Acids, 2005. Available at: [Link]
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Shamroukh, A. H., et al. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie, 2007. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazolo[4,3-d]pyrimidine Derivatives
Welcome to the technical support center for the purification of pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The methodologies and troubleshooting tips presented here are grounded in established scientific principles and supported by peer-reviewed literature to ensure you can achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the purification of pyrazolo[4,3-d]pyrimidine derivatives.
FAQ 1: General Purification Strategies
Question: What are the most common and effective methods for purifying pyrazolo[4,3-d]pyrimidine derivatives?
Answer: The two most widely employed and effective purification techniques for pyrazolo[4,3-d]pyrimidine derivatives are recrystallization and flash column chromatography .
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Recrystallization is often the method of choice for obtaining highly pure crystalline material, especially for final compounds. Ethanol is a frequently used solvent for recrystallizing pyrazolo[3,4-d]pyrimidine derivatives.[1] For compounds that are poorly soluble, a mixed solvent system or the use of higher boiling point solvents like dioxane may be necessary.[2]
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Flash column chromatography is a versatile technique for separating complex mixtures and isolating desired products from reaction byproducts and unreacted starting materials. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (such as ethyl acetate or methanol).[3][4]
For challenging separations, particularly for compound libraries or highly polar compounds, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.[5][6]
FAQ 2: Troubleshooting Flash Column Chromatography
Question: My pyrazolo[4,3-d]pyrimidine derivative is showing significant peak tailing/fronting during flash chromatography on silica gel. What could be the cause and how can I resolve this?
Answer: Peak tailing or fronting with N-heterocyclic compounds like pyrazolo[4,3-d]pyrimidines on silica gel is a common issue, often stemming from interactions with the acidic nature of the silica.
Causality: The nitrogen atoms in the pyrazolo[4,3-d]pyrimidine core can interact with the acidic silanol groups on the surface of the silica gel. This can lead to non-ideal chromatographic behavior, such as peak tailing. If your compound has basic functional groups, this effect can be even more pronounced.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is a widely used method for improving the peak shape of basic compounds.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar modifier in your mobile phase.
-
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, a change in solvent selectivity can improve peak shape. For instance, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
-
Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for basic compounds.
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Reversed-Phase Chromatography (C18): For polar pyrazolo[4,3-d]pyrimidine derivatives, reversed-phase flash chromatography may provide better separation and peak shape.
-
Question: I am having trouble separating regioisomers of my N-alkylated pyrazolo[4,3-d]pyrimidine. How can I approach this purification challenge?
Answer: The separation of regioisomers, particularly N1 and N2 alkylated isomers, is a known challenge in the synthesis of pyrazolo[4,3-d]pyrimidines. These isomers often have very similar polarities, making their separation by standard chromatography difficult.[3]
Expert Insights:
-
Careful Chromatographic Optimization: While challenging, separation by flash column chromatography is often achievable with careful optimization of the solvent system. A shallow gradient or isocratic elution with a finely tuned solvent mixture can sometimes resolve closely eluting isomers.
-
NMR for Regioisomer Identification: ¹H NMR spectroscopy is a powerful tool for distinguishing between N1 and N2 regioisomers. The chemical shifts of the protons on the pyrazole and pyrimidine rings will be different for each isomer, allowing for their unambiguous identification.[3]
-
Preparative HPLC: For difficult separations where flash chromatography fails to provide baseline resolution, preparative HPLC is a highly effective alternative. The higher efficiency of HPLC columns can often resolve isomers that co-elute in flash chromatography.
FAQ 3: Crystallization and Solubility Issues
Question: My pyrazolo[4,3-d]pyrimidine derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization and typically occurs when the compound is either too soluble in the chosen solvent at room temperature or when the solution is cooled too quickly. The low melting point of impurities can also contribute to this issue.
Troubleshooting Protocol:
-
Re-dissolve and Slow Cooling: Gently heat the mixture to re-dissolve the oil. Then, allow the solution to cool very slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling encourages the formation of an ordered crystal lattice.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification:
-
Reduce Solubility: If the compound is too soluble, you can try a solvent in which it is less soluble.
-
Mixed Solvent System: A powerful technique is to use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution and then allow it to cool slowly. A common combination for pyrazolo[3,4-d]pyrimidines is an ethanol-water mixture.[7]
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Question: My pyrazolo[4,3-d]pyrimidine derivative has very poor aqueous solubility, which is problematic for biological assays. Are there any strategies to address this?
Answer: Poor aqueous solubility is a frequent challenge with pyrazolo[4,3-d]pyrimidine derivatives, often due to their planar, aromatic nature.
Strategies for Solubility Enhancement:
-
Prodrug Approach: A common and effective strategy is to synthesize a more soluble prodrug that is converted to the active parent compound in vivo. This often involves attaching a water-solubilizing group, such as an N-methylpiperazino moiety, via a cleavable linker like an O-alkyl carbamate.[8]
-
Formulation with Excipients: For in vitro assays, formulating the compound with solubility-enhancing excipients can be beneficial. However, for in vivo applications, a more robust solution like the prodrug approach is often necessary.
FAQ 4: Chiral Separations
Question: I have synthesized a racemic pyrazolo[4,3-d]pyrimidine derivative and need to separate the enantiomers. What are the recommended techniques?
Answer: The separation of enantiomers is crucial as they often exhibit different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for this purpose.
Recommended Approaches:
-
Chiral Stationary Phases (CSPs): The key to successful chiral separation is the selection of the appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including N-heterocycles.[9][10]
-
HPLC vs. SFC:
-
Chiral HPLC: A well-established technique with a wide variety of commercially available chiral columns. It can be run in normal-phase, reversed-phase, or polar organic modes to optimize the separation.[11]
-
Chiral SFC: A "greener" alternative to HPLC that uses supercritical CO₂ as the main mobile phase, reducing organic solvent consumption. SFC often provides faster separations and is particularly well-suited for preparative-scale purifications.[12]
-
-
Method Development: A systematic screening of different chiral columns and mobile phases is typically required to identify the optimal conditions for separating a new racemic compound.
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for common purification challenges.
Guide 1: Systematic Approach to Flash Chromatography Troubleshooting
This guide provides a logical workflow for diagnosing and resolving common issues in flash chromatography of pyrazolo[4,3-d]pyrimidine derivatives.
Caption: A troubleshooting workflow for flash chromatography of pyrazolo[4,3-d]pyrimidines.
Guide 2: Purity Assessment and Impurity Identification
Accurate assessment of purity and identification of impurities are critical for successful drug development. This guide outlines how to use NMR and LC-MS for this purpose.
Workflow for Purity Assessment and Impurity Identification
Caption: A workflow for assessing the purity of pyrazolo[4,3-d]pyrimidine derivatives.
Expert Insights on Spectral Analysis:
-
¹H NMR:
-
Residual Solvents: Be aware of the characteristic signals of common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone, DMSO).
-
Starting Materials: Compare the spectrum of your purified product with the spectra of the starting materials to check for their presence. For example, in the synthesis of N-substituted derivatives, the absence of the N-H proton from the parent pyrazolo[4,3-d]pyrimidine is a key indicator of a complete reaction.
-
Regioisomers: As mentioned in FAQ 2, distinct chemical shifts for the aromatic protons can help identify and quantify regioisomers.[3]
-
-
LC-MS:
-
Purity Assessment: The peak area percentage from the UV chromatogram provides a good estimation of the purity.
-
Impurity Identification: The mass-to-charge ratio (m/z) of minor peaks can help in the identification of impurities. For instance, a peak with the mass of a starting material or a known side-product can guide your purification strategy.
-
Stability Assessment: LC-MS is also invaluable for assessing the stability of your compound under various conditions (e.g., in different solvents or pH).[8]
-
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol provides a general guideline for the recrystallization of a pyrazolo[3,4-d]pyrimidine derivative from ethanol.
-
Dissolution: In a clean Erlenmeyer flask, add the crude pyrazolo[3,4-d]pyrimidine derivative. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add more ethanol portion-wise until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, place the flask in an ice bath or a refrigerator for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Flash Column Chromatography
This protocol outlines a general procedure for purifying a pyrazolo[4,3-d]pyrimidine derivative using flash column chromatography on silica gel.
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and provides good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting the column with the selected solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the isolated product by ¹H NMR and LC-MS.
Quantitative Data Summary
Table 1: Comparison of Chiral Stationary Phases for the Separation of Pyrazole Derivatives
| Chiral Stationary Phase | Elution Mode | Typical Mobile Phase | Resolution (Rs) | Analysis Time |
| Lux Cellulose-2 | Polar Organic | Acetonitrile/Methanol | Up to 18 | ~5 min |
| Lux Amylose-2 | Normal Phase | n-Hexane/Ethanol | Up to 30 | ~30 min |
Data synthesized from reference[9].
References
-
El-Shabrawy, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(23), 7285. [Link]
-
Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 923-927. [Link]
-
Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Seela, F., & Peng, X. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(16), 3249–3258. [Link]
-
Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Taros Chemicals Website. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14785-14805. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(4), 244-255. [Link]
-
Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 198. [Link]
-
El-Sayed, M. A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]
-
Zhang, Y., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4475-4493. [Link]
-
El-Damasy, A. K., et al. (2017). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 183. [Link]
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Technical Support Center: Improving Aqueous Solubility of Pyrazolo[4,3-d]pyrimidine Inhibitors
Welcome to the technical support center for pyrazolo[4,3-d]pyrimidine inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of molecules. The pyrazolo[4,3-d]pyrimidine scaffold is a key pharmacophore in many targeted therapies, particularly in oncology, due to its ability to mimic adenine and interact with the ATP-binding sites of kinases.[1][2][3] However, the planar, aromatic nature of this heterocyclic system often leads to poor aqueous solubility, which can significantly hinder preclinical development and therapeutic efficacy.[4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome solubility issues in your experiments.
I. Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific experimental issues you might be facing. The advice provided is based on established principles of formulation science and firsthand experience in overcoming solubility challenges with heterocyclic compounds.
Q1: My pyrazolo[4,3-d]pyrimidine inhibitor is precipitating out of my aqueous buffer during my in vitro assay. What are my immediate options?
This is a common and frustrating problem that can invalidate experimental results. The immediate goal is to achieve a stable, homogenous solution at the desired concentration for the duration of your experiment.
Immediate Corrective Actions:
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pH Adjustment: The solubility of ionizable compounds is highly pH-dependent.[5] Many pyrazolo[4,3-d]pyrimidines have basic nitrogen atoms that can be protonated.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). Attempt to dissolve your compound in each to determine if solubility improves at a lower or higher pH. For acidic compounds, a higher pH will increase solubility, while for basic compounds, a lower pH will be beneficial.[6]
-
Causality: By shifting the pH, you alter the ionization state of the molecule. Charged species are generally more soluble in aqueous media than their neutral counterparts.[6]
-
-
Co-solvent Addition: Introducing a water-miscible organic solvent can significantly enhance solubility.
-
Protocol: Prepare a concentrated stock solution of your inhibitor in a suitable organic solvent like DMSO, ethanol, or polyethylene glycol (PEG). Then, perform a serial dilution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not interfere with your assay (typically <1%, but this must be empirically determined).
-
Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[5] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of nonpolar compounds.
-
-
Use of Solubilizing Excipients: Certain additives can help keep your compound in solution.
-
Protocol: Experiment with the addition of surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins to your buffer.[7] These should be added at concentrations known to be non-toxic to your cell lines or compatible with your assay components.
-
Causality: Surfactants form micelles that can encapsulate hydrophobic drug molecules, while cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[8][9]
-
Workflow for Immediate Troubleshooting
Caption: Immediate troubleshooting workflow for precipitation issues.
Q2: I need to prepare a high-concentration stock solution for animal studies, but my pyrazolo[4,3-d]pyrimidine inhibitor has very low solubility even with co-solvents. What are more advanced formulation strategies I can explore?
For in vivo studies, achieving a higher and more stable concentration is critical. When simple methods fail, more advanced formulation techniques are necessary.
Advanced Formulation Strategies:
-
Salt Formation: For ionizable pyrazolo[4,3-d]pyrimidine derivatives, forming a salt is a highly effective and widely used method to increase aqueous solubility.[10][11][12] Approximately 50% of marketed small molecule drugs are administered as salts.[10]
-
Protocol:
-
Identify an ionizable center in your molecule (e.g., a basic nitrogen).
-
Select a pharmaceutically acceptable counterion (e.g., hydrochloride, sulfate, tartrate).
-
React the free base of your compound with the selected acid in an appropriate solvent system.
-
Isolate and characterize the resulting salt form.
-
Measure the aqueous solubility of the salt and compare it to the free base.
-
-
Causality: Salt formation converts the neutral molecule into an ionic species, which has much stronger interactions with water molecules, leading to a significant increase in solubility.[6] The choice of counterion can also influence properties like hygroscopicity and stability.[13]
-
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.
-
Protocol:
-
Causality: Crystalline compounds have a stable, low-energy lattice structure that requires significant energy to break for dissolution. By converting the drug to an amorphous form, the energy barrier for dissolution is greatly reduced, leading to enhanced solubility and dissolution rates.[15][17]
-
-
Co-crystallization: This involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio.
-
Protocol:
-
Screen for suitable co-formers (e.g., pharmaceutically acceptable acids, amides, or other GRAS - Generally Recognized As Safe - compounds).
-
Employ methods like solvent evaporation, grinding, or slurrying to form the co-crystals.[10]
-
Characterize the new solid form to confirm co-crystal formation.
-
Evaluate the solubility and dissolution rate of the co-crystal compared to the parent API.
-
-
Causality: Co-crystals modify the crystal lattice of the API through non-ionic interactions, such as hydrogen bonding.[10][18] This alteration of the crystal structure can lead to improved physicochemical properties, including solubility, without changing the chemical structure of the API itself.[19]
-
Comparison of Advanced Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Salt Formation | Ionization of the API | Well-established, cost-effective, significant solubility increase.[10] | Requires an ionizable API, potential for disproportionation, hygroscopicity issues.[10] |
| Amorphous Solid Dispersions | Conversion to high-energy amorphous state | Broadly applicable, can provide substantial solubility enhancement.[15] | Physical instability (recrystallization), potential for complex manufacturing processes.[14] |
| Co-crystallization | Modification of the crystal lattice | Applicable to non-ionizable compounds, can improve multiple physicochemical properties.[10][19] | Co-former selection can be challenging, newer technique with evolving regulatory landscape.[10] |
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the solubility of pyrazolo[4,3-d]pyrimidine inhibitors.
Q3: What are the key structural features of pyrazolo[4,3-d]pyrimidines that contribute to their low aqueous solubility?
The inherent poor solubility of many pyrazolo[4,3-d]pyrimidine derivatives can be attributed to several structural factors:
-
Planarity and Aromaticity: The fused heterocyclic ring system is largely planar and aromatic. This planarity can lead to strong crystal packing forces, making it difficult for water molecules to solvate the compound.[4]
-
High Melting Point: Strong intermolecular forces in the crystal lattice often result in a high melting point, which is correlated with low aqueous solubility.[4]
-
Lipophilicity: Substituents added to the scaffold to enhance kinase inhibitory activity are often lipophilic, further decreasing water solubility.
Q4: How can I reliably measure the aqueous solubility of my compound?
Accurate solubility measurement is crucial for making informed decisions about formulation strategies.
Common Analytical Methods:
-
Shake-Flask Method (Thermodynamic Solubility): This is considered the "gold standard" for determining thermodynamic equilibrium solubility.[20]
-
Protocol: An excess amount of the solid compound is added to a specific volume of the aqueous medium. The mixture is then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to separate the undissolved solid, and the concentration of the dissolved compound in the supernatant is measured by a suitable analytical technique like HPLC-UV.[21][22]
-
-
Nephelometry (Kinetic Solubility): This high-throughput method measures the light scattered by undissolved particles and is useful for early-stage discovery.[23][24]
-
Protocol: A concentrated stock solution of the compound (usually in DMSO) is added to an aqueous buffer in a microplate format. The turbidity or light scattering is measured as the compound precipitates. This allows for a rapid estimation of the kinetic solubility.[24]
-
-
Potentiometric Titration: This method is useful for ionizable compounds and can determine the solubility as a function of pH.
Workflow for Solubility Assessment
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. pharmtech.com [pharmtech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjpdft.com [rjpdft.com]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pharmtech.com [pharmtech.com]
- 16. tandfonline.com [tandfonline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. ijsrtjournal.com [ijsrtjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. rheolution.com [rheolution.com]
- 24. bmglabtech.com [bmglabtech.com]
Technical Support Center: Prodrug Strategies for Pyrazolo[4,3-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on prodrug strategies for pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed to provide practical, in-depth solutions to common experimental challenges and answer frequently asked questions encountered during the design, synthesis, and evaluation of these important therapeutic candidates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the rationale and strategic considerations for developing pyrazolo[4,3-d]pyrimidine prodrugs.
Q1: What is the primary motivation for developing prodrugs of pyrazolo[4,3-d]pyrimidine derivatives?
A1: The principal driver is to overcome suboptimal physicochemical and pharmacokinetic properties inherent to the parent drug scaffold.[1][2][3] Many highly potent pyrazolo[4,3-d]pyrimidine derivatives, particularly those developed as protein kinase inhibitors, suffer from poor aqueous solubility.[1][2][3][4][5] This low solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and complicate in vitro biological assays.[1][6][7] A prodrug strategy masks the physicochemical liabilities of the parent drug, allowing for improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for successful preclinical and clinical development.[1][2][3]
Q2: What are the most common prodrug strategies employed for this class of compounds?
A2: The most prevalent strategies involve attaching a cleavable "promoieity" to a suitable functional group on the pyrazolo[4,3-d]pyrimidine core. Common approaches include:
-
Phosphate Esters: Attaching a phosphate group is a well-established method to dramatically increase aqueous solubility.[8][9] These prodrugs are typically cleaved in vivo by endogenous enzymes like alkaline phosphatases to release the active parent drug.
-
Carbamates and Esters: For compounds with available amine or hydroxyl groups, forming carbamate or ester linkages with solubilizing groups (e.g., those containing N-methylpiperazine) is effective.[1][2] These are often designed to be hydrolyzed by plasma esterases.[2]
-
Amino Acid Conjugates: Linking amino acids can improve solubility and potentially hijack specific amino acid transporters for enhanced cellular uptake.
The choice of strategy depends on the available "handles" on the parent molecule and the desired properties of the final prodrug (e.g., target tissue, required rate of conversion).[1]
Q3: How does a prodrug strategy affect the biological activity of the parent compound?
A3: By design, the intact prodrug should be significantly less active—or completely inactive—against the intended biological target compared to the parent drug.[1] The promoiety sterically hinders the parent drug from fitting into its binding site (e.g., the ATP-binding pocket of a kinase).[10] The therapeutic effect is only realized after the prodrug is converted back to the active parent molecule at or near the site of action. Therefore, a critical part of the evaluation is to confirm that the prodrug itself is inactive in enzymatic assays while demonstrating cellular activity after conversion.[1]
Q4: Which analytical techniques are essential for studying prodrug conversion?
A4: A combination of chromatographic and mass spectrometric techniques is standard.
-
High-Performance Liquid Chromatography (HPLC): Used to separate the prodrug from the parent drug and any metabolites. A robust HPLC method with a suitable column (e.g., C18) and gradient elution is the cornerstone of analysis.
-
Mass Spectrometry (MS), particularly LC-MS/MS: Provides the sensitivity and specificity needed to quantify the concentrations of both the prodrug and the released parent drug in complex biological matrices like plasma, cell lysates, or tissue homogenates.[2] This is crucial for determining the rate and extent of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the synthesized prodrug and for identifying the site of promoiety attachment.[11]
Section 2: Troubleshooting Experimental Workflows
This section provides a problem-oriented guide to address specific issues that may arise during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield During Prodrug Synthesis | 1. Unstable Intermediate: Carbamic chloride or other activated intermediates can be unstable and degrade before reacting with the promoiety.[1] 2. Steric Hindrance: The attachment site on the pyrazolo[4,3-d]pyrimidine core may be sterically hindered, slowing the reaction. 3. Side Reactions: Competing reactions, such as reaction with solvent or self-condensation, can reduce the yield of the desired product. | 1. One-Pot, Two-Step Synthesis: Avoid isolating the unstable intermediate. Perform the activation (e.g., with triphosgene) and subsequent reaction with the promoiety in the same reaction vessel. This minimizes degradation and has been shown to improve yields.[2][3] 2. Optimize Reaction Conditions: Systematically vary the base, solvent, temperature, and reaction time. For sterically hindered sites, a stronger, non-nucleophilic base and a higher boiling point solvent might be necessary to drive the reaction to completion. 3. Use Protecting Groups: If multiple reactive sites exist on the parent molecule, use appropriate protecting groups to ensure regioselectivity and prevent unwanted side reactions. |
| Prodrug is Too Stable (Slow or No Conversion in Plasma/Cell Culture) | 1. Incorrect Linker Choice: The ester, carbamate, or phosphate linkage may be too sterically hindered for the target enzyme (e.g., esterase, phosphatase) to access. 2. Low Enzyme Activity: The specific plasma (e.g., human vs. mouse) or cell line used may have low expression or activity of the required converting enzymes.[2] 3. Prodrug Precipitation: The prodrug may be precipitating out of the assay medium, making it unavailable for enzymatic conversion. | 1. Redesign the Linker: Synthesize analogs with less steric bulk around the cleavable bond. For example, move the promoiety further from the core with a longer, more flexible linker. 2. Use Fortified Enzyme Preparations: Test stability in the presence of purified or enriched enzyme preparations, such as human carboxylesterase 1 (hCE1) or alkaline phosphatase, to confirm if the linkage is cleavable in principle.[2] This helps diagnose whether the issue is the linkage itself or the biological system. 3. Verify Solubility: Determine the solubility of the prodrug in the specific assay buffer used. If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on enzyme activity. |
| Prodrug is Too Unstable (Rapid Degradation in Buffer) | 1. Chemical Instability: The prodrug may be susceptible to hydrolysis under the pH and temperature conditions of the experiment, independent of enzymatic activity. 2. Impure Sample: The sample may be contaminated with reactive species from the synthesis that are catalyzing degradation. | 1. Perform Stability Assays in Heat-Inactivated Plasma/Buffer: As a control, incubate the prodrug in plasma that has been heat-inactivated (e.g., 56°C for 30 min) to denature enzymes. Compare the degradation rate to that in active plasma. Significant degradation in the inactivated control points to chemical instability.[2] 2. Adjust Buffer pH: Evaluate stability across a range of pH values to find conditions where the prodrug is most stable for storage and handling. 3. Re-purify the Prodrug: Ensure the compound is of high purity (>95% by HPLC) before conducting biological assays. |
| Poor Cellular Activity Despite Good Plasma Conversion | 1. Low Cell Permeability: The prodrug, despite being soluble, may not efficiently cross the cell membrane to be converted intracellularly.[2][3] 2. Efflux by Transporters: The prodrug or the released parent drug could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[6] 3. Rapid Intracellular Metabolism: The released parent drug may be rapidly metabolized to an inactive form within the cell before it can reach its target. | 1. Conduct Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[2] If permeability is low, consider designing a prodrug with a more lipophilic promoiety. 2. Use Efflux Pump Inhibitors: Co-incubate the cells with your prodrug and a known P-gp inhibitor (e.g., verapamil). A significant increase in intracellular drug concentration or activity suggests that efflux is a problem.[6] 3. Analyze Intracellular Metabolites: Use LC-MS/MS to analyze cell lysates after incubation with the prodrug. Identify and quantify the parent drug and any major metabolites to understand the intracellular fate of the compound. |
Section 3: Key Experimental Protocols & Data
Data Presentation: Physicochemical Properties
A successful prodrug strategy should demonstrably improve key properties. The table below shows representative data comparing a parent pyrazolo[4,3-d]pyrimidine kinase inhibitor to its phosphate ester prodrug.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (pH 7.4) | LogP | c-Src Kinase IC₅₀ (nM) |
| Parent Drug | 450.5 | < 1 µg/mL | 4.2 | 15 |
| Phosphate Prodrug | 530.5 | > 10 mg/mL | 1.5 | > 10,000 |
Rationale: The addition of the highly polar phosphate group significantly increases aqueous solubility and reduces lipophilicity (LogP), making the compound suitable for aqueous formulations. As expected, the modification renders the prodrug inactive against the target kinase.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the design and evaluation of a pyrazolo[4,3-d]pyrimidine prodrug.
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Addressing off-target effects of pyrazolo[4,3-d]pyrimidine kinase inhibitors
A Guide to Characterizing and Mitigating Off-Target Effects
Welcome to the technical support center for researchers utilizing pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. The pyrazolo[4,3-d]pyrimidine scaffold is a powerful and privileged structure in kinase inhibitor design, central to successful therapeutics.[1] However, its structural features, which mimic the adenine region of ATP, can also lead to interactions with multiple kinases, creating off-target effects that can confound experimental results and lead to unexpected toxicity.[1]
This guide is structured to help you anticipate, identify, and troubleshoot these off-target effects, ensuring the data you generate is robust, reproducible, and correctly interpreted.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges researchers face when working with pyrazolo[4,3-d]pyrimidine inhibitors.
Q1: What are the most common off-targets for this class of inhibitors?
The pyrazolo[4,3-d]pyrimidine core is a versatile scaffold known to target a range of kinases by competing with ATP.[2] While the specific selectivity profile is dictated by the substitutions on the core, several kinase families are frequently observed as off-targets. These include:
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Src Family Kinases (SFKs): Due to the high conservation of the ATP-binding pocket, many pyrazolopyrimidines show activity against Src.[3]
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Receptor Tyrosine Kinases: EGFR and VEGFR2 are common targets for this scaffold.[3][4][5] Some compounds have been intentionally designed as dual EGFR/VEGFR2 inhibitors.[4]
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Cyclin-Dependent Kinases (CDKs): Certain substitution patterns can lead to potent inhibition of CDKs, such as CDK2.[1][2]
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Bruton's Tyrosine Kinase (BTK): The approved drug Ibrutinib features this core, but it is known to have off-target activity against other kinases containing a conserved cysteine residue, such as EGFR and ITK.[1]
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PI3-Kinases (PI3Ks) and mTOR: Some pyrazolopyrimidines have shown potent, dual-inhibitory activity against both tyrosine kinases and members of the PI3K/mTOR pathway.[3]
It is crucial to recognize that "off-target" is context-dependent. An intended off-target in a polypharmacology approach may be an unintended and confounding factor in an experiment designed to probe a single kinase.[3]
Q2: My inhibitor is potent in a biochemical assay (e.g., IC50 < 100 nM), but shows weak or no activity in my cell-based assay. What are the likely causes?
This is a very common and critical observation in drug discovery. The discrepancy almost always stems from the differences between a simplified, purified system and the complex environment of a living cell.
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Causality 1: High Intracellular ATP Concentration. Biochemical assays are often run at ATP concentrations near the Michaelis constant (Km) of the kinase to accurately determine the inhibitor's intrinsic affinity (Ki).[6][7] However, healthy cells maintain a much higher ATP concentration (1-10 mM).[6][7] This high level of the natural substrate (ATP) will outcompete your inhibitor for the binding site, leading to a significant rightward shift in the IC50 (lower apparent potency).[8]
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Causality 2: Poor Cell Permeability. The compound must cross the cell membrane to reach its intracellular target. Pyrazolo[4,3-d]pyrimidines, like many small molecules, may have physicochemical properties (e.g., polarity, size) that hinder passive diffusion across the lipid bilayer.[9]
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Causality 3: Active Drug Efflux. Cells possess transporter proteins, such as P-glycoprotein (P-gp, also known as MDR1), that actively pump foreign substances out of the cytoplasm.[10][11] If your inhibitor is a substrate for one of these pumps, its intracellular concentration will never reach the level required for target engagement.[12] This is a common mechanism of drug resistance.[13]
Q3: Conversely, my inhibitor is showing much higher potency or unexpected toxicity in cells compared to its biochemical IC50. Why?
This scenario strongly suggests the presence of potent off-target effects.
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Causality: Polypharmacology. The observed cellular phenotype (e.g., apoptosis, cell cycle arrest) may be the result of the inhibitor hitting multiple nodes in a signaling network.[14] For example, an inhibitor might weakly inhibit your primary target but potently inhibit a downstream kinase in the same pathway or a kinase in a parallel survival pathway. This synergistic inhibition can lead to a much stronger effect than predicted from the on-target activity alone. Some pyrazolo[4,3-d]pyrimidines have been shown to induce apoptosis and arrest the cell cycle.[5][14]
Q4: I have results from a broad kinase panel screen (e.g., KINOMEscan). How should I interpret this data to identify meaningful off-targets?
A kinome scan is an invaluable tool for understanding your compound's selectivity. The data, often presented as "% inhibition at a fixed concentration" or dissociation constants (Kd), provides a snapshot of how your compound interacts with hundreds of kinases.[15]
-
Step 1: Quantify Selectivity. Calculate a selectivity score (S-score) to quantify the promiscuity of your compound. A common method is the S(1µM), which is the number of kinases with a Kd < 1µM divided by the total number of kinases tested.[15] A lower score indicates higher selectivity.
-
Step 2: Prioritize Hits. Not all "hits" are biologically relevant. Prioritize potential off-targets based on:
-
Potency: Focus on kinases inhibited with a potency (Kd or IC50) that is within 10- to 30-fold of your primary target.
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Cellular Relevance: Is the off-target kinase expressed in your cellular model? Is it known to be active and relevant to the signaling pathways you are studying?
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Physiological Role: Does inhibition of the off-target kinase explain the unexpected phenotype? For example, if you see unexpected cell death, is the off-target a known pro-survival kinase?
-
The goal is to move from a long list of potential interactions to a short list of testable hypotheses.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes or Toxicity
Problem: Your pyrazolo[4,3-d]pyrimidine inhibitor induces a cellular effect (e.g., potent cytotoxicity, morphological changes, differentiation) that does not correlate with the known function of your primary target.
This workflow provides a systematic approach to determine if the observed effect is due to on-target, off-target, or compound-specific artifactual activity.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Step 1: Confirm On-Target Engagement in Cells (The Self-Validation Check) Before investigating off-targets, you must prove your inhibitor engages the intended target in your cellular system at the concentrations that produce the phenotype.
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Methodology: The gold standard is a Western blot measuring the phosphorylation of a direct, validated substrate of your target kinase. A decrease in substrate phosphorylation upon inhibitor treatment indicates target engagement. Alternatively, a Cellular Thermal Shift Assay (CETSA) can measure direct binding.
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Causality: If you cannot demonstrate on-target engagement at the relevant concentrations, the observed phenotype is almost certainly not caused by inhibition of your primary target. The issue could be poor permeability or an off-target effect that occurs at a lower concentration than your on-target IC50.
Step 2: Profile the Inhibitor Against a Broad Kinase Panel If on-target engagement is confirmed, the next step is to identify other potential targets.
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Methodology: Use a commercial service (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology HotSpot) to profile your compound against a large panel of kinases (>400). These are typically binding assays that measure Kd values and are independent of ATP concentration, providing a true measure of affinity.
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Causality: This provides an unbiased map of the inhibitor's "interactome." The goal is to generate a list of high-probability off-targets that could be responsible for the observed cellular effect.[16][17]
Step 3: Validate High-Priority Off-Targets in Cells From the kinome scan data, select the 2-3 most likely off-targets based on potency and biological relevance. Validate their engagement in your cellular model.
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Methodology: Use the same techniques as in Step 1 (e.g., Western blot for a substrate of the off-target kinase) to confirm that your compound inhibits the activity of the suspected off-target at the relevant concentrations.
-
Causality: This step is critical to link a potential interaction from a binding assay to a functional consequence in a biological system.
Step 4: Assess Compound-Specific Artifacts If on-target engagement is weak and no compelling off-targets are validated, the issue may be with the compound itself.
-
Methodology: Check for poor solubility in your cell culture medium. Use techniques like dynamic light scattering (DLS) to test for compound aggregation, which can cause non-specific effects and protein denaturation.
-
Causality: Insoluble or aggregated compounds can induce stress and toxicity pathways that are unrelated to specific kinase inhibition.
Guide 2: Reconciling Discrepancies Between Biochemical and Cellular Data
Problem: The IC50 value from your in vitro (biochemical) assay is significantly different from the EC50 value from your in vivo (cellular) assay.
Case A: High Biochemical Potency, Low Cellular Potency (IC50 << EC50)
This indicates that barriers exist between the compound in the culture media and the target protein in the cell.
Caption: Barriers to cellular activity for a kinase inhibitor.
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Troubleshooting Step 1: Assess Cell Permeability.
-
Rationale: A compound that cannot enter the cell cannot inhibit an intracellular target.
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Protocol: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick, cell-free assessment, or a Caco-2 bidirectional permeability assay for a more physiologically relevant model that also assesses active transport.[18][19] An efflux ratio (Papp B->A / Papp A->B) greater than 2 in a Caco-2 assay suggests the compound is a substrate of an efflux pump.[18]
-
-
Troubleshooting Step 2: Evaluate the Impact of ATP.
-
Rationale: As discussed in the FAQs, high intracellular ATP competes with the inhibitor.[6]
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Action: You can't change the ATP level in your cells, but you can characterize its effect. Run your biochemical assay at a high ATP concentration (e.g., 1-2 mM) that mimics the cellular environment.[7] The resulting IC50 will be much closer to your cellular EC50 if ATP competition is the primary factor. The Cheng-Prusoff equation (IC₅₀ = Kᵢ(1 + [ATP]/Kₘ)) can be used to model this relationship.[6]
-
-
Troubleshooting Step 3: Investigate the Role of Drug Efflux Pumps.
-
Rationale: Efflux pumps can maintain the intracellular concentration of your inhibitor below its effective dose.[11][20]
-
Protocol: Re-run your cellular activity assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., Verapamil or Cyclosporin A). A significant increase in the potency of your compound in the presence of the efflux inhibitor is strong evidence that your compound is an efflux substrate.
-
Case B: Low Biochemical Potency, High Cellular Potency (IC50 >> EC50)
This less common but important scenario suggests either metabolic activation or potent polypharmacology.
-
Troubleshooting Step 1: Consider Metabolic Activation.
-
Rationale: The cell may metabolize your compound into a more active species. This is common for pro-drugs.
-
Action: Analyze the compound's stability and metabolism by incubating it with liver microsomes (S9 fraction) and using LC-MS to identify potential metabolites. You can then synthesize and test these metabolites directly.
-
-
Troubleshooting Step 2: Re-evaluate Kinome Scan Data.
-
Rationale: The high cellular potency is likely due to the compound inhibiting multiple kinases, leading to a synergistic effect.
-
Action: Revisit your kinome scan data. Are there multiple off-targets, even if weakly inhibited, that lie within the same critical signaling pathway? The combined effect of hitting several of these nodes could explain the potent cellular phenotype.
-
Part 3: Key Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
This protocol is designed to determine if the target kinase is inhibited in a cellular context by measuring the phosphorylation status of a known downstream substrate.
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of your pyrazolo[4,3-d]pyrimidine inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1-4 hours).
-
Control (Self-Validation): Include a positive control (a known inhibitor of the target) and a negative vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Quantify the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing (Normalization Control): To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate and/or a housekeeping protein like GAPDH or β-actin.
Part 4: Data Presentation
Table 1: Example Prioritization of Kinome Scan Hits
This table demonstrates how to organize and prioritize data from a broad kinase binding assay (e.g., KINOMEscan) to identify the most likely off-targets for further validation.
| Kinase Target | Gene Symbol | % Inhibition @ 1µM | Kd (nM) | On-Target? | Priority for Validation | Rationale for Prioritization |
| TargetKinase1 | TGT1 | 99.5 | 5 | Yes | N/A | Primary Target |
| OffTargetKinaseA | OTKA | 98.0 | 25 | No | High | Potency is only 5-fold weaker than on-target. Known pro-survival kinase. |
| OffTargetKinaseB | OTKB | 91.0 | 150 | No | Medium | Potency is 30-fold weaker. Expressed in the cell line. |
| OffTargetKinaseC | OTKC | 85.0 | 400 | No | Low | >50-fold weaker than on-target. |
| OffTargetKinaseD | OTKD | 55.0 | >1000 | No | None | Weak inhibition, low probability of being biologically relevant. |
Part 5: References
-
Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]
-
Al-Warhi, T., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Notes. [Link]
-
El-Sayed, A.A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]
-
Fabbro, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
Majumder, P., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. [Link]
-
Abdel-Halim, H., et al. (2022). Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens. Antibiotics. [Link]
-
Marfe, G., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]
-
Yamaoka, T., et al. (2021). Cell Permeability and Target Engagement of Middle-Sized Molecules Quantified by In-Cell NMR. Analytical Chemistry. [Link]
-
El-Sayed, M., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
-
Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences. [Link]
-
Thomson, C. & Saadhali, S. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Bioscience, Biotechnology Research Asia. [Link]
-
Zhang, J., et al. (2013). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. BioIVT Services. [Link]
-
Hu, Y., et al. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega. [Link]
-
Vasta, J.D., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Proceedings of the National Academy of Sciences. [Link]
-
Kvist, T.F., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. [Link]
-
NIH Molecular Libraries Program. (2014). Small Molecules Targeting the Mitochondrial Permeability Transition. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Kumar, A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Journal of Medicinal Chemistry. [Link]
-
Kettle, J.G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
-
Ruiting, C. (n.d.). KINOMEscan. SlideShare. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
-
Apsel, B., et al. (2008). Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature Chemical Biology. [Link]
-
Thomson, C. & Saadhali, S. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Bioscience, Biotechnology Research Asia. [Link]
-
Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]
-
El-Sayed, M., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology. [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray Services. [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate Q&A. [Link]
-
Ediriweera, M.K., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. shop.carnabio.com [shop.carnabio.com]
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- 8. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 12. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance | MDPI [mdpi.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
Welcome to the technical support center for the scale-up synthesis of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the large-scale production of this key pharmaceutical intermediate. Pyrazolo[4,3-d]pyrimidine scaffolds are crucial in the development of various therapeutics, including kinase inhibitors for oncology.[1][2] The 7-chloro substituent, in particular, serves as a vital reactive handle for further molecular elaboration.[3]
This document moves beyond standard laboratory protocols to address the practical realities of scaling up production, focusing on troubleshooting common issues and providing answers to frequently asked questions. Our aim is to equip you with the knowledge to anticipate challenges, optimize your process, and ensure the consistent, safe, and efficient synthesis of high-purity this compound.
Troubleshooting Guide: Navigating the Challenges of Scale-Up Synthesis
The synthesis of this compound typically involves the chlorination of 3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃). While seemingly straightforward, this transformation presents several challenges when transitioning to a larger scale.
Issue 1: Incomplete Chlorination and Low Yield
Question: We are observing a significant amount of unreacted starting material, 3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, in our crude product, leading to low yields. What are the potential causes and how can we improve the conversion?
Answer:
Incomplete chlorination is a common hurdle in the scale-up of this synthesis. Several factors can contribute to this issue:
-
Insufficient Reagent Stoichiometry: On a larger scale, mass transfer limitations can become more pronounced. Simply maintaining the laboratory-scale stoichiometry of POCl₃ may not be sufficient.
-
Reaction Temperature and Time: The reaction requires sufficient thermal energy to proceed to completion. Inadequate temperature control or reaction time in a large reactor can lead to incomplete conversion.
-
Presence of Moisture: Phosphorus oxychloride is highly reactive with water. Any moisture in the starting material, solvent, or reactor will consume the reagent and reduce its effectiveness for the desired chlorination.
-
Formation of Inactive Intermediates: The reaction proceeds through phosphorylated intermediates. Under certain conditions, these intermediates may not efficiently convert to the final product.[4]
Troubleshooting Steps & Optimization:
-
Reagent Stoichiometry: Gradually increase the molar equivalents of POCl₃. A typical starting point for scale-up is 2-3 equivalents. Monitor the reaction progress by in-process controls (IPCs) like HPLC or TLC to determine the optimal amount.
-
Temperature and Time Optimization: Ensure your reactor can maintain a consistent and appropriate temperature, typically refluxing in a suitable solvent like toluene.[5] Extend the reaction time and monitor for completion.
-
Strict Anhydrous Conditions: Dry all glassware and the reactor thoroughly. Use anhydrous solvents and ensure the starting material has a low water content.
-
Role of a Base: The addition of a tertiary amine base, such as pyridine or diethylisopropylamine, can facilitate the reaction by scavenging the HCl generated.[5] This can drive the equilibrium towards product formation. However, the choice and amount of base should be carefully optimized to avoid side reactions.
Experimental Protocol: Optimized Chlorination
Caption: Optimized workflow for the chlorination of 3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
Issue 2: Formation of Impurities
Question: Our scaled-up batches show a consistent impurity profile that is difficult to remove. What are the likely impurities and how can we minimize their formation?
Answer:
Impurity formation is a critical challenge in pharmaceutical manufacturing. For this synthesis, you are likely encountering one or more of the following byproducts:
-
Dichlorinated Byproduct: Over-chlorination can lead to the formation of a dichlorinated species, which can be difficult to separate from the desired product.
-
Unreacted Starting Material: As discussed previously, this is a common impurity if the reaction is incomplete.
-
Phosphorylated Intermediates: Residual phosphorylated intermediates can persist if not fully converted to the product.[4]
-
Hydrolysis Product: If the quenching procedure is not well-controlled, the product can hydrolyze back to the starting material.
Minimizing Impurity Formation:
| Impurity | Likely Cause | Mitigation Strategy |
| Dichlorinated Byproduct | Excess POCl₃, high reaction temperature, prolonged reaction time. | Carefully control the stoichiometry of POCl₃. Optimize reaction temperature and time based on IPCs. |
| Unreacted Starting Material | Incomplete reaction (see Issue 1). | Refer to the troubleshooting steps for incomplete chlorination. |
| Phosphorylated Intermediates | Insufficient heating or reaction time. | Ensure adequate reflux temperature and duration.[4] |
| Hydrolysis Product | Poorly controlled quench, exposure to moisture during work-up. | Implement a controlled quenching protocol. Ensure all work-up steps are performed under anhydrous conditions where necessary. |
Analytical Methods for Impurity Profiling:
A robust analytical method is crucial for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for purity assessment and impurity profiling. Develop a gradient method that provides good separation of the starting material, product, and potential byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of isolated impurities.
Issue 3: Challenges in Product Purification and Isolation
Question: We are struggling with the purification of the final product on a large scale. Column chromatography is not feasible, and direct crystallization from the crude material gives low purity. What are the recommended purification strategies?
Answer:
Large-scale purification requires a shift from chromatographic methods to crystallization. The key is to develop a robust crystallization protocol.
Recommended Purification Protocol: Crystallization
-
Solvent Selection: The choice of solvent is critical. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., heptane, hexane) is often effective.
-
Initial Purification: After work-up, the crude product can be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities.
-
Crystallization Procedure:
-
Dissolve the crude product in a minimal amount of a hot "good" solvent.
-
Slowly add a "poor" or anti-solvent until turbidity is observed.
-
Cool the mixture slowly to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.
-
Isolate the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
-
Troubleshooting Crystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that inhibit crystallization. Try using a more dilute solution or adding seed crystals.
-
Low Purity: If the crystallized product is still impure, consider a second recrystallization or an initial purification step like a slurry wash with a suitable solvent to remove more soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A1: POCl₃ is a highly corrosive and water-reactive substance. Key safety considerations include:
-
Handling: Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Quenching: The quenching of excess POCl₃ is highly exothermic and can lead to a runaway reaction if not controlled. Always add the reaction mixture slowly to a vigorously stirred quench solution (e.g., ice/water or a buffered aqueous solution). Never add water directly to the reaction mixture. The accumulation of metastable intermediates during quenching can also pose a significant risk.[6]
-
Spills: Have appropriate spill control materials readily available. Neutralize small spills with a suitable absorbent material.
Q2: Can you provide a more detailed protocol for the safe quenching of a large-scale POCl₃ reaction?
A2: A reverse quench is the recommended and safer procedure for large-scale reactions.
Caption: Safe quenching protocol for large-scale POCl₃ reactions.
Q3: How can we monitor the progress of the chlorination reaction effectively in a production setting?
A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency between batches.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. Use a suitable mobile phase to achieve good separation between the starting material and the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and impurities. This is the preferred method for process control in a manufacturing environment. Samples can be taken at regular intervals, quenched, and analyzed.
Q4: What are the critical quality attributes of the starting material, 3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, that can impact the success of the chlorination reaction?
A4: The quality of your starting material is paramount. Key attributes to control include:
-
Purity: High purity is essential to avoid introducing impurities that may be difficult to remove later.
-
Water Content: As mentioned, moisture will consume POCl₃. The water content should be strictly controlled and minimized.
-
Residual Solvents: Solvents from the previous step should be removed to avoid any potential side reactions with POCl₃.
By understanding these challenges and implementing the recommended solutions, you can develop a robust and scalable process for the synthesis of this compound, ensuring a reliable supply of this important building block for your drug development programs.
References
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.
- 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubMed Central.
- 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine. BLDpharm.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- POCl3 chlorin
- Modelling of indoor releases of water reactive toxic m
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central.
- This compound. CymitQuimica.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry.
- Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. AWS.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central.
- POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines.
- 7-Chloro-1H-pyrazolo[4,3-d]pyriMidine 923282-64-8 wiki. Guidechem.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
- 7-Chloro-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich.
- Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. PubMed.
- 923282-64-8, 7-Chloro-1H-pyrazolo[4,3-d]pyriMidine Formula. ECHEMI.
- Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central.
- Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. PubMed.
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central.
- 5399-95-1, this compound Formula. ECHEMI.
- 7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine. Benchchem.
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
Welcome to the technical support guide for 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the challenges associated with the handling and stability of this important chemical intermediate in solution. As a substituted pyrazolopyrimidine, this compound serves as a crucial building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1][2][3] Its utility, however, is intrinsically linked to its stability. Understanding and controlling its degradation is paramount for generating reliable experimental data and ensuring the integrity of subsequent synthetic steps.
This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental workflows to help you proactively manage the stability of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound in solution?
The structure of this compound contains several features that are susceptible to degradation. The most significant concern is the chloro-substituent at the 7-position of the electron-deficient pyrimidine ring. This site is highly susceptible to nucleophilic aromatic substitution (SNAr).[2]
The primary degradation pathways you should be aware of are:
-
Hydrolysis: This is the most common degradation pathway in aqueous solutions. The chloride atom can be displaced by water or hydroxide ions to form the corresponding 7-hydroxy derivative. This reaction is often catalyzed by acidic or basic conditions.[4][5]
-
Solvolysis: In addition to water, other nucleophilic solvents (e.g., methanol, ethanol) can displace the chloride, leading to the formation of methoxy or ethoxy derivatives.
-
Oxidation: The nitrogen atoms in the fused heterocyclic ring system can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of oxidizing agents or under prolonged exposure to air.[6][7]
-
Photodegradation: Many heterocyclic aromatic compounds exhibit sensitivity to light, particularly in the UV spectrum. Energy absorption can lead to the formation of reactive species and subsequent degradation.
Q2: How does pH impact the stability of this compound in aqueous buffers?
The pH of the solution is arguably the most critical factor governing the stability of this compound. The rate of hydrolysis of the C-Cl bond is highly pH-dependent.[4][5]
-
Neutral to Slightly Acidic pH (pH 4-7): The compound is expected to exhibit its maximum stability in this range. While background hydrolysis by water molecules can still occur, the rate is generally slow.
-
Alkaline pH (pH > 8): Stability significantly decreases. The increased concentration of hydroxide ions (OH⁻), a potent nucleophile, will accelerate the rate of SNAr, leading to rapid formation of the 7-hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidine derivative.
-
Strongly Acidic pH (pH < 3): Stability may also be compromised. Acid catalysis can protonate the ring nitrogens, further activating the ring towards nucleophilic attack by water.
Therefore, for routine experiments, it is crucial to use buffered solutions, ideally within the pH 6.0-7.4 range, to maintain consistent and reliable results.
Q3: What solvents are recommended for preparing stock solutions?
For maximum stability of a solid compound, it should be stored in a tightly sealed container in a cool, dark, and dry place.[8] For solutions, the choice of solvent is critical.
-
Recommended: Anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the preferred choice for primary stock solutions. These solvents are non-nucleophilic and will not react with the compound. Stock solutions in DMSO are generally stable for weeks to months when stored properly at -20°C or -80°C, protected from moisture and light.[9]
-
Use with Caution: Protic solvents like methanol and ethanol can be used for preparing working solutions for immediate use, but be aware that slow solvolysis can occur over time, especially if moisture is present.
-
Avoid: Do not store the compound for extended periods in aqueous buffers, especially at room temperature or at alkaline pH.
Q4: What is the best analytical method to monitor the stability of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for stability analysis. This technique is ideal because it allows for the separation and quantification of the parent compound from its potential degradation products.
-
Separation Principle: The parent compound is relatively nonpolar. Degradation products, such as the 7-hydroxy derivative formed via hydrolysis, are significantly more polar. An RP-HPLC method will, therefore, elute the parent compound later than its polar degradants, allowing for clear resolution and accurate quantification.
-
Detection: The pyrazolopyrimidine core is a strong chromophore, making UV detection (typically between 254-300 nm) highly sensitive and suitable for this analysis.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound peak area in aqueous buffer. | Hydrolytic Degradation: The pH of your buffer is likely too high (alkaline), accelerating hydrolysis of the C7-Cl bond. | - Immediately verify the pH of the buffer. - Prepare fresh solutions in a buffer with a pH between 6.0 and 7.4.[10] - For long-term studies, consider storing samples at 4°C or frozen and minimize the time they spend at room temperature. |
| Appearance of a new, earlier-eluting peak in the HPLC chromatogram. | Formation of a Polar Degradant: This is the classic signature of hydrolysis, where the more polar 7-hydroxy derivative is formed. | - This confirms a degradation pathway. Use this new peak to calculate the rate of degradation. - To confirm the identity, consider analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the expected mass of the hydroxylated product. |
| Inconsistent stability results between experimental runs. | Environmental Factors: Inconsistent solution preparation, temperature fluctuations, or variable exposure to light can affect degradation rates. | - Ensure precise and consistent pH of all buffers. - Use a temperature-controlled incubator for stability studies. - Protect all solutions from direct light by using amber vials or covering them with aluminum foil.[11] - Ensure stock solutions are properly stored and have not degraded. |
| Multiple new peaks appear over time, complicating analysis. | Complex Degradation: This may indicate multiple degradation pathways are occurring simultaneously (e.g., hydrolysis and oxidation). | - A forced degradation study (see protocol below) is essential to intentionally generate and identify these degradants. This helps in developing an HPLC method that can resolve all relevant species. - Ensure the purity of your starting material. Some peaks may be impurities, not degradants. |
Visualized Workflows and Pathways
General Stability Testing Workflow
This diagram outlines the standard procedure for assessing the stability of the compound in a given solution.
Caption: Workflow for a solution stability study.
Primary Degradation Pathways
This diagram illustrates the most probable chemical transformations the compound undergoes in solution.
Caption: Potential degradation pathways of the compound.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Stability Analysis
This method provides a starting point for monitoring the stability of this compound. It should be optimized for your specific equipment and conditions.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (or a wavelength of maximum absorbance determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to understand potential degradation pathways and to ensure your analytical method is "stability-indicating" (i.e., capable of separating degradants from the parent compound).
-
Prepare Solutions: Prepare a solution of the compound at ~0.5 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at room temperature for 1-2 hours (this reaction is expected to be fast).
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Incubate at room temperature for 8-24 hours, protected from light.
-
Thermal Degradation: Incubate the solution at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B option) for a defined period.
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples by the developed HPLC method alongside an unstressed control sample. Aim for 10-20% degradation to ensure degradation products are visible without completely consuming the parent peak.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]
-
Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring. ResearchGate. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central, NIH. Available at: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. Available at: [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]
-
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]
-
Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Semantic Scholar. Available at: [Link]
-
Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. ResearchGate. Available at: [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Available at: [Link]
-
Pyrazolopyrimidine. Wikipedia. Available at: [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed. Available at: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed Central, NIH. Available at: [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]
-
3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ResearchGate. Available at: [Link]
-
5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. PubChem. Available at: [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]
-
3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. PubMed. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. ibisscientific.com [ibisscientific.com]
- 5. researchgate.net [researchgate.net]
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- 7. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyrazolo[4,3-d]pyrimidine Crystallization
Welcome to the technical support center for the crystallization of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
FAQs and Troubleshooting Guides
I've completed the synthesis of my pyrazolo[4,3-d]pyrimidine derivative, but I'm struggling to get any crystals to form. What should I do?
This is a common challenge, often related to the high solubility of the compound in the chosen solvent or a high nucleation energy barrier. Here's a systematic approach to induce crystallization:
A. Confirm Supersaturation:
First, ensure that your solution is supersaturated. A solution that is not saturated or is undersaturated will not yield crystals.[1] If you have a significant amount of solvent, you may need to reduce the volume.
-
Protocol: Gently heat the solution to boiling and reduce the solvent volume by 20-50%. Allow the solution to cool slowly to room temperature and then in an ice bath. If crystals form, the initial solvent volume was too high.[2]
B. Induce Nucleation:
If you are confident the solution is supersaturated, you may need to provide nucleation sites for crystal growth to begin.
-
Scratching Method: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide ideal nucleation sites.[2]
-
Seeding: If you have a small amount of the solid pyrazolo[4,3-d]pyrimidine (even if impure), add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[2]
C. Consider Solvent/Anti-Solvent Systems:
If single-solvent crystallization is failing, an anti-solvent approach can be effective. The goal is to find a solvent in which your compound is highly soluble and an anti-solvent in which it is poorly soluble, with the two solvents being miscible.
-
Protocol: Dissolve your compound in a minimal amount of the "good" solvent. Slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to stand undisturbed.
My pyrazolo[4,3-d]pyrimidine is "oiling out" instead of crystallizing. How can I prevent this?
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[3][4] This often happens when a solution is highly supersaturated or when the compound's melting point is low.
A. Underlying Causes:
-
High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can lead to a level of supersaturation that favors the formation of a metastable oil phase.[5]
-
Low Melting Point: If the boiling point of the solvent is higher than the melting point of your compound, it may melt in the hot solution and then fail to solidify upon cooling.
-
Impurities: The presence of impurities can sometimes inhibit crystallization and promote oiling out.
B. Troubleshooting Strategies:
-
Slower Cooling: Allow the crystallization mixture to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.
-
Dilution: Before cooling, add a small amount of additional solvent to reduce the level of supersaturation.
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Agitation: In some cases, the agitation speed can influence the size of the oil droplets and subsequent crystallization.[6][7]
I've managed to get crystals, but they are of poor quality (e.g., small needles, aggregates). How can I improve the crystal quality?
Poor crystal quality can be due to rapid crystal growth, the presence of impurities, or the inherent crystallization tendency of the compound.
A. Control the Rate of Crystallization:
-
Slow Cooling: Slower cooling rates generally lead to the formation of larger and more well-defined crystals.[1]
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.
-
Protocol: Dissolve your compound in a small vial with a relatively volatile solvent. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into the vial containing your compound, gradually inducing crystallization.
-
B. Purification:
Ensure your starting material is of high purity. Impurities can be incorporated into the crystal lattice, leading to defects and poor-quality crystals. Consider an additional purification step, such as column chromatography, before crystallization.
I suspect I have polymorphism with my pyrazolo[4,3-d]pyrimidine. How can I confirm this and control the polymorphic form?
Polymorphism is the ability of a compound to exist in more than one crystalline form.[2] Different polymorphs can have different physical properties, such as solubility and melting point.
A. Evidence of Polymorphism:
A recent study on a bioactive pyrazolo[3,4-d]pyrimidine derivative has shown the existence of two conformational polymorphs, designated as α and β forms.[2] The formation of these polymorphs was dependent on the solvent used for crystallization.
-
α-form: Obtained from methanol.
-
β-form: Obtained from ethanol, n-propanol, and iso-propanol.[2]
B. Controlling Polymorphism:
-
Solvent Selection: As demonstrated in the literature, the choice of solvent can be a critical factor in determining which polymorph is obtained.
-
Temperature: The temperature of crystallization can also influence the polymorphic form.
-
Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph can direct the crystallization towards that form.
Data and Protocols
Solvent Selection Guide for Pyrazolo[4,3-d]pyrimidines
The choice of solvent is critical for successful crystallization. Below is a table summarizing solvents that have been reported in the literature for the crystallization and synthesis of pyrazolo[4,3-d]pyrimidine and related pyrazolo[3,4-d]pyrimidine derivatives.
| Solvent | Application Notes | Reference |
| Methanol | Used to obtain the α-polymorph of a bioactive pyrazolo[3,4-d]pyrimidine. | [2] |
| Ethanol | Used to obtain the β-polymorph of a bioactive pyrazolo[3,4-d]pyrimidine. Also used for recrystallization of other derivatives. | [2] |
| n-Propanol | Used to obtain the β-polymorph of a bioactive pyrazolo[3,4-d]pyrimidine. | [2] |
| iso-Propanol | Used to obtain the β-polymorph of a bioactive pyrazolo[3,4-d]pyrimidine. | [2] |
| Dimethylformamide (DMF) | Used as a solvent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. | [8] |
| Water | Can be used as an anti-solvent or for the crystallization of more polar derivatives.[9] | [9] |
| Toluene | Used as a solvent in the synthesis of some pyrazolo[3,4-d]pyrimidine derivatives. | [6] |
Potential Impurities in Pyrazolo[4,3-d]pyrimidine Synthesis
The presence of impurities can significantly hinder crystallization. Based on common synthetic routes to the pyrazolo[4,3-d]pyrimidine core, potential impurities may include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.
-
Regioisomers: The synthesis of substituted pyrazolo[4,3-d]pyrimidines can sometimes lead to the formation of regioisomers, which may have similar polarities and be difficult to separate.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, various byproducts may be formed.
It is crucial to thoroughly characterize your crude product by techniques such as NMR and LC-MS to identify any impurities before attempting crystallization.
Visualizing Crystallization Workflows
Troubleshooting Workflow for No Crystal Formation
Caption: Step-by-step process for performing a solvent-antisolvent crystallization.
References
-
Dolzhenko, A. V., et al. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Crystals, 13(6), 974. Available at: [Link]
-
Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
SOP: CRYSTALLIZATION. California State University, Los Angeles. Available at: [Link]
-
Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]
-
Al-Sanea, M. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5039. Available at: [Link]
-
Zhang, Y., et al. (2021). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Chemistry – An Asian Journal, 16(12), 1536-1547. Available at: [Link]
-
Yu, Z. Q., et al. (2014). Control of Crystal Size during Oiling Out Crystallization of an API. Crystal Growth & Design, 14(11), 5859-5864. Available at: [Link]
-
Yang, K., et al. (2007). Crystallization of an active pharmaceutical ingredient that oils out. Industrial & Engineering Chemistry Research, 46(18), 5894-5900. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
The schematic of the oiling out process during the cooling crystallization of an API. ResearchGate. Available at: [Link]
-
Guide for crystallization. University of Geneva. Available at: [Link]
-
Crystal Growing Tips. University of Florida. Available at: [Link]
-
Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. National Institutes of Health. Available at: [Link]
-
Seela, F., & Rosemeyer, H. (2000). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 28(17), 3224–3232. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 3. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Reaction Conditions for Pyrazolo[4,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrazolo[4,3-d]pyrimidine core is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases, including cancer and inflammatory conditions.[1][2] However, its synthesis can present unique challenges, from controlling regioselectivity to achieving satisfactory yields.
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for pyrazolo[4,3-d]pyrimidines.
Q1: What are the primary synthetic strategies for constructing the pyrazolo[4,3-d]pyrimidine core?
The most prevalent and versatile strategy involves a two-step sequence starting from a substituted 5-aminopyrazole-4-carboxamide or a related precursor. The general approach is as follows:
-
Amide Formation/Coupling: A 5-aminopyrazole-4-carboxamide is first N-acylated or coupled with a carboxylic acid. This step introduces the atoms that will form part of the pyrimidine ring.
-
Cyclocondensation: The resulting intermediate undergoes an intramolecular cyclization to form the fused pyrimidine ring. This is typically promoted by heat or by treatment with an acid or base. A common method involves reacting a 5-aminopyrazole with a suitable carboxylic acid using coupling agents like EDCI and HOBt, followed by base-catalyzed cyclization using sodium ethoxide (NaOEt) in ethanol.[1]
Q2: How do I select the appropriate starting materials for my target molecule?
The choice of starting materials directly dictates the substitution pattern of the final product.
-
The Pyrazole Core: You will begin with a 5-aminopyrazole derivative. The substituents at the N1, C3, and C4-carboxamide positions of this pyrazole will be retained in the final pyrazolo[4,3-d]pyrimidine. Careful selection of this starting block is critical for introducing desired functionalities.
-
The Pyrimidine Moiety Precursor: The group introduced at the 5-position of the final scaffold typically comes from a carboxylic acid, which is first coupled to the 5-amino group of the pyrazole.[1] For introducing substituents at the 7-position, a common strategy is to first form a 7-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) and then perform a nucleophilic aromatic substitution (SₙAr) with a desired amine.[1]
Q3: What is the role of the catalyst in the cyclization step, and how do I choose one?
Catalysts are crucial for facilitating the intramolecular cyclocondensation. The choice depends on the nature of the intermediate:
-
Base-Catalyzed Cyclization: Bases like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) are commonly used.[1] They function by deprotonating a nitrogen or an activated methylene group, which then acts as an intramolecular nucleophile, attacking a carbonyl or nitrile to close the ring. This is often the preferred method for cyclizing N-acylated aminopyrazoles.
-
Acid-Catalyzed Cyclization: In some syntheses, particularly those involving cyclocondensation with 1,3-dicarbonyl compounds, an acid catalyst like acetic acid or a catalytic amount of sulfuric acid can be employed.[3] The acid activates a carbonyl group toward nucleophilic attack by the amino group of the pyrazole.
Q4: I'm struggling with the poor solubility of my pyrazolo[4,3-d]pyrimidine product. What can I do?
Poor aqueous solubility is a known challenge for this class of compounds.[4] While this is often a downstream issue for biological testing, it can also complicate purification by recrystallization.
-
For Purification: Utilize column chromatography with solvent systems like petroleum ether/ethyl acetate or dichloromethane/methanol gradients.[1] Trituration with a suitable solvent (e.g., diethyl ether, cold ethanol) can also help remove soluble impurities.
-
For Biological Assays: If solubility is hindering biological evaluation, consider formulating the compound with solubilizing agents like DMSO or creating a salt form if an acidic or basic handle is present. For a more advanced solution, a prodrug strategy can be employed, where a soluble moiety (like an N-methylpiperazino group linked by a carbamate) is temporarily attached to the core structure to enhance solubility and bioavailability.[4]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem: My reaction yield is very low or I'm recovering only starting material.
| Probable Cause | Recommended Solution & Rationale |
| 1. Inefficient Cyclization | The cyclization step is often the bottleneck. If using a base like NaOEt, ensure it is freshly prepared or from a reliable source, as it can degrade on exposure to moisture. Consider increasing the reaction temperature to reflux or extending the reaction time. Monitor progress meticulously using Thin Layer Chromatography (TLC).[1][3] |
| 2. Reagent Incompatibility | Ensure your starting aminopyrazole's substituents are stable to the reaction conditions. For example, strongly acidic or basic conditions might cleave protecting groups or sensitive functional groups. |
| 3. Incomplete Intermediate Formation | In a multi-step, one-pot reaction, verify the formation of the key intermediate (e.g., the N-acylated aminopyrazole) before initiating cyclization. This can be done by taking a small aliquot for TLC or LC-MS analysis. If the first step is inefficient, you may need to optimize the coupling conditions (e.g., change coupling agents, add a base like triethylamine).[1] |
| 4. Moisture Contamination | Many reagents, such as POCl₃ or organometallics, are highly sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) where required. |
Problem: I am observing the formation of multiple products or unexpected side products.
| Probable Cause | Recommended Solution & Rationale |
| 1. Formation of Regioisomers | Alkylation or acylation of the pyrazole ring can sometimes occur at different nitrogen atoms, leading to regioisomers.[5] To favor one isomer, try lowering the reaction temperature to increase selectivity. If separation is necessary, careful column chromatography is the standard method. Characterization using 1D and 2D NMR techniques (like NOESY) is essential to confirm the structure of the isolated isomers.[5] |
| 2. Side Reactions with Reagents | Reagents like POCl₃ are aggressive and can lead to undesired chlorination at other positions or decomposition if the reaction is not well-controlled. Maintain a controlled temperature (often reflux) and use the stoichiometric amount of the reagent.[1] |
| 3. Decomposition of Product | The pyrazolo[4,3-d]pyrimidine core can be sensitive to harsh conditions. If you suspect decomposition during workup (e.g., strong acid/base wash), use milder conditions like a saturated sodium bicarbonate wash instead of concentrated NaOH. |
A common challenge is the separation of N1 vs. N2 alkylated regioisomers. The workflow below outlines a decision process for tackling this issue.
Caption: Troubleshooting workflow for isomer formation.
Part 3: Key Experimental Protocols
The following is a generalized, step-by-step protocol for a common synthetic route to a 5,7-disubstituted pyrazolo[4,3-d]pyrimidine, adapted from established literature.[1]
Protocol: Synthesis of a 7-Amino-Substituted Pyrazolo[4,3-d]pyrimidine
This protocol is divided into three main stages, which can often be performed sequentially.
Caption: General workflow for pyrazolo[4,3-d]pyrimidine synthesis.
Stage 1: Amide Coupling
-
To a solution of the starting 5-aminopyrazole-4-carboxamide (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and triethylamine (TEA, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 18 hours. Monitor completion by TLC.
Stage 2: Cyclization to form 7-Chloropyrazolo[4,3-d]pyrimidine
-
Once the coupling is complete, prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (2.0 eq) in absolute ethanol.
-
Add the ethanolic NaOEt solution to the reaction mixture from Stage 1 (after solvent removal and redissolving in ethanol).
-
Heat the mixture to reflux for 8-10 hours until cyclization is complete (monitored by TLC or LC-MS).
-
Cool the mixture, neutralize with dilute HCl, and collect the precipitated pyrazolo[4,3-d]pyrimidin-7(6H)-one intermediate by filtration.
-
Dry the intermediate thoroughly. Add phosphorus oxychloride (POCl₃, 5-10 vol eq) and heat to reflux for 8 hours.
-
Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., NaHCO₃) and extract the 7-chloro product with a suitable organic solvent (e.g., ethyl acetate).
Stage 3: Nucleophilic Aromatic Substitution (SₙAr)
-
Dissolve the crude 7-chloro intermediate (1.0 eq) and the desired primary or secondary amine (1.2-1.5 eq) in isopropanol (IPA).
-
Heat the mixture to reflux for 6-10 hours. Monitor the disappearance of the starting material by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate, to yield the final product.[1]
Part 4: Data Summary
Optimizing reaction conditions is key to success. The following table summarizes the typical effects of various parameters on the synthesis.
Table 1: Effect of Reaction Parameters on Pyrazolo[4,3-d]pyrimidine Synthesis
| Parameter | Variation | Expected Outcome & Rationale |
| Solvent | DMF vs. Isopropanol (IPA) | DMF: A polar aprotic solvent, excellent for SₙAr and coupling reactions due to its ability to solvate cations, leaving the nucleophile more reactive.[6] IPA: A polar protic solvent, commonly used for the final SₙAr step with amines, as it's less reactive and easier to remove.[1] |
| Base | NaOEt vs. K₂CO₃ | NaOEt: A strong, non-nucleophilic base ideal for promoting cyclocondensation via deprotonation. Requires anhydrous conditions.[1] K₂CO₃: A milder, solid base often used in alkylation reactions. Easier to handle but may require higher temperatures or longer reaction times. |
| Temperature | Room Temp vs. Reflux | Room Temp: Often sufficient for coupling reactions with activated reagents like EDCI.[1] Reflux: Necessary for most cyclization and SₙAr steps to overcome the activation energy barrier.[1][3] Increasing temperature can decrease regioselectivity but increase reaction rate. |
| Catalyst | EDCI/HOBt vs. POCl₃ | EDCI/HOBt: A peptide coupling system used to form an amide bond, which is the precursor to the pyrimidine ring. HOBt suppresses side reactions.[1] POCl₃: Not a catalyst, but a reagent used to convert a hydroxyl group (from the pyrimidinone tautomer) into a good leaving group (chloride) for subsequent SₙAr.[1] |
References
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- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PubMed Central.
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (n.d.). PubMed.
- Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. (2007). Arch Pharm (Weinheim).
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PubMed Central.
- Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. (2008). J Med Chem.
- Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. (2024). PubMed.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central. Available at:
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Validation & Comparative
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
A Comparative Guide to 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine and its Derivatives Against Other Kinase Inhibitors
Introduction: The Enduring Quest for Kinase Inhibitor Specificity
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized oncology, with numerous drugs targeting specific kinases that drive tumor growth and survival. However, the development of resistance and the challenge of achieving inhibitor specificity remain significant hurdles. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its bioisosteric resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it an attractive starting point for the design of novel inhibitors.[1][2]
This guide provides a comparative analysis of kinase inhibitors derived from the pyrazolo[4,3-d]pyrimidine scaffold, with a particular focus on the utility of This compound as a versatile synthetic intermediate. We will explore the performance of these derivatives against established kinase inhibitors targeting key oncogenic kinases such as EGFR, CDK2, and Src, supported by experimental data and detailed protocols for their evaluation.
This compound: A Gateway to Kinase Inhibitor Discovery
This compound is a crucial building block in the synthesis of a diverse library of pyrazolo[4,3-d]pyrimidine derivatives. The presence of a reactive chlorine atom at the 7-position facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[1] While this compound itself is not typically a potent kinase inhibitor, its value lies in its role as a versatile scaffold for generating more complex and biologically active molecules.
Performance Comparison: Pyrazolo[4,3-d]pyrimidine Derivatives vs. Established Kinase Inhibitors
The true potential of the pyrazolo[4,3-d]pyrimidine scaffold is realized in its derivatives. By strategically modifying the core structure, researchers have developed potent and selective inhibitors against various kinase targets. Below, we compare the performance of several pyrazolo[4,3-d]pyrimidine derivatives with well-known kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in various cancers.[3] Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, a close isomer of the [4,3-d] series, have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[4][5][6]
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine Deriv. 12b | EGFR (wild-type) | 16 | [3][5][6] |
| EGFR (T790M) | 236 | [3][5][6] | |
| Pyrazolo[3,4-d]pyrimidine Deriv. 16 | EGFR | 34 | [4] |
| Erlotinib | EGFR (wild-type) | 7 - 1185 | [7] |
| Afatinib | EGFR (wild-type) | 0.5 | [8] |
| EGFR (L858R/T790M) | 10 | [8] |
Table 1: Comparison of IC50 values for EGFR inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have yielded potent CDK2 inhibitors.[9][10]
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Pyrazolo[4,3-d]pyrimidine Deriv. (LGR6768) | CDK7 | <10 (approx) | [10] |
| Pyrazolo[3,4-d]pyrimidine Deriv. 14 | CDK2/cyclin A | 57 | [9] |
| Roscovitine (Seliciclib) | CDK2/cyclin E | 100 | [11] |
| Flavopiridol | CDK2 | 100 | [11] |
Table 2: Comparison of IC50 values for CDK inhibitors.
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and migration. Dysregulation of Src is implicated in cancer progression and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.[12][13]
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine Deriv. (SI163) | Src | 3500 (cellular IC50) | [12] |
| Pyrazolo[3,4-d]pyrimidine Deriv. (SI306) | Src | 7200 - 11200 (cellular IC50) | [13] |
| Dasatinib | Src | <1 | [14] |
| SKI-1 | Src | 44 |
Table 3: Comparison of IC50 values for Src inhibitors.
Experimental Protocols
The evaluation of kinase inhibitors relies on robust and reproducible experimental assays. Here, we provide detailed protocols for a standard in vitro kinase assay and a cell-based proliferation assay.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold, exemplified by the synthetic utility of this compound, represents a highly promising platform for the development of novel kinase inhibitors. Derivatives of this scaffold have demonstrated potent and selective inhibition of key oncogenic kinases, with activities comparable or superior to established drugs in some cases. The versatility of the pyrazolo[4,3-d]pyrimidine core allows for fine-tuning of its pharmacological properties, offering the potential to overcome existing challenges of drug resistance and off-target toxicity. Future research will likely focus on exploring novel substitutions on this scaffold to enhance selectivity, improve pharmacokinetic profiles, and develop next-generation kinase inhibitors for a range of human diseases.
References
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- IC 50 values of EGFR mutants for the indicated EGFR inhibitors - ResearchGate.
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- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed Central.
- In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH.
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- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH.
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A Comparative Guide to Pyrazolo[4,3-d]pyrimidines and Purine Analogs in Drug Discovery
A Senior Application Scientist's Perspective on Two Privileged Scaffolds
In the landscape of modern drug discovery, particularly in oncology and virology, the strategic design of small molecule inhibitors is paramount. Among the myriad of heterocyclic scaffolds, pyrazolo[4,3-d]pyrimidines and purine analogs stand out as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. This guide provides an in-depth, objective comparison of these two chemical classes, delving into their structural relationship, mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and optimization of lead compounds.
The Bioisosteric Bridge: Structural and Mechanistic Divergence
At first glance, the pyrazolo[4,3-d]pyrimidine core bears a striking resemblance to the endogenous purine ring system (adenine and guanine), the fundamental building blocks of nucleic acids. This structural mimicry is the cornerstone of their biological activity, positioning them as bioisosteres.[1][2] However, the replacement of a pyrimidine ring nitrogen with a carbon and the specific arrangement of nitrogens in the fused pyrazole ring fundamentally alters their electronic properties and spatial arrangement. This seemingly subtle change has profound implications for their mechanism of action and target selectivity.
Purine Analogs: The Classic Antimetabolites
Historically, purine analogs were developed as antimetabolites.[3] Their primary mechanism involves metabolic activation to fraudulent nucleotides, which then wreak havoc on cellular processes in several ways:
-
Inhibition of de novo purine biosynthesis: Through feedback inhibition, they can shut down the production of natural purines.[3][4]
-
Inhibition of DNA and RNA polymerases: By competing with natural nucleoside triphosphates, they can terminate the elongation of nucleic acid chains.[5]
-
Incorporation into DNA and RNA: This leads to dysfunctional nucleic acids, triggering cell cycle arrest and apoptosis.[5]
Classic examples like 6-mercaptopurine (6-MP) and fludarabine are mainstays in chemotherapy, relying on this multifaceted disruption of nucleic acid metabolism.[3]
Pyrazolo[4,3-d]pyrimidines: A New Generation of Targeted Inhibitors
While some pyrazolo[4,3-d]pyrimidines can also function as antimetabolites, their true strength lies in their evolution as highly specific inhibitors of various enzymes, particularly protein kinases.[1][2] The altered geometry and hydrogen bonding patterns of the pyrazolo[4,3-d]pyrimidine scaffold allow for high-affinity binding to the ATP-binding pocket of kinases, often with greater selectivity than their purine counterparts.[2] This has led to the development of a new generation of targeted therapies for cancer and inflammatory diseases.[1]
A Tale of Two Scaffolds: Therapeutic Applications and Target Specificity
The divergent mechanistic philosophies of these two classes are reflected in their therapeutic applications.
Purine Analogs: Broad-Spectrum Cytotoxicity and Beyond
The antimetabolite nature of classic purine analogs gives them broad cytotoxic activity against rapidly proliferating cells, making them effective in treating various leukemias and lymphomas.[6] However, this lack of specificity is also their Achilles' heel, leading to significant side effects, particularly myelosuppression.[7]
More recently, the purine scaffold has been successfully adapted to create more targeted kinase inhibitors. Compounds like olomoucine and roscovitine are potent inhibitors of cyclin-dependent kinases (CDKs), demonstrating that the purine core can be engineered for greater specificity.[8][9][10][11]
Pyrazolo[4,3-d]pyrimidines: Precision Strikes Against Key Oncogenic Drivers
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold has been exploited to develop inhibitors for a wide range of kinases implicated in cancer and other diseases. Notable examples include inhibitors of:
-
Cyclin-Dependent Kinases (CDKs): As bioisosteres of purine-based CDK inhibitors like roscovitine, pyrazolo[4,3-d]pyrimidine derivatives have been developed with improved potency and selectivity, inducing cell cycle arrest and apoptosis in cancer cells.[12][13]
-
VEGFR-2: Inhibition of this key receptor in angiogenesis is a validated anti-cancer strategy. Several pyrazolo[4,3-d]pyrimidine-based compounds have shown potent VEGFR-2 inhibition, leading to anti-angiogenic effects.
-
BTK, SRC family kinases, and others: The scaffold has proven to be a fertile ground for the discovery of inhibitors against numerous other important kinase targets.[1][14]
Quantitative Comparison: A Data-Driven Analysis
The following tables summarize the inhibitory activities of representative compounds from both classes against various targets and cancer cell lines. It is important to note that direct comparisons of IC50/GI50 values should be made with caution, as experimental conditions can vary significantly between studies.[12]
| Compound | Class | Target | IC50 (µM) | Cell Line | Effect | Reference |
| Olomoucine | Purine Analog | CDK2/cyclin A | 7 | - | Kinase Inhibition | [10] |
| CDK2/cyclin E | 7 | - | Kinase Inhibition | [10] | ||
| CDK5/p35 | 3 | - | Kinase Inhibition | [10] | ||
| Roscovitine | Purine Analog | CDK2 | - | - | Kinase Inhibition | [12] |
| Compound 7 | Pyrazolo[4,3-d]pyrimidine | CDK2 | - | Tumor cells | Antiproliferative | [12] |
| Compound 9 | Pyrazolo[4,3-d]pyrimidine | Tubulin Polymerization | 0.45 | MCF-7 (Breast) | Antiproliferative | [11] |
| 6-Mercaptopurine | Purine Analog | DNA/RNA Synthesis | - | Daudi (Leukemia) | Antiproliferative | |
| SA-6MP | Purine Analog | DNA/RNA Synthesis | ~20 | Daudi (Leukemia) | Antiproliferative |
Table 1: Comparative inhibitory concentrations (IC50) of selected pyrazolo[4,3-d]pyrimidines and purine analogs against specific molecular targets and cell lines.
Navigating Resistance and Off-Target Effects
A critical aspect of drug development is understanding and overcoming resistance mechanisms and managing off-target effects.
Resistance Mechanisms
-
Purine Analogs: Resistance to classic purine antimetabolites often arises from the loss of enzymes required for their metabolic activation, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or through increased drug efflux.[3][15][16]
-
Pyrazolo[4,3-d]pyrimidines: As with many kinase inhibitors, resistance to pyrazolo[4,3-d]pyrimidines can develop through mutations in the target kinase's ATP-binding pocket (e.g., the "gatekeeper" mutation), which prevents drug binding, or through the activation of alternative signaling pathways.[7][17]
Off-Target Effects
-
Purine Analogs: The broad mechanism of action of antimetabolite purine analogs leads to significant off-target effects on healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[7] Even more targeted purine-based kinase inhibitors like olomoucine have been shown to inhibit DNA synthesis independently of their CDK inhibition, highlighting potential for unexpected off-target activities.[11]
-
Pyrazolo[4,3-d]pyrimidines: While generally more selective than classic purine analogs, pyrazolo[4,3-d]pyrimidine-based kinase inhibitors can still exhibit off-target activities due to the conserved nature of the ATP-binding site across the kinome.[7][18] Comprehensive kinase profiling is essential to identify and mitigate these effects.[19][20]
Experimental Corner: Protocols and Workflows
The following section details standardized protocols for the synthesis and biological evaluation of these compounds, providing a framework for their comparative analysis.
Synthesis of Key Scaffolds
The chemical synthesis of these scaffolds is a key consideration in their development. Below are representative protocols for a classic purine analog and a foundational pyrazolo[4,3-d]pyrimidine intermediate.
Experimental Protocol: Synthesis of 6-Mercaptopurine (Purine Analog)
This synthesis involves the reaction of hypoxanthine with phosphorus pentasulfide.
-
Materials: Hypoxanthine, phosphorus pentasulfide, tetraline.
-
Procedure:
-
Combine hypoxanthine and an excess of phosphorus pentasulfide in tetraline as a solvent.
-
Heat the reaction mixture to 200°C for several hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude 6-mercaptopurine.
-
Purify the product by recrystallization.
-
Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
This protocol describes the conversion of 3-amino-4-cyanopyrazole to the target compound.
-
Materials: 3-amino-4-cyanopyrazole, formamidine acetate, 2-methoxyethanol.
-
Procedure:
-
Dissolve 3-amino-4-cyanopyrazole and formamidine acetate in 2-methoxyethanol.
-
Heat the reaction mixture to approximately 100°C in an inert atmosphere for about 48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and isolate the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry to obtain 4-aminopyrazolo[3,4-d]pyrimidine.
-
Biological Evaluation Protocols
Experimental Protocol: In Vitro Kinase Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of compounds against specific kinases.
-
Principle: Measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is quantified by a decrease in this activity.
-
Materials: Recombinant kinase, kinase-specific substrate, test compound, ATP, kinase assay buffer, detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the recombinant kinase to wells containing the test compound or vehicle control and incubate to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a defined period at an optimal temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound.
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials: Cancer cell line, culture medium, test compound, MTT solution (5 mg/mL), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 value.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the functional consequences of target engagement by these inhibitors, it is crucial to visualize their impact on cellular signaling pathways.
Conclusion: Choosing the Right Scaffold for the Job
Both pyrazolo[4,3-d]pyrimidines and purine analogs are undeniably powerful scaffolds in the medicinal chemist's toolbox. The choice between them is not a matter of inherent superiority but of strategic alignment with the therapeutic goal.
-
Purine analogs remain relevant, particularly as antimetabolites in classical chemotherapy. Furthermore, their demonstrated utility as scaffolds for kinase inhibitors like olomoucine indicates that this "old" scaffold can still learn new tricks, offering opportunities for the development of novel targeted agents.
-
Pyrazolo[4,3-d]pyrimidines represent a more modern approach, offering a highly versatile and adaptable platform for the design of specific kinase inhibitors. Their proven success in yielding potent and selective clinical candidates underscores their immense value in the era of precision medicine.
Ultimately, a deep understanding of the subtle yet significant differences in their structure, mechanism of action, and potential for resistance and off-target effects, as detailed in this guide, will empower researchers to select and engineer the optimal scaffold for their specific drug discovery program.
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- Kupper, J. H., & Frei, E. (Year). Purine Analogs. In Holland-Frei Cancer Medicine. NCBI Bookshelf.
- Sharma, R., & Kumar, V. (2013). Purine Analogues as Kinase Inhibitors: A Review. PubMed.
- Gharaei, R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
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A Comparative Guide to the Definitive Structural Validation of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine by NMR and X-ray Crystallography
Abstract
In the landscape of modern drug discovery, the pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The precise atomic arrangement of any synthesized compound is a critical determinant of its biological activity and intellectual property value. Consequently, unambiguous structural validation is not merely a formality but a cornerstone of the developmental pipeline. This guide provides an in-depth comparison of two gold-standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography—for the definitive structural elucidation of a key synthetic intermediate, 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how these complementary techniques provide a self-validating system for structural confirmation.
Introduction: The Imperative for Rigorous Structural Proof
The synthesis of novel heterocyclic compounds, such as this compound, often involves multi-step reaction sequences where the potential for isomeric byproducts is significant. For instance, alkylation or chlorination steps can lead to multiple regioisomers.[3][4] Relying on a single analytical method can be misleading. While techniques like mass spectrometry confirm the molecular weight (168.58 g/mol for C₆H₅ClN₄), they do not delineate the precise connectivity of the atoms.[5] Therefore, a dual approach using NMR to define the structure in solution and X-ray crystallography to map the solid-state atomic coordinates provides the highest level of confidence required for progression in a drug development program.[6][7][8]
Nuclear Magnetic Resonance (NMR): Mapping Connectivity in Solution
NMR spectroscopy is an unparalleled technique for determining the covalent framework of a molecule in the solution state. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, proximity, and bonding of atoms.[9][10]
Causality of Experimental Choices
A suite of NMR experiments is chosen to systematically build the molecular structure piece by piece.
-
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Determines the number of unique carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons, which is crucial for assigning aliphatic signals.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds), establishing proton-proton connectivity networks.[11]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[11][12]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (typically 2-3 bonds) correlations between protons and carbons. This is the key experiment for connecting molecular fragments and identifying quaternary (non-protonated) carbons.[11][12][13]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte peaks.
-
Instrumentation: Acquire data on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[14]
-
1D Spectra Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
Record a DEPT-135 spectrum.
-
-
2D Spectra Acquisition:
-
Record COSY, HSQC, and HMBC experiments using standard pulse programs. Optimization of the HMBC experiment for an expected long-range coupling constant of ~8 Hz is typical for aromatic and heterocyclic systems.[11]
-
Data Interpretation and Structural Confirmation
The expected structure of this compound has one aromatic proton (H5), one exchangeable N-H proton, and a methyl group (CH₃). The analysis workflow is as follows:
-
¹H and ¹³C Assignment: The ¹H NMR will show a singlet for the methyl group (around δ 2.6 ppm), a singlet for the pyrimidine proton H5 (around δ 8.7 ppm), and a broad singlet for the N-H proton. The ¹³C NMR will show six distinct carbon signals.
-
HSQC Correlation: The HSQC spectrum will show a direct correlation between the methyl protons and the methyl carbon, and between the H5 proton and the C5 carbon.
-
HMBC Connectivity: This is the definitive experiment. Key long-range correlations that confirm the structure include:
-
The methyl protons (at C3) will show correlations to the quaternary carbon C3 and the pyrazole ring carbon C3a.
-
The pyrimidine proton H5 will show correlations to the quaternary carbons C3a and C7a.
-
The N-H proton will show correlations to C3a and C7a, confirming the pyrazole ring structure.
-
The combination of these spectra allows for the unambiguous assignment of every proton and carbon, confirming the connectivity of the pyrazolo[4,3-d]pyrimidine core and the specific positions of the methyl and chloro substituents.
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 3-CH₃ | ~2.6 (s, 3H) | ~14 | C3, C3a |
| H5 | ~8.7 (s, 1H) | ~135 | C3a, C7, C7a |
| 1-NH | ~13.5 (br s, 1H) | - | C3a, C7a |
| C3 | - | ~150 | 3-CH₃ |
| C3a | - | ~115 | 3-CH₃, H5, 1-NH |
| C5 | - | ~135 | H5 |
| C7 | - | ~155 | H5 |
| C7a | - | ~152 | H5, 1-NH |
Note: Chemical shifts are estimations and can vary based on solvent and concentration.
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A Comparative Guide to the Cytotoxicity of Pyrazolo[4,3-d]pyrimidine Derivatives in Cancer Research
This guide provides an in-depth comparative analysis of the cytotoxic properties of pyrazolo[4,3-d]pyrimidine derivatives, a promising class of heterocyclic compounds in the landscape of modern oncology. As structural analogs of purines, these molecules have garnered significant attention for their ability to interact with a variety of enzymatic targets crucial for cancer cell proliferation and survival. We will delve into their structure-activity relationships, compare their potency against various cancer cell lines, and provide detailed protocols for evaluating their cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important scaffold.
The Rationale for Pyrazolo[4,3-d]pyrimidines in Oncology
The pyrazolo[4,3-d]pyrimidine scaffold is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows these compounds to competitively bind to the ATP-binding sites of various kinases, which are often dysregulated in cancer.[1][2] This competitive inhibition can disrupt signaling pathways essential for tumor growth, survival, and angiogenesis. Different substitutions on the pyrazolo[4,3-d]pyrimidine core can modulate the compound's potency, selectivity, and pharmacokinetic properties, making this scaffold a versatile platform for the design of novel anticancer agents.[3][4]
Comparative Cytotoxicity: A Data-Driven Analysis
The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this cytotoxic potency. The following table summarizes the IC50 values for a selection of pyrazolo[4,3-d]pyrimidine and the closely related, and more extensively studied, pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines.
| Compound ID/Series | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Mechanistic Target | Source |
| Pyrazolo[4,3-d]pyrimidine Derivatives | ||||||
| Compound 9 | MCF-7 (Breast) | ≤0.01 | Paclitaxel | - | Tubulin Polymerization | [4] |
| Compound 9 | NCI-60 Panel | ≤0.01 (in 19 cell lines) | - | - | Tubulin Polymerization | [4] |
| Compound 12 | MCF-7 (Breast) | - | - | - | Tubulin Polymerization | [4] |
| Compound 13 | MCF-7 (Breast) | - | - | - | Tubulin Polymerization | [4] |
| Compound 16 | MCF-7 (Breast) | - | - | - | Tubulin Polymerization | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||||||
| Compound 10k | HT-29 (Colon) | 0.03 | - | - | VEGFR-2, Tubulin Polymerization | [5] |
| Compound 14 | HCT-116 (Colon) | 0.006 | Sorafenib | 0.176 | CDK2 | [1][2][6][7] |
| Compound 15 | HCT-116 (Colon) | 0.007 | Sorafenib | 0.176 | CDK2 | [1][2][6][7] |
| Compound 14 | MCF-7 (Breast) | 0.045 | Sorafenib | 0.144 | CDK2 | [1][2][6][7] |
| Compound 15 | MCF-7 (Breast) | 0.046 | Sorafenib | 0.144 | CDK2 | [1][2][6][7] |
| Compound 14 | HepG-2 (Liver) | 0.048 | Sorafenib | 0.019 | CDK2 | [1][2][6][7] |
| Compound 15 | HepG-2 (Liver) | 0.048 | Sorafenib | 0.019 | CDK2 | [1][2][6][7] |
| Compound 10e | MCF-7 (Breast) | 11 | - | - | Not specified | [8][9] |
| Compound 1a | A549 (Lung) | 2.24 | Doxorubicin | 9.20 | Apoptosis Induction | [10] |
| Compound 1d | MCF-7 (Breast) | 1.74 | - | - | Not specified | [10] |
| Compound 7 | Caco-2 (Colon) | - | - | - | Ki67 Inhibition | [11] |
| Compound 16 | MDA-MB-468 (Breast) | - | - | - | EGFR | [12] |
| SI163 | D283-MED (Medulloblastoma) | 1.74 | - | - | Src Kinase | [13] |
| S29 | D283-MED (Medulloblastoma) | 4.89 | - | - | Src Kinase | [13] |
| S7 | D283-MED (Medulloblastoma) | 14.16 | - | - | Src Kinase | [13] |
Expert Analysis of the Data: The data clearly demonstrates the potent anticancer activity of pyrazolo[4,3-d]pyrimidine and its isomeric pyrazolo[3,4-d]pyrimidine derivatives, with some compounds exhibiting low nanomolar to micromolar IC50 values. Notably, Compound 9 from the pyrazolo[4,3-d]pyrimidine series shows exceptional potency across a broad range of cancer cell lines, suggesting a robust mechanism of action.[4] The pyrazolo[3,4-d]pyrimidine derivatives also display remarkable cytotoxicity, with compounds 14 and 15 showing superior activity against HCT-116 and MCF-7 cell lines when compared to the established drug Sorafenib.[1][2][6][7] The diverse range of targeted kinases, including CDK2, VEGFR-2, EGFR, and Src, underscores the versatility of this scaffold in generating inhibitors for various oncogenic signaling pathways.[5][12][13]
Key Signaling Pathways Targeted by Pyrazolo[4,3-d]pyrimidine Derivatives
The cytotoxic effects of these compounds are intrinsically linked to their ability to inhibit key signaling pathways that drive cancer cell proliferation and survival.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a critical regulator of the cell cycle, particularly the G1/S phase transition.[1] Overexpression of CDK2 is common in many cancers, leading to uncontrolled cell division. Pyrazolo[3,4-d]pyrimidine derivatives have been designed to act as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[1][2][6][7]
Caption: CDK2 signaling pathway and its inhibition by pyrazolo[4,3-d]pyrimidine derivatives.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics are potent anticancer agents. Certain pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A streamlined workflow for the MTT cell viability assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of pyrazolo[4,3-d]pyrimidine derivatives as a rich source of novel anticancer agents. Their ability to target a diverse range of kinases with high potency, coupled with their chemical tractability, makes them an attractive scaffold for further drug discovery and development efforts. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, as well as exploring their potential in combination therapies to overcome drug resistance. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of this promising class of molecules.
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The Kinome Navigator: A Comparative Guide to the Cross-Reactivity Profile of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
This guide provides a comprehensive analysis of the cross-reactivity profile of the pyrazolopyrimidine-based compound, 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced landscape of kinase inhibitor selectivity. We will objectively compare its postulated performance with established alternatives, supported by illustrative experimental data and detailed methodologies.
The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, recognized as a "privileged structure" due to its bioisosteric relationship with purines, enabling it to effectively compete for the ATP-binding site of a wide array of kinases.[1] This inherent versatility, however, necessitates a thorough understanding of an inhibitor's selectivity profile to minimize off-target effects and enhance therapeutic efficacy.[2][3][4]
While direct, comprehensive experimental data for this compound is not extensively available in public literature,[5] we can construct a scientifically-grounded, hypothetical cross-reactivity profile based on the well-documented structure-activity relationships (SAR) of analogous pyrazolopyrimidine derivatives.[6][7][8][9][10][11] This guide will utilize this postulated profile for a comparative analysis against both a broad-spectrum and a highly selective kinase inhibitor, providing a practical framework for evaluating novel chemical entities.
Comparative Kinase Inhibition Profiles
To contextualize the selectivity of this compound, we will compare its hypothetical profile against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the more selective SRC family kinase inhibitor, Saracatinib (AZD0530) . Staurosporine is known for its potent but indiscriminate inhibition of a wide range of kinases, making it a useful, albeit non-selective, research tool.[12] Saracatinib, while still possessing off-target activities, demonstrates significantly greater selectivity for SRC family kinases.
Table 1: Comparative Kinase Inhibition Profiles (% Inhibition at 1 µM)
| Kinase Target | This compound (Hypothetical) | Staurosporine (Broad-Spectrum) | Saracatinib (AZD0530) (SRC-Selective) |
| SRC | 95 | 99 | 98 |
| YES | 92 | 98 | 95 |
| FYN | 88 | 97 | 90 |
| LCK | 85 | 96 | 88 |
| ABL1 | 75 | 95 | 80 |
| EGFR | 45 | 85 | 30 |
| VEGFR2 | 30 | 90 | 25 |
| CDK2 | 20 | 92 | 15 |
| PKA | 10 | 98 | 5 |
| PKCα | 15 | 99 | 10 |
Data Interpretation:
The hypothetical profile of this compound suggests a strong inhibitory activity against SRC family kinases (SRC, YES, FYN, LCK), with moderate activity against ABL1. This is consistent with the known activity of many pyrazolopyrimidine scaffolds.[7][8] Crucially, it is postulated to have significantly less off-target activity against serine/threonine kinases like PKA and PKCα compared to the promiscuous inhibitor Staurosporine. While more selective than Staurosporine, it appears to have a broader activity profile than Saracatinib, with notable inhibition of EGFR.
Visualizing Selectivity: A Kinome Map Perspective
To visually represent the selectivity of these inhibitors, a kinome map is an invaluable tool. The following diagram illustrates the hypothetical target space of this compound in comparison to our selected benchmarks.
Caption: Comparative Kinome Targeting Profile.
Experimental Workflow for Cross-Reactivity Profiling
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical evaluation. A tiered approach is often the most efficient and cost-effective strategy.[13]
Tier 1: Single-Dose Broad Kinase Panel Screening
The initial step involves screening the test compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.[13][14] This provides a broad overview of the compound's inhibitory landscape and identifies potential on- and off-targets.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol describes a generalized method for a radiometric kinase assay, a gold standard for its direct measurement of enzyme activity.[2]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For the screening plate, perform a serial dilution to achieve the final desired concentration (e.g., 1 µM) in the assay well.
-
Kinase Reaction Mixture: In a 96-well plate, combine the recombinant kinase, its specific substrate peptide, and the kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Compound Incubation: Add the test compound to the kinase reaction mixture and incubate for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiation of Phosphorylation: Start the kinase reaction by adding a solution containing [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each kinase to accurately reflect competitive inhibition.[15]
-
Reaction Incubation: Incubate the plate at 30°C for a specified time, ensuring the reaction remains within the linear range.
-
Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillant to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO vehicle control (0% inhibition) and a control with a potent broad-spectrum inhibitor like Staurosporine (100% inhibition).
Caption: Workflow for Radiometric Kinase Assay.
Tier 2: IC₅₀ Determination for Primary Hits
For kinases that show significant inhibition (e.g., >70%) in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).[13] This provides a quantitative measure of the compound's potency against these targets.
Experimental Protocol: IC₅₀ Determination
The protocol is similar to the single-dose screen, with the key difference being the preparation of a 10-point serial dilution of the test compound.
-
Compound Dilution: Create a 10-point, 2- or 3-fold serial dilution of the test compound in DMSO.
-
Assay Execution: Follow steps 2-8 of the radiometric kinase assay protocol for each concentration of the inhibitor.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.
Concluding Remarks
The cross-reactivity profiling of this compound, even when based on a well-reasoned hypothetical profile, underscores the critical importance of comprehensive selectivity assessment in drug discovery. The pyrazolo[4,3-d]pyrimidine scaffold holds immense potential for the development of targeted therapies, but its inherent ability to interact with a multitude of kinases necessitates a rigorous and systematic approach to characterization.[6][16][17]
This guide provides a framework for such an evaluation, from comparative analysis against established benchmarks to detailed experimental protocols for generating robust and reliable data. By understanding the full spectrum of a compound's interactions with the kinome, researchers can make more informed decisions, leading to the development of safer and more effective kinase inhibitors.
References
- Apsel, B., et al. (2008). A chemical genomics approach to the discovery of novel kinase inhibitors. Journal of Biological Chemistry, 283(49), 34441-34449.
- Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30582-30594.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2361.
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
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Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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- van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e4.
- Vidal, J., et al. (2019). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 62(17), 7966-7985.
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A Comparative Guide to the Biological Activities of Pyrazolo[4,3-d]pyrimidines and Allopurinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of pyrazolo[4,3-d]pyrimidines and the well-established drug, allopurinol. Moving beyond a simple side-by-side analysis, this document delves into the mechanistic distinctions, presents supporting experimental data, and offers detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery and development endeavors.
Introduction: Two Purine Analogs, Divergent Biological Fates
Allopurinol, a structural isomer of hypoxanthine, has been a cornerstone in the management of hyperuricemia and gout for decades. Its mechanism of action is well-defined, primarily centered on the inhibition of xanthine oxidase, the terminal enzyme in purine metabolism.[1][2][3] Pyrazolo[4,3-d]pyrimidines, which also share a structural resemblance to purines, have emerged as a versatile scaffold exhibiting a much broader and more diverse range of biological activities.[4] This guide will explore these divergent activities, providing a comparative analysis of their therapeutic potential.
Head-to-Head: Xanthine Oxidase Inhibition
The most direct comparison between allopurinol and certain pyrazolopyrimidine derivatives lies in their ability to inhibit xanthine oxidase (XO). Allopurinol is a pro-drug, metabolized to its active form, oxypurinol, which acts as a potent and long-acting inhibitor of XO.[2][3] This inhibition is the basis of its uric acid-lowering effects.
Recent studies have demonstrated that specific pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives also exhibit significant XO inhibitory activity, with some compounds showing potency comparable to or even exceeding that of allopurinol.[5][6]
Table 1: Comparative Xanthine Oxidase Inhibitory Activity
| Compound | IC50 (µg/mL)[5] | Ki (µg/mL)[5] |
| Allopurinol | 2.9 | 1.816 |
| 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (3b) | 4.228 | 3.56 |
| 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (3g) | 3.1 | 2.337 |
This data indicates that while allopurinol remains a potent XO inhibitor, the pyrazolopyrimidine scaffold offers a promising foundation for the development of new-generation XO inhibitors with potentially improved efficacy or different pharmacological profiles.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a standard method to determine the inhibitory potential of compounds against xanthine oxidase.
Principle: The assay measures the enzymatic conversion of xanthine to uric acid by xanthine oxidase. Uric acid has a characteristic absorbance at 295 nm, and the rate of its formation is monitored to determine enzyme activity.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
Test Compounds (e.g., pyrazolo[4,3-d]pyrimidine derivatives)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer.
-
Dissolve allopurinol and test compounds in DMSO to create stock solutions. Further dilute with buffer to desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL buffer + 50 µL of the highest concentration of the test compound solvent (e.g., DMSO in buffer).
-
Control (No Inhibitor): 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL of the test compound solvent.
-
Test Compound: 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL of test compound at various concentrations.
-
Positive Control: 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL of allopurinol at various concentrations.
-
-
Incubation: Pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the xanthine solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [1 - (Rate of test compound / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Beyond Xanthine Oxidase: The Multifaceted Biological Activities of Pyrazolo[4,3-d]pyrimidines
A key differentiator between pyrazolo[4,3-d]pyrimidines and allopurinol is the former's broad spectrum of biological activities, extending far beyond the inhibition of a single enzyme. This versatility positions them as promising candidates for a range of therapeutic areas, particularly in oncology and inflammatory diseases. Allopurinol, in contrast, does not exhibit significant activity in these other areas.
Kinase Inhibition: A New Frontier in Cancer Therapy
Numerous pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4] This activity is a stark contrast to allopurinol, which is not known to be a kinase inhibitor.
Key Kinase Targets of Pyrazolo[4,3-d]pyrimidines:
-
Src Kinase: These non-receptor tyrosine kinases are often overexpressed and hyperactivated in various cancers, playing a crucial role in cell growth, migration, and survival.[7][8][9]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[10][11][12]
-
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Overexpression of EGFR is common in many cancers, and its inhibition is a validated therapeutic strategy.[13]
Table 2: Selected Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors and their Potency
| Compound/Derivative | Kinase Target | IC50/GI50 | Cell Line | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | Src Kinase | 5.6 - 6.2 µM | SK-Ov-3, MDA-MB-231 | [14] |
| Pyrazolo[3,4-d]pyrimidine derivative 14 | CDK2/cyclin A2 | 0.057 µM | - | [15] |
| Pyrazolo[3,4-d]pyrimidine derivative 15 | CDK2/cyclin A2 | 0.119 µM | - | [15] |
| Pyrazolo[3,4-d]pyrimidine derivative 16 | EGFR-TK | 0.034 µM | - | [13] |
| Pyrazolo[3,4-d]pyrimidine derivative 15 | Various | 0.018 - 9.98 µM | NCI 60 cancer cell lines | [13] |
Signaling Pathway Visualization: Src Kinase
Caption: Simplified Src kinase signaling pathway and the inhibitory action of pyrazolo[4,3-d]pyrimidines.
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Materials:
-
Kinase of interest (e.g., Src, CDK2)
-
Substrate peptide specific for the kinase
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or vehicle control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Microtubule Targeting: A Novel Anti-Cancer Mechanism
Certain N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent microtubule targeting agents (MTAs).[16][17][18] They inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[16][17][18] This mechanism is distinct from both allopurinol and many other kinase inhibitors, highlighting the unique therapeutic potential of this scaffold.
Table 3: Tubulin Polymerization Inhibition by Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Tubulin Polymerization IC50 (µM)[18] |
| 9 | 0.45 |
| 11 | 0.42 |
| 12 | 0.49 |
| 13 | 0.42 |
These compounds have shown potent anticancer activity in various cell lines, including those resistant to conventional MTAs like paclitaxel.[16][17]
Experimental Workflow: Cell Viability Assessment (MTT Assay)
Caption: General workflow for assessing cell viability using the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds (pyrazolo[4,3-d]pyrimidines and allopurinol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Both pyrazolo[4,3-d]pyrimidines and allopurinol have demonstrated anti-inflammatory properties, although they appear to act through distinct, and in some cases, overlapping mechanisms.
Pyrazolo[4,3-d]pyrimidines: Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α.[19] The anti-inflammatory effects of some of these compounds are mediated through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.[19] Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[20]
Allopurinol: Beyond its primary role in reducing uric acid-induced inflammation in gout, allopurinol has been shown to possess broader anti-inflammatory and antioxidant properties.[5][21] Its effects are, in part, mediated by the modulation of the NF-κB and p38 MAPKinase signaling pathways.[5][22]
Signaling Pathway Visualization: NF-κB in Inflammation
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Bridging the Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazolo[4,3-d]pyrimidine Compounds
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal toxicity is a perpetual endeavor. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent inhibitors targeting key players in cancer progression.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this versatile class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the experimental data, explore the underlying methodologies, and critically analyze the often-observed gap between promising laboratory findings and successful preclinical outcomes.
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Versatile Tool in Oncology
The pyrazolo[4,3-d]pyrimidine core is a bioisostere of purine, allowing it to mimic endogenous molecules and interact with a wide array of biological targets.[3] This structural versatility has led to the development of compounds that exhibit a broad spectrum of pharmacological activities, most notably as anti-cancer agents.[1] These compounds have been shown to inhibit various critical targets, including cyclin-dependent kinases (CDKs), c-Src tyrosine kinase, tubulin polymerization, and phosphodiesterases (PDEs), thereby interfering with cell cycle progression, signal transduction, and cytoskeletal dynamics.[4][5][6][7][8]
Part 1: In Vitro Efficacy - The Foundation of Discovery
The initial assessment of any potential anti-cancer agent begins with rigorous in vitro testing. These assays provide a controlled environment to evaluate a compound's direct cytotoxic or inhibitory effects on cancer cells and their molecular targets.
Quantifying Potency: IC50 and GI50 Values
A key metric in in vitro studies is the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. These values quantify the concentration of a compound required to inhibit a specific biological process (e.g., enzyme activity) or cell growth by 50%. The lower the IC50 or GI50 value, the greater the potency of the compound.
Numerous studies have demonstrated the potent in vitro activity of pyrazolo[4,3-d]pyrimidine derivatives across a wide range of cancer cell lines.
Table 1: Selected In Vitro Efficacy Data for Pyrazolo[4,3-d]pyrimidine Compounds
| Compound ID | Target | Cell Line(s) | Reported IC50/GI50 | Reference |
| Compound 9 | Tubulin Polymerization | NCI-60 Panel | GI50 ≤10 nM in most cell lines | [4] |
| LGR6768 | CDK7 | SEM (Leukemia) | IC50 in the nanomolar range | [5] |
| SI-388 | c-Src | Glioblastoma cells | Potent inhibition of kinase | [9] |
| Compound 14 | CDK2/cyclin A2 | HCT-116 (Colon) | IC50 = 6 nM | [3][10] |
| Compound 15 | CDK2/cyclin A2 | HCT-116 (Colon) | IC50 = 7 nM | [3][10] |
| Compound 16a | EGFR-TK | Various | GI50 = 2.53 to 9.63 µM | [11] |
| Compound 12c | Not Specified | UO-31 (Renal Cancer) | IC50 = 0.87 µM | [12] |
| Si306 | c-Src | Neuroblastoma cells | Ki = 0.13 µM | [13] |
This table is a representative sample and not an exhaustive list.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14][15] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[14]
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated and untreated control wells.[14]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[14]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[14][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.[14]
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
Part 2: In Vivo Efficacy - The Preclinical Proving Ground
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's therapeutic potential in a more physiologically relevant context.[17]
Xenograft Models: A Window into Tumor Response
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anti-cancer drugs.[18] These models allow for the assessment of a compound's ability to inhibit tumor growth in vivo.
Several pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant anti-tumor activity in various xenograft models.
Table 2: Selected In Vivo Efficacy Data for Pyrazolo[4,3-d]pyrimidine Compounds
| Compound ID | Cancer Type | Animal Model | Key Findings | Reference |
| Compound 9 | Breast Cancer (MCF-7) | Mouse Xenograft | Significantly better at reducing tumor volume than paclitaxel. | [4] |
| S29 | Medulloblastoma | Mouse Xenograft | Inhibited tumor growth. | [7] |
| Compounds 47 & 48 | Prostate Cancer (PC3) | Mouse Xenograft | Significantly reduced tumor growth. | [19][20] |
| Si306 | Glioblastoma | Mouse Xenograft | In combination with radiotherapy, significantly inhibited tumor growth. | [21] |
| Si306 | Neuroblastoma | Orthotopic Mouse Model | Increased survival of mice when delivered via targeted liposomes. | [13] |
This table is a representative sample and not an exhaustive list.
Experimental Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
This protocol outlines the general steps for conducting an in vivo efficacy study using a subcutaneous xenograft model in mice.[18][22]
Step-by-Step Methodology:
-
Cell Preparation: Culture the desired human cancer cell line under sterile conditions. Harvest the cells during their exponential growth phase and prepare a single-cell suspension in a suitable medium, often mixed with Matrigel to support tumor establishment.[18][23]
-
Tumor Inoculation: Anesthetize immunocompromised mice (e.g., nude or SCID mice). Subcutaneously inject a specific number of cancer cells (typically 1-10 million) into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), measure their dimensions using calipers every few days.[18]
-
Randomization and Treatment: When tumors reach a predetermined average size, randomize the mice into treatment and control groups.[18] Administer the pyrazolo[4,3-d]pyrimidine compound or vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Statistically compare the tumor growth between the treated and control groups to determine the compound's efficacy.
Diagram of the Xenograft Study Workflow:
Caption: Key phases of an in vivo subcutaneous xenograft study.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
A critical challenge in drug development is the translation of promising in vitro results to in vivo efficacy.[24][25] It is not uncommon for a compound with nanomolar potency in a cell-based assay to show modest or no activity in an animal model. Understanding the factors that contribute to this discrepancy is paramount for successful drug development.
Several factors can influence the correlation between in vitro and in vivo data:
-
Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound may have excellent in vitro potency but poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to insufficient drug exposure in vivo.[26][27]
-
Drug Concentrations: Preclinical studies sometimes use inflated in vitro concentrations that are not achievable in a clinical setting, leading to misleading "positive" results.[24]
-
Tumor Microenvironment (TME): In vitro cell cultures lack the complex TME, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence drug response and contribute to resistance.[18]
-
Target Engagement: A drug must reach its target within the tumor at a sufficient concentration to exert its effect. For central nervous system tumors, the blood-brain barrier presents a significant hurdle for many kinase inhibitors.[26]
-
Model Limitations: Xenograft models, while valuable, are established in immunocompromised mice, which limits the evaluation of immunomodulatory effects of a drug.[28] Furthermore, the biological characteristics of long-term passaged cell lines may differ from the original tumor.[28]
Diagram of Factors Influencing In Vitro-In Vivo Translation:
Caption: Key factors influencing the translation of in vitro to in vivo efficacy.
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold continues to be a rich source of novel anti-cancer drug candidates. A thorough understanding of both in vitro and in vivo efficacy is essential for advancing these promising compounds through the drug development pipeline. While in vitro assays provide a crucial foundation for identifying potent molecules, in vivo studies are indispensable for validating their therapeutic potential in a more complex biological system.
Future research should focus on developing more predictive preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, which better recapitulate the heterogeneity and immune landscape of human cancers.[28] Furthermore, a greater emphasis on understanding the pharmacokinetic and pharmacodynamic properties of these compounds early in the discovery process will be critical for bridging the gap between the bench and the bedside and ultimately delivering more effective therapies to patients.
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A Head-to-Head Comparison of Pyrazolo[4,3-d]pyrimidine and its Bioisosteres as EGFR Inhibitors: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of pyrazolo[4,3-d]pyrimidine scaffold derivatives and their closely related bioisosteres, the pyrazolo[3,4-d]pyrimidines, as inhibitors of the Epidermal Growth Factor Receptor (EGFR). While the initial focus was on the pyrazolo[4,3-d]pyrimidine core, a thorough review of current literature reveals a greater prevalence of its pyrazolo[3,4-d]pyrimidine counterpart in the development of novel EGFR inhibitors. This guide will, therefore, present a comparative analysis of potent molecules from both scaffolds, offering researchers and drug development professionals a detailed overview of their performance, supported by experimental data.
The aberrant signaling of EGFR is a well-established driver in numerous cancers, making it a prime target for therapeutic intervention. The pyrazolo-pyrimidine scaffold, due to its structural similarity to the adenine core of ATP, serves as a privileged structure for the design of ATP-competitive kinase inhibitors. This guide will delve into the structure-activity relationships, inhibitory potency, and cellular effects of key compounds from this class, providing a solid foundation for future research and development.
The EGFR Signaling Pathway: A Target for Pyrazolo-pyrimidine Inhibitors
The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Pyrazolo-pyrimidine inhibitors are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent downstream signaling.
Caption: EGFR signaling pathway and the mechanism of action of pyrazolo-pyrimidine inhibitors.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro activity of selected pyrazolo[3,4-d]pyrimidine and pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives against EGFR and various cancer cell lines. These compounds have been chosen based on the availability of robust experimental data to facilitate a meaningful head-to-head comparison.
Table 1: EGFR Kinase Inhibitory Activity
| Compound ID | Scaffold | Target | IC50 (µM) | Reference |
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | EGFRwt | 0.016 | [4] |
| EGFRT790M | 0.236 | [4] | ||
| Compound 4 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.054 | [3][5] |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.135 | [3][5] |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.034 | [3][5] |
| Compound 12g | Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 4.18 | [6] |
| Compound 12c | Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 10.25 | [6] |
| Compound 12d | Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 12.88 | [6] |
| Compound 14d | Pyrazolo[3,4-d]pyrimidine | EGFRwt | 56.02 | [7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Scaffold | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound 1 | Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine | HCC1937 | Breast | 7.01 | [1][2] |
| MCF7 | Breast | 10.25 | [1][2] | ||
| HeLa | Cervical | 11.00 | [1][2] | ||
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | A549 | Lung | 8.21 | [4] |
| HCT-116 | Colon | 19.56 | [4] | ||
| Compounds 15 & 16 | Pyrazolo[3,4-d]pyrimidine | NCI 60 Panel | Various | 0.018 - 9.98 | [3][5] |
| Compound 12g | Pyrazolo[3,4-d]pyrimidine | MCF-7 | Breast | 5.36 | [6] |
| A549 | Lung | 7.82 | [6] | ||
| HT-29 | Colorectal | 9.09 | [6] | ||
| Compound 14d | Pyrazolo[3,4-d]pyrimidine | HepG-2 | Liver | 4.28 | [7] |
| HCT-116 | Colon | 3.97 | [7] | ||
| MCF-7 | Breast | 9.85 | [7] |
Structure-Activity Relationship (SAR) Insights
The data presented highlights several key SAR trends for the pyrazolo[3,4-d]pyrimidine scaffold:
-
Substitutions at the 4-position: The nature of the substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine ring is critical for potent EGFR inhibition. Aromatic amines are generally favored, with specific substitutions on the phenyl ring modulating activity. For instance, the presence of a chlorine atom at the 4-position of the phenyl ring in compound 12b significantly enhanced its inhibitory activity against wild-type EGFR.[4]
-
Linker and Hydrophobic Moiety: The linker connecting the pyrazolo[3,4-d]pyrimidine core to a hydrophobic moiety plays a crucial role in occupying the hydrophobic region of the ATP-binding site.[3]
-
Fused Ring Systems: The pyrazolo-[4,3-e][1][2][3]triazolopyrimidine scaffold, as seen in Compound 1, demonstrates that more complex fused ring systems can also exhibit potent anti-proliferative activity, likely through inhibition of the EGFR pathway.[1][2]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize EGFR inhibitors.
General Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro evaluation of pyrazolo-pyrimidine EGFR inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: EGFR Kinase Inhibition (HTRF) Assay
This assay is used to directly measure the inhibitory activity of the compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Biotinylated substrate peptide
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the EGFR enzyme, and the biotinylated substrate peptide in kinase buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665. Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a versatile and highly tractable core for the development of potent EGFR inhibitors. The compounds discussed in this guide demonstrate significant anti-proliferative activity across a range of cancer cell lines and direct inhibitory effects on EGFR kinase. The structure-activity relationships highlighted provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.
Future research in this area should focus on:
-
Exploration of the pyrazolo[4,3-d]pyrimidine scaffold: Despite the current focus on the 3,4-d isomer, further investigation into the 4,3-d scaffold could uncover novel inhibitors with unique pharmacological profiles.
-
In vivo efficacy studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Targeting resistance mutations: The development of inhibitors that are active against clinically relevant EGFR resistance mutations, such as T790M and C797S, remains a critical challenge.
-
Dual-target inhibitors: Designing molecules that can simultaneously inhibit EGFR and other key signaling nodes may offer a strategy to overcome resistance and enhance therapeutic efficacy.
This guide provides a solid foundation for researchers entering or currently working in the field of pyrazolo-pyrimidine-based EGFR inhibitors. The comparative data, detailed protocols, and mechanistic insights presented herein are intended to accelerate the discovery and development of novel and effective cancer therapeutics.
References
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. 2021. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. 2024. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. 2024. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. 2023. Available from: [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. 2022. Available from: [Link]
-
Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. PubMed. 2016. Available from: [Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. 2000. Available from: [Link]
-
Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers. Bohrium. 2021. Available from: [Link]
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- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to Analytical Standards for 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various pharmacologically active agents. As a critical intermediate in the synthesis of these agents, 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 5399-95-1) demands robust analytical standards to ensure the quality, purity, and consistency of research and development efforts. This guide provides an in-depth comparison of analytical methodologies, supported by experimental data from closely related analogs, to establish a comprehensive framework for its analysis. While specific validated methods for this compound are not extensively published, this guide extrapolates from established principles and data for similar pyrazolopyrimidine derivatives to offer a scientifically grounded approach.
Physicochemical Properties and Their Analytical Implications
Understanding the fundamental physicochemical properties of this compound is paramount in selecting and optimizing analytical methods.
| Property | Value/Prediction | Analytical Implication |
| Molecular Formula | C₆H₅ClN₄[1] | Guides mass spectrometry analysis and elemental analysis. |
| Molecular Weight | 168.58 g/mol [1] | Essential for mass spectrometry and concentration calculations. |
| Predicted Boiling Point | 349.6±37.0 °C | Suggests that Gas Chromatography (GC) may be a viable technique. |
| Predicted Density | 1.535±0.06 g/cm³ | Relevant for physical characterization. |
| Predicted pKa | 6.20±0.50 | Critical for developing HPLC methods, particularly in selecting the appropriate mobile phase pH to ensure good peak shape and retention. |
| Purity (Commercial) | Min. 95%[1] | Indicates the need for sensitive analytical methods to identify and quantify impurities. |
Core Analytical Techniques for Structure Elucidation and Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The following techniques, when used in concert, provide a self-validating system for identity, purity, and strength.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for assessing the purity and potency of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is the most appropriate choice.
Causality in Method Development: The choice of a C18 stationary phase is based on the compound's moderate polarity. The mobile phase, a mixture of acetonitrile and water, is selected for its ability to elute the analyte with good peak shape. The addition of a buffer, such as ammonium acetate, is crucial to control the ionization state of the molecule, given its predicted pKa, thereby ensuring reproducible retention times. UV detection is suitable due to the presence of the chromophoric pyrazolopyrimidine ring system.
dot
Caption: HPLC workflow for purity and assay determination.
Exemplary HPLC Method (based on related pyrazolopyrimidines):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase chromatography of moderately polar compounds. |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile | Provides good peak shape and resolution. |
| Gradient | 20% B to 80% B over 15 min | To elute potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm | The pyrazolopyrimidine core is expected to have strong UV absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
Trustworthiness through System Suitability: Before sample analysis, a system suitability test must be performed by injecting a standard solution multiple times. Key parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for impurity identification.
Exemplary Data from a Related Compound: For the analogous compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, high-resolution mass spectrometry (HRMS) data was reported as: calculated for C₇H₇Cl₂N₄ [M+H]⁺ 217.0042; found m/z 217.0050[2]. This demonstrates the high accuracy of HRMS in confirming the elemental composition. For this compound, the expected [M+H]⁺ ion would be at m/z 169.0276.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the precise molecular structure, including the regiochemistry of substituents, which is critical for distinguishing between isomers.
Exemplary Data from a Related Compound: The ¹H-NMR spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO-d₆ showed characteristic singlets for the methyl group (4.08 ppm), the chloromethyl group (4.92 ppm), and the pyrazole proton (8.46 ppm)[2].
For this compound, one would expect to see:
-
A singlet for the methyl group.
-
A singlet for the pyrimidine proton.
-
A broad singlet for the N-H proton of the pyrazole ring.
The exact chemical shifts would need to be determined experimentally but can be predicted using computational methods. ¹³C-NMR and 2D NMR techniques (like HSQC and HMBC) would further confirm the carbon skeleton and the connectivity of protons and carbons.
Comparison with Alternative Analytical Standards
While the combination of HPLC, MS, and NMR provides a comprehensive characterization, other techniques can be employed for specific purposes.
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| Gas Chromatography (GC) | Separation based on volatility. | High resolution for volatile compounds; suitable for identifying residual solvents. | Requires the analyte to be thermally stable and volatile. | Analysis of residual solvents from the synthesis process. |
| Elemental Analysis | Measures the percentage of C, H, N, and Cl. | Provides empirical formula confirmation. | Does not distinguish between isomers; requires a highly pure sample. | Final confirmation of elemental composition on a purified sample. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups. | Complex spectra can be difficult to interpret fully; not ideal for quantification. | Quick identity check and confirmation of the absence/presence of key functional groups. |
Potential Impurities and Their Control
A robust analytical standard must be able to separate and identify potential impurities arising from the synthesis. The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a substituted aminopyrazole with a cyclizing agent[2][3].
dot
Caption: Potential impurities in the synthesis process.
Common Potential Impurities:
-
Starting Materials: Unreacted aminopyrazole precursors.
-
Positional Isomers: Isomers formed due to different cyclization pathways. This is a critical impurity that must be controlled and separated by the analytical method.
-
Hydrolyzed Impurities: The chloro group can be susceptible to hydrolysis, leading to the corresponding hydroxyl derivative.
The developed HPLC method should be validated for specificity to demonstrate its ability to separate the main compound from these potential impurities.
Conclusion and Recommendations
For the establishment of a reliable analytical standard for this compound, a multi-faceted approach is recommended.
-
Primary Standard Characterization: A primary reference standard should be characterized using a combination of HPLC (for purity), HRMS (for elemental composition), and NMR (for structural confirmation). Elemental analysis should also be performed to confirm the empirical formula.
-
Routine Analysis: For routine quality control, a validated reversed-phase HPLC method with UV detection is the most suitable technique for determining purity and assay.
-
Method Validation: Any analytical method used must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
By adopting this comprehensive analytical strategy, researchers and drug developers can ensure the quality and consistency of this compound, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
-
G. A. G. M. Al-Hemyari, et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1013. Available from: [Link]
-
El-Sayed, W. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2265-2281. Available from: [Link]
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A Comparative Guide to Confirming the Binding Mode of Pyrazolo[4,3-d]pyrimidines to Target Kinases
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors. Its bioisosteric resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of kinases, making it a cornerstone for the development of targeted cancer therapies and treatments for other diseases driven by aberrant kinase activity.[1] However, the therapeutic success of these inhibitors hinges on a precise understanding of their molecular interactions with the target kinase. This guide provides a comprehensive comparison of state-of-the-art techniques to elucidate and validate the binding mode of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors, offering researchers the insights needed to accelerate their drug discovery programs.
The Imperative of Binding Mode Confirmation
Confirming the binding mode of a kinase inhibitor is not merely an academic exercise; it is a critical step in the drug development pipeline that informs lead optimization, explains structure-activity relationships (SAR), and provides a rational basis for overcoming drug resistance. An unambiguous understanding of how a pyrazolo[4,3-d]pyrimidine inhibitor orients itself within the kinase active site and the specific interactions it forms with key amino acid residues is paramount for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
A Multi-pronged Approach to Binding Mode Validation
A robust confirmation of an inhibitor's binding mode relies on a synergistic combination of high-resolution structural biology techniques, biophysical assays to quantify binding affinity and thermodynamics, and computational modeling to rationalize and predict interactions. Each method offers unique advantages and, when used in concert, provides a comprehensive and validated picture of the inhibitor-kinase complex.
Caption: Integrated workflow for binding mode confirmation.
High-Resolution Structural Techniques: The Gold Standard
Direct visualization of the inhibitor-kinase complex provides the most compelling evidence for a specific binding mode.
X-ray Crystallography
X-ray crystallography is the unparalleled gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. It provides a static yet highly detailed snapshot of the inhibitor's orientation, conformation, and key interactions with the kinase active site.
Causality in Experimental Choices: The choice of crystallization conditions is critical. The protein must be highly pure and stable, and the inhibitor must have sufficient solubility and affinity to form a stable complex. The resulting electron density map allows for the unambiguous placement of the pyrazolo[4,3-d]pyrimidine core and its substituents, revealing crucial hydrogen bonds, hydrophobic interactions, and water-mediated contacts. For instance, the pyrazolo[3,4-d]pyrimidine core, a close isomer, is known to mimic the hinge-binding interactions of ATP.[2]
Step-by-Step Protocol for Co-crystallization:
-
Protein Expression and Purification: Express the target kinase domain in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.
-
Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of the pyrazolo[4,3-d]pyrimidine inhibitor.
-
Crystallization Screening: Use high-throughput screening methods (e.g., sitting drop or hanging drop vapor diffusion) to test a wide range of precipitants, buffers, and additives.
-
Crystal Optimization: Refine initial crystal hits by systematically varying the conditions to obtain diffraction-quality crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known kinase structure), and build and refine the atomic model of the kinase-inhibitor complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful solution-based alternative to X-ray crystallography, providing dynamic information about the binding event. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which parts of the inhibitor are in close proximity to the protein, while Chemical Shift Perturbation (CSP) mapping can pinpoint the amino acid residues in the kinase active site involved in binding.
Causality in Experimental Choices: NMR is particularly useful when obtaining high-quality crystals is challenging. It can also confirm that the binding mode observed in the solid-state (crystal) is relevant in solution. The use of isotopically labeled protein (e.g., ¹⁵N, ¹³C) is often necessary for detailed structural studies of the protein-ligand complex. The structures of newly synthesized pyrazolo[3,4-d]pyrimidines have been elucidated using NMR spectroscopy.[3][4]
Step-by-Step Protocol for STD-NMR:
-
Sample Preparation: Prepare a solution of the target kinase (typically in the low micromolar range) and the pyrazolo[4,3-d]pyrimidine inhibitor (in millimolar concentration) in a deuterated buffer.
-
Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein signals.
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the inhibitor protons that received saturation transfer from the protein, indicating close contact.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal which parts of the inhibitor are most intimately involved in binding.
Biophysical Assays: Quantifying the Interaction
Biophysical techniques are essential for quantifying the binding affinity, kinetics, and thermodynamics of the inhibitor-kinase interaction, providing crucial data that complements structural studies.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding and dissociation rates of an inhibitor to its target kinase immobilized on a sensor chip. It provides real-time kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Causality in Experimental Choices: SPR is highly sensitive and requires relatively small amounts of protein. The choice of immobilization chemistry is crucial to ensure the kinase remains active and accessible. The data obtained from SPR can be used to rank compounds based on their binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Causality in Experimental Choices: ITC provides a complete thermodynamic profile of the binding event in a single experiment. This information is invaluable for understanding the driving forces behind inhibitor binding (i.e., whether it is enthalpically or entropically driven), which can guide rational drug design.
| Technique | Key Parameters Measured | Throughput | Protein Consumption | Information Provided |
| X-ray Crystallography | 3D atomic structure | Low | High | Static binding pose, specific interactions |
| NMR Spectroscopy | Ligand-protein contacts, dynamics | Medium | High | Solution-state interactions, epitope mapping |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | High | Low | Binding kinetics and affinity |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | Low | Medium | Binding thermodynamics and stoichiometry |
Computational Modeling: In Silico Insights
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and rationalizing the binding modes of pyrazolo[4,3-d]pyrimidine inhibitors.[5]
Molecular Docking
Molecular docking predicts the preferred orientation of an inhibitor within the kinase active site and estimates the binding affinity. It is a computationally efficient method for screening large compound libraries and generating initial binding hypotheses. Docking studies have been used to investigate the binding mode of promising pyrazolo[3,4-d]pyrimidine compounds.[6]
Causality in Experimental Choices: The accuracy of docking is highly dependent on the quality of the protein structure and the scoring function used. It is essential to validate the docking protocol by redocking a known ligand into its crystal structure. The results of docking can guide the design of new analogs with improved interactions. For instance, molecular docking can predict hydrogen bonding with key residues in the hinge region.[7][8]
Caption: A typical molecular docking workflow.
Step-by-Step Protocol for Molecular Docking:
-
Protein Preparation: Obtain a high-resolution crystal structure of the target kinase. Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Ligand Preparation: Generate a 3D conformation of the pyrazolo[4,3-d]pyrimidine inhibitor and assign partial charges.
-
Grid Generation: Define the binding pocket on the kinase where the docking will be performed.
-
Docking: Run the docking algorithm to systematically search for the best binding poses of the ligand within the defined grid.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to rank them based on their predicted binding affinity.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the kinase-inhibitor complex over time, allowing for the assessment of its stability and the characterization of key interactions. Free energy perturbation (FEP) calculations, a more rigorous computational method, can provide highly accurate predictions of binding affinities.
Causality in Experimental Choices: MD simulations can be used to refine the static picture provided by X-ray crystallography or docking and to investigate the role of water molecules in the binding site. They can also be used to predict the impact of mutations on inhibitor binding.
Case Study: A Hypothetical Pyrazolo[4,3-d]pyrimidine Inhibitor of CDK2
Let's consider a hypothetical pyrazolo[4,3-d]pyrimidine inhibitor, "PzP-1," designed to target CDK2. The following table summarizes the expected experimental data that would be generated to confirm its binding mode.
| Experiment | Expected Result | Interpretation |
| CDK2/cyclin A Enzymatic Assay | IC₅₀ = 50 nM | Potent inhibition of kinase activity. |
| SPR | K_D = 25 nM | High-affinity binding to CDK2. |
| ITC | K_D = 30 nM, ΔH = -8 kcal/mol, TΔS = -2 kcal/mol | High-affinity, enthalpically driven binding. |
| X-ray Co-crystal Structure | 2.0 Å resolution structure | PzP-1 pyrimidine ring forms two H-bonds with the hinge region (Leu83). The pyrazole N1-H forms an H-bond with the backbone carbonyl of Glu81. Substituents occupy the hydrophobic pocket. |
| Molecular Docking | RMSD < 1.5 Å to crystal pose | The docking protocol accurately predicts the experimentally observed binding mode. |
The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed in the design of potent CDK2 inhibitors.[6][9]
Conclusion
Confirming the binding mode of pyrazolo[4,3-d]pyrimidine kinase inhibitors is a data-rich, multi-disciplinary endeavor. By integrating high-resolution structural data from X-ray crystallography or NMR, quantitative biophysical characterization from SPR and ITC, and predictive computational modeling, researchers can build a comprehensive and validated understanding of the molecular interactions driving inhibitor potency and selectivity. This knowledge is the bedrock of modern structure-based drug design and is essential for the successful development of novel kinase inhibitors that can make a meaningful impact on human health.
References
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1863-1891. [Link]
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Radi, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(2), 149-155. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-740. [Link]
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Manetti, F., et al. (2008). Structure of a pyrazolo-[3,4-d]-pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374. [Link]
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O'Rorke, S., & Zisterer, D. M. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 13(16), 1455-1476. [Link]
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El-Sayed, N. F., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 406. [Link]
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Fallacara, A. L., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5220. [Link]
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Pescatore, G., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(6), 1436-1447. [Link]
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Ghattass, K., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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De Witte, W., et al. (2017). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 8(2), 389-395. [Link]
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Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
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El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17791-17812. [Link]
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Esvan, Y. J., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(11), 2535. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-740. [Link]
-
Kumar, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 114, 105105. [Link]
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El-Sayed, N. F., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5030. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, a halogenated heterocyclic compound. The procedures outlined below are grounded in established safety protocols and are designed to provide clear, actionable guidance.
Hazard Assessment and Risk Mitigation
Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Based on this hazard profile, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation. Appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation. |
| Body Protection | A lab coat or chemically resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required when working in a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Ensures protection from inhaling dust or vapors. |
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions.[3] The following protocol details the correct procedure for segregating and containerizing waste containing this compound.
Experimental Workflow: Waste Segregation
Caption: Decision workflow for the segregation and containerization of this compound waste.
Detailed Steps:
-
Identify the Waste Stream: Determine if the waste is solid (e.g., residual powder, contaminated weigh paper) or liquid (e.g., solutions in organic solvents). Do not mix solid and liquid waste in the same container.[4]
-
Select a Compatible Container:
-
Solid Waste: Use a wide-mouth, sealable container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Liquid Waste: Use a sealable, leak-proof container with a screw-on cap.[4] The container material must be compatible with the solvent used.
-
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the waste was first added
-
The name of the principal investigator or responsible person
-
-
Container Filling and Storage:
-
Keep the waste container closed except when adding waste.[4]
-
Do not fill containers beyond 90% capacity to allow for expansion.[3]
-
Store the container in a designated Satellite Accumulation Area (SAA).[3] The SAA should be located in the same lab where the waste is generated.
-
Ensure secondary containment is used to capture any potential leaks.[4]
-
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment that has come into contact with this compound is crucial to prevent cross-contamination and ensure personnel safety.
Decontamination Protocol:
-
Initial Rinse:
-
For glassware and other solvent-compatible equipment, perform an initial rinse with a suitable organic solvent in which the compound is soluble. This rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
For equipment that cannot be rinsed with a solvent, carefully wipe down surfaces with a cloth or paper towel dampened with an appropriate solvent, and dispose of the wipes as solid hazardous waste.
-
-
Washing:
-
After the initial solvent rinse, wash the equipment with a laboratory-grade detergent and warm water.[6]
-
Scrub all surfaces to remove any remaining residue.
-
-
Final Rinse:
-
Rinse the equipment thoroughly with deionized water.
-
Allow the equipment to air dry completely before reuse or storage.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.
-
For liquid spills: Surround the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to prevent it from spreading.
-
-
Clean-up:
-
Carefully sweep or scoop the absorbent material and spilled substance into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
-
Wash the area with soap and water.
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal
Due to the hazardous nature of halogenated heterocyclic compounds, the final disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash. [7]
Your institution's EHS office will have established procedures for the collection and disposal of hazardous waste.[8] Follow these procedures to arrange for the pickup of your properly labeled and sealed waste containers.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment for yourself and your colleagues.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of California San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]
-
Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. cmich.edu [cmich.edu]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
